molecular formula C13H22N4O8 B15563035 Clavamycin B

Clavamycin B

Cat. No.: B15563035
M. Wt: 362.34 g/mol
InChI Key: XBWUFTNBJKUSQL-JZRKSFJLSA-N
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Description

Clavamycin B is a peptide.
This compound has been reported in Streptomyces hygroscopicus with data available.

Properties

Molecular Formula

C13H22N4O8

Molecular Weight

362.34 g/mol

IUPAC Name

(2R,4R)-5-amino-2-[[(2R)-2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3,4-dihydroxypentanoic acid

InChI

InChI=1S/C13H22N4O8/c14-2-4(18)10(20)9(13(23)24)16-12(22)8(15)11(21)5-3-17-6(19)1-7(17)25-5/h4-5,7-11,18,20-21H,1-3,14-15H2,(H,16,22)(H,23,24)/t4-,5-,7+,8-,9-,10?,11?/m1/s1

InChI Key

XBWUFTNBJKUSQL-JZRKSFJLSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Clavamycin B from Streptomyces hygroscopicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Clavamycin B, a member of the clavam family of antibiotics, is a secondary metabolite produced by specific variants of the bacterium Streptomyces hygroscopicus. First reported in 1986, the clavamycins represent a group of structurally unique β-lactam-containing compounds with notable biological activities. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and antibiotic development. This document collates available data on the producing organism, fermentation parameters, and physicochemical properties of this compound. Detailed experimental protocols for fermentation and a general scheme for isolation are presented. Furthermore, a putative biosynthetic pathway for this compound is proposed based on the well-elucidated biosynthesis of related clavam compounds. It is important to note that specific quantitative data regarding fermentation yields and purification efficiencies for this compound are not extensively reported in the available scientific literature.

Introduction

The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds. The clavam antibiotics, characterized by their oxazolidine (B1195125) ring fused to a β-lactam nucleus, represent a promising class of natural products. This compound, produced by Streptomyces hygroscopicus NRRL 15846, was discovered as part of a screening program for antifungal metabolites[1]. This guide aims to consolidate the fragmented information available on this compound to serve as a valuable resource for the scientific community.

The Producing Microorganism: Streptomyces hygroscopicus

This compound is produced by a specific variant of Streptomyces hygroscopicus, designated as strain NRRL 15846[1]. Along with a related variant, NRRL 15879 (which produces Clavamycins D, E, and F), these strains were identified through a selective screening program aimed at discovering compounds with activity against Candida species. The taxonomy of these strains has been established based on conventional microbiological and chemotaxonomic methods.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus NRRL 15846. The process involves a multi-stage seed culture development followed by a production fermentation phase.

Fermentation Protocol

The fermentation procedure for producing clavamycins is carried out in two main stages: seed culture preparation and production fermentation.

Seed Culture:

  • A 2-liter shake-flask containing 1 liter of seed medium is inoculated with approximately 10⁹ spores of S. hygroscopicus NRRL 15846.

  • The seed culture is incubated for 3 days at 27°C on a rotary shaker at 200 rpm.

  • This initial seed culture is then used to inoculate a 22-liter fermentation tank containing 20 liters of the same seed medium.

  • The intermediary culture is incubated for 3 days at 27°C with an air-flow of 0.5 L/L/minute and stirring at 100 rpm.

Production Fermentation:

  • Ten liters of the intermediary seed culture are transferred to a 120-liter fermentation tank containing 100 liters of production medium.

  • The production fermentation is carried out at 24°C for 5 days with an air-flow of 0.8 L/L/minute and stirring at 100 rpm.

  • The pH of the broth is monitored and adjusted to 7.0 at the end of the fermentation.

Data Presentation: Fermentation Media Composition

The compositions of the seed and production media are crucial for optimal growth of S. hygroscopicus and production of this compound.

Component Seed Medium (g/L) Production Medium (g/L)
Glucose1010
Malt Extract10-
Yeast Extract25
Soluble Starch-20
NZ Amine Type A-5
CaCO₃-0.1
pH7.27.0

Table 1: Composition of Seed and Production Media for this compound Fermentation.

Quantitative Data: Fermentation Yield

A critical gap in the existing literature is the absence of specific quantitative data for the fermentation yield of this compound. While the production of clavamycins has been confirmed, the titers (e.g., in mg/L or µg/mL) of this compound in the fermentation broth of Streptomyces hygroscopicus NRRL 15846 have not been reported.

Isolation and Purification of this compound

The clavamycins, including this compound, are isolated from the fermentation broth using a variety of preparative chromatographic methods. The primary approach involves reversed-phase chromatography[2].

Experimental Protocol: General Isolation Scheme

A detailed, step-by-step purification protocol with recovery yields for this compound is not available in the literature. However, a general workflow can be inferred from the description of the isolation of clavamycins.

Step 1: Broth Clarification

  • At the end of the fermentation, the pH of the broth is adjusted to 7.0.

  • The biomass is removed from the fermentation broth, likely through centrifugation or filtration, to yield a clarified supernatant.

Step 2: Initial Capture and Concentration

  • The clarified broth is subjected to an initial chromatographic step to capture and concentrate the clavamycins. This is often achieved using a reversed-phase adsorbent resin.

Step 3: Preparative Reversed-Phase Chromatography

  • The concentrated crude extract is then purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column.

  • A gradient of aqueous and organic solvents (e.g., water and acetonitrile (B52724) or methanol) is typically used to elute the different clavamycin analogues.

  • Fractions are collected and analyzed for the presence of this compound.

Step 4: Final Purification

  • Fractions containing this compound may require further chromatographic steps to achieve high purity.

Quantitative Data: Purification Yield

Similar to the fermentation yield, the percentage recovery of this compound at each stage of the purification process has not been reported in the available scientific literature.

Characterization of this compound

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Physicochemical Properties
Property Value Source
Molecular FormulaC₁₃H₂₂N₄O₈PubChem[3]
Molecular Weight362.34 g/mol PubChem[3]
IUPAC Name(2R,4R)-5-amino-2-[[(2R)-2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3,4-dihydroxypentanoic acidPubChem[3]

Table 2: Physicochemical Properties of this compound.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for this compound are not provided in the primary literature describing its discovery and structure elucidation. This information is crucial for the unambiguous identification and characterization of the compound by other researchers.

¹H NMR Data ¹³C NMR Data
Data not available in the reviewed literature.Data not available in the reviewed literature.

Table 3: NMR Spectroscopic Data for this compound (Data currently unavailable).

Biosynthesis of this compound

The biosynthetic pathway for this compound in Streptomyces hygroscopicus has not been explicitly studied. However, it is presumed to follow a similar route to that of other clavam metabolites, such as the well-characterized clavulanic acid pathway in Streptomyces clavuligerus. The genes for clavam biosynthesis are typically found in a conserved gene cluster[4].

Putative Biosynthetic Pathway

A putative biosynthetic pathway for the clavam core of this compound can be proposed based on the biosynthesis of clavaminic acid, a key intermediate in clavam formation. This pathway starts from primary metabolites and involves a series of enzymatic reactions.

Clavamycin_B_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Putative Clavam Core Biosynthesis cluster_tailoring Tailoring Steps Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate N2-(2-carboxyethyl)-arginine N2-(2-carboxyethyl)-arginine Glyceraldehyde-3-phosphate->N2-(2-carboxyethyl)-arginine L-Arginine L-Arginine L-Arginine->N2-(2-carboxyethyl)-arginine Deoxyguanidinoproclavaminic_acid Deoxyguanidino- proclavaminic acid N2-(2-carboxyethyl)-arginine->Deoxyguanidinoproclavaminic_acid β-lactam synthetase Guanidinoproclavaminic_acid Guanidino- proclavaminic acid Deoxyguanidinoproclavaminic_acid->Guanidinoproclavaminic_acid Clavaminate synthase (Hydroxylation) Proclavaminic_acid Proclavaminic acid Guanidinoproclavaminic_acid->Proclavaminic_acid Proclavaminate amidinohydrolase Dihydroclavaminic_acid Dihydroclavaminic acid Proclavaminic_acid->Dihydroclavaminic_acid Clavaminate synthase (Oxidative cyclization) Clavaminic_acid Clavaminic acid Dihydroclavaminic_acid->Clavaminic_acid Clavaminate synthase (Desaturation) Clavamycin_B This compound Clavaminic_acid->Clavamycin_B Peptide coupling & further modifications

Caption: A putative biosynthetic pathway for the clavam core of this compound.

Experimental Workflows

The overall process of discovering and isolating this compound can be visualized as a structured workflow, from the initial screening of the microorganism to the final characterization of the pure compound.

Clavamycin_B_Workflow cluster_discovery Discovery Phase cluster_production Production Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Screening Selective Screening of Streptomyces hygroscopicus variants Identification Identification of S. hygroscopicus NRRL 15846 Screening->Identification Fermentation Submerged Fermentation Identification->Fermentation Broth_Harvest Fermentation Broth Harvest Fermentation->Broth_Harvest Clarification Broth Clarification Broth_Harvest->Clarification Initial_Chromatography Initial Reversed-Phase Chromatography Clarification->Initial_Chromatography Prep_HPLC Preparative HPLC Initial_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Experimental workflow for the discovery and isolation of this compound.

Conclusion and Future Perspectives

This compound, a metabolite of Streptomyces hygroscopicus NRRL 15846, represents an interesting member of the clavam family of antibiotics. While its discovery and basic characterization were reported in the 1980s, a significant amount of detailed quantitative and methodological data remains unpublished or uncharacterized in the public domain. Future research should focus on optimizing the fermentation process to improve yields, developing a robust and scalable purification protocol, and fully characterizing the compound using modern spectroscopic techniques to provide a complete dataset for the scientific community. Furthermore, elucidation of the specific biosynthetic gene cluster in S. hygroscopicus and characterization of the involved enzymes would provide valuable insights into the biosynthesis of this unique natural product and could open avenues for biosynthetic engineering to produce novel clavam derivatives.

References

Clavamycin B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin B is a member of the clavam family of β-lactam antibiotics, a class of natural products that have garnered significant interest due to their unique structural features and biological activities. Produced by strains of the bacterium Streptomyces hygroscopicus, this compound, along with its congeners, represents a potential source for the development of new therapeutic agents. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and isolation of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Structure

The chemical structure of this compound has been elucidated through extensive spectroscopic studies. It possesses the characteristic oxapenam core structure fused with a second five-membered ring.

IUPAC Name: (2R,4R)-5-amino-2-[[(2R)-2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3,4-dihydroxypentanoic acid[1]

Molecular Formula: C₁₃H₂₂N₄O₈[1]

SMILES: C1[C@H]2N(C1=O)C--INVALID-LINK--C(--INVALID-LINK--O)O)C(=O)O">C@HN)O[1]

Chemical Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data are essential for the characterization and identification of this compound. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight362.34 g/mol [1]
Exact Mass362.14376367 Da[1]
XLogP3-AA-7.7[1]
Hydrogen Bond Donor Count8[1]
Hydrogen Bond Acceptor Count10[1]
Rotatable Bond Count9[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants have been determined but are not readily available in public databases. The original literature should be consulted for detailed assignments.
¹³C NMR Specific chemical shifts have been determined but are not readily available in public databases. The original literature should be consulted for detailed assignments.
Mass Spectrometry The fragmentation pattern would be expected to show losses of water, ammonia, and cleavage of the side chains and the β-lactam ring.

Biological Activity

Clavamycins exhibit a range of biological activities, including antifungal and antibacterial properties. The primary mechanism of action for many β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity of this compound (MIC values)

OrganismMIC (µg/mL)Reference
Data not available in publicly accessible databases.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on the methodologies reported for the clavamycin family of compounds.

Fermentation and Isolation
  • Fermentation: Streptomyces hygroscopicus (e.g., strain NRRL 15846) is cultured in a suitable fermentation medium under optimized conditions to promote the production of clavamycins.

  • Harvesting and Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from the supernatant using a suitable organic solvent.

  • Purification: The crude extract is subjected to a series of chromatographic purification steps. These typically include:

    • Adsorption chromatography on a non-functionalized resin (e.g., Amberlite XAD).

    • Gel filtration chromatography (e.g., Sephadex G-10).

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon and proton skeleton of the molecule.

Biosynthesis of Clavams

The biosynthesis of clavams, including this compound, originates from the condensation of L-arginine and a five-carbon precursor derived from the pentose (B10789219) phosphate (B84403) pathway. The pathway involves a series of enzymatic reactions, including the formation of the characteristic β-lactam ring and subsequent oxidative cyclizations.

Clavam_Biosynthesis Arginine L-Arginine Intermediate1 Clavaminic Acid Precursor Arginine->Intermediate1 C5_Precursor C5 Precursor C5_Precursor->Intermediate1 Clavaminic_Acid Clavaminic Acid Intermediate1->Clavaminic_Acid Multiple Enzymatic Steps Clavams Clavams (including this compound) Clavaminic_Acid->Clavams Further Modifications

Caption: Generalized Biosynthetic Pathway of Clavams.

Conclusion

This compound is a structurally intriguing natural product with potential biological activities. This technical guide has summarized the key information regarding its chemical structure, properties, and isolation. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound for the development of new antimicrobial agents. The detailed experimental protocols and spectroscopic data from the original literature remain a critical resource for any future investigations into this fascinating molecule.

References

An In-depth Technical Guide to the Clavamycin B Biosynthetic Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway and gene cluster associated with Clavamycin B, a member of the clavam family of β-lactam antibiotics. While detailed experimental elucidation of the this compound pathway in its native producer, Streptomyces hygroscopicus, is not extensively documented, this guide draws upon the well-characterized biosynthesis of related 5S clavam metabolites in Streptomyces clavuligerus to present a putative and scientifically grounded pathway.

Introduction to this compound

This compound is one of six clavam antibiotics, designated Clavamycins A-F, isolated from variants of Streptomyces hygroscopicus[1][2][3]. These compounds belong to the broader class of 5S clavams, which are stereoisomers of the clinically important β-lactamase inhibitor, clavulanic acid[4][5]. Unlike clavulanic acid, 5S clavams typically exhibit antifungal or antibacterial properties through mechanisms other than β-lactamase inhibition[6][7]. The core structure of clavams is the oxapenam ring system, a bicyclic structure containing a β-lactam ring fused to an oxazolidine (B1195125) ring.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of clavam metabolites is a complex process that originates from primary metabolism. The pathway can be divided into two main stages: the early, common pathway leading to the key intermediate, (3S, 5S)-clavaminic acid, and the late, divergent pathways leading to the various clavam end products[5][8][9].

Early Pathway: Formation of Clavaminic Acid

The initial steps of clavam biosynthesis are shared among all known clavam metabolites, including clavulanic acid and the 5S clavams[5][8]. It is highly probable that the biosynthesis of this compound in S. hygroscopicus also proceeds through this common pathway. The key enzymes involved are encoded by genes found in both the clavulanic acid and the paralogue gene clusters in S. clavuligerus[6][9][10].

  • N²-(2-carboxyethyl)arginine (CEA) Synthesis: The pathway begins with the condensation of L-arginine and D-glyceraldehyde-3-phosphate (G3P), catalyzed by N²-(2-carboxyethyl)arginine synthase (CEAS)[8].

  • β-Lactam Ring Formation: The CEA is then converted to deoxyguanidinoproclavaminic acid (DGPC) by β-lactam synthetase (BLS), forming the characteristic four-membered β-lactam ring[8].

  • Hydroxylation: Clavaminate synthase (CAS), a multifunctional non-heme iron-dependent oxygenase, catalyzes the hydroxylation of DGPC to guanidinoproclavaminic acid[8].

  • Amidine Hydrolysis: Proclavaminate amidinohydrolase (PAH) removes the guanidino group to yield proclavaminic acid[9].

  • Oxidative Cyclization and Desaturation: In its final two catalytic steps, CAS converts proclavaminic acid into the bicyclic intermediate, clavaminic acid, via dihydroclavaminic acid[8][9].

Clavaminic acid serves as the crucial branchpoint in the biosynthesis of all clavam metabolites[10].

Early_Clavam_Biosynthesis L_Arginine L-Arginine G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)arginine BLS BLS CEA->BLS DGPC Deoxyguanidinoproclavaminic acid CAS1 CAS DGPC->CAS1 GPA Guanidinoproclavaminic acid PAH PAH GPA->PAH PA Proclavaminic acid CAS2 CAS PA->CAS2 DCA Dihydroclavaminic acid CAS3 CAS DCA->CAS3 CA Clavaminic acid CEAS CEAS CEAS->CEA BLS->DGPC CAS1->GPA PAH->PA CAS2->DCA CAS3->CA cluster_start cluster_start

Figure 1: Early biosynthetic pathway to clavaminic acid.
Late Pathway: Putative Steps to this compound

From clavaminic acid, the pathway diverges to produce the various 5S clavams. The specific late-stage biosynthetic steps for this compound in S. hygroscopicus have not been experimentally determined. However, based on the known structure of this compound and the characterized pathways for other 5S clavams in S. clavuligerus, a putative pathway can be proposed. This likely involves a series of tailoring reactions including aminotransfer, hydroxylation, and potentially other modifications, catalyzed by enzymes encoded in a dedicated clavamycin gene cluster.

The genes responsible for the late steps of 5S clavam biosynthesis in S. clavuligerus are primarily located in the 'clavam' and 'paralogue' gene clusters and are designated cvm (clavam biosynthesis) genes[9]. It is hypothesized that homologous cvm genes exist in S. hygroscopicus for this compound production.

Late_Clavam_Biosynthesis CA Clavaminic acid Cvm6p Cvm6p (Aminotransferase) CA->Cvm6p BranchingEnzymes Other Cvm Enzymes CA->BranchingEnzymes Intermediate1 Intermediate 1 TailoringEnzymes Putative Tailoring Enzymes (e.g., Hydroxylases, etc.) Intermediate1->TailoringEnzymes Intermediate2 Intermediate 2 ClavamycinB This compound Intermediate2->ClavamycinB OtherClavams Other 5S Clavams Cvm6p->Intermediate1 TailoringEnzymes->Intermediate2 BranchingEnzymes->OtherClavams

Figure 2: Proposed late biosynthetic pathway to this compound.

The this compound Biosynthetic Gene Cluster

A dedicated gene cluster for this compound biosynthesis has not yet been identified in S. hygroscopicus. However, the genetic organization of clavam biosynthesis in S. clavuligerus provides a robust model. In this organism, the genes for 5S clavam biosynthesis are distributed across two main clusters: the clavam gene cluster and the paralogue gene cluster [6][9].

  • The Clavam Gene Cluster: This cluster contains cas1 (an isozyme of clavaminate synthase) and several cvm genes (cvm1, cvm2, cvm5) that are essential for the late steps of 5S clavam production[6][9].

  • The Paralogue Gene Cluster: This cluster is so-named because it contains paralogues of the early pathway genes (ceaS1, bls1, pah1). It also houses additional genes specific to 5S clavam biosynthesis, such as cvm6p (encoding a putative aminotransferase) and cvm7p (a transcriptional regulator)[9].

It is highly probable that a similar, contiguous or split, gene cluster exists in S. hygroscopicus, containing homologues of the cas1 and cvm genes, which direct the synthesis of the specific clavamycin structures.

Quantitative Data

MetaboliteProducing StrainCulture ConditionTiter (mg/L)Reference
2-HydroxymethylclavamS. clavuligerus Δres1Soy medium, 96hOverproduced[6]
5S Clavams (total)S. clavuligerus wild-typeSoy medium, 96hNot specified[6]
5S Clavams (total)S. clavuligerus ΔsnkSoy medium, 96hAbolished[6]
5S Clavams (total)S. clavuligerus Δres2Soy medium, 96hAbolished[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods used for the investigation of clavam biosynthesis in Streptomyces.

Gene Disruption in Streptomyces using PCR-Targeting

This protocol describes a method for creating a targeted gene deletion mutant, for example, of a putative cvm gene in S. hygroscopicus. The method relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.

Gene_Disruption_Workflow Start Design Primers PCR PCR Amplification of Disruption Cassette Start->PCR Recombination λ-Red Recombination in E. coli PCR->Recombination Cosmid Isolate Target Cosmid Cosmid->Recombination Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Recombination->Conjugation Selection Select for Double Crossover Mutants Conjugation->Selection Verification Verify Mutant by PCR and Southern Blot Selection->Verification

Figure 3: Workflow for gene disruption in Streptomyces.

Materials:

  • S. hygroscopicus genomic DNA

  • Cosmid library of S. hygroscopicus

  • E. coli BW25113/pIJ790 (for λ-Red recombination)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Disruption cassette plasmid (e.g., containing an apramycin (B1230331) resistance gene, aac(3)IV, flanked by FRT sites)

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid)

  • Media: Luria-Bertani (LB), Tryptic Soy Broth (TSB), Soy Flour Mannitol (SFM) agar (B569324), AS-1 medium.

  • PCR reagents, restriction enzymes, DNA ligase.

Procedure:

  • Primer Design: Design forward and reverse primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to the disruption cassette plasmid.

  • Amplification of Disruption Cassette: Perform PCR using the designed primers and the disruption cassette plasmid as a template to amplify the resistance gene with flanking homology arms.

  • Preparation of Recombinant Cosmid:

    • Isolate a cosmid containing the target gene and its flanking regions from the S. hygroscopicus genomic library.

    • Introduce the isolated cosmid into electrocompetent E. coli BW25113/pIJ790.

    • Induce the λ-Red recombinase system by adding L-arabinose.

    • Electroporate the purified PCR product (disruption cassette) into the induced E. coli cells.

    • Select for recombinant cosmids by plating on LB agar containing apramycin and the appropriate antibiotic for the cosmid vector.

  • Intergeneric Conjugation:

    • Introduce the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

    • Grow the E. coli donor strain and the S. hygroscopicus recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate on SFM agar. Incubate to allow conjugation.

    • Overlay the plates with nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces exconjugants).

  • Selection of Double Crossover Mutants:

    • Subculture the exconjugants on a medium that does not select for the cosmid vector but contains apramycin.

    • Screen for colonies that have lost the cosmid vector (and its associated resistance marker) but retained the apramycin resistance from the integrated cassette. This indicates a double crossover event.

  • Verification: Confirm the gene replacement in putative mutants by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA.

Heterologous Expression and Purification of a Cvm Enzyme

This protocol outlines the expression of a putative cvm gene in a heterologous host like E. coli and subsequent purification of the recombinant protein.

Materials:

  • Expression vector (e.g., pET series with a His-tag)

  • E. coli expression host (e.g., BL21(DE3))

  • PCR primers for the target cvm gene

  • Restriction enzymes and T4 DNA ligase

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Buffers: Lysis buffer, wash buffer, elution buffer (containing imidazole)

  • SDS-PAGE reagents

Procedure:

  • Cloning:

    • Amplify the coding sequence of the target cvm gene from S. hygroscopicus genomic DNA by PCR.

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the digested gene into the expression vector.

    • Transform the ligation product into a cloning host (E. coli DH5α) and select for positive clones.

    • Verify the construct by sequencing.

  • Expression:

    • Transform the verified expression plasmid into the E. coli BL21(DE3) expression host.

    • Grow a culture of the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (B134444).

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

Enzyme Assay for a Putative Cvm Aminotransferase

This protocol describes a general method for assaying the activity of a putative aminotransferase, which is a likely enzyme in the late stages of this compound biosynthesis.

Materials:

  • Purified recombinant Cvm aminotransferase

  • Substrate 1: Clavaminic acid

  • Substrate 2: An amino donor (e.g., L-glutamate)

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Coupled enzyme for detection (e.g., glutamate (B1630785) dehydrogenase)

  • NADH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing reaction buffer, PLP, NADH, the amino donor, and the coupled enzyme.

  • Initiation of Reaction: Start the reaction by adding the purified Cvm aminotransferase and clavaminic acid.

  • Monitoring the Reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by the coupled enzyme system. The rate of NADH oxidation is proportional to the rate of the aminotransferase reaction.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

HPLC Analysis of Clavam Metabolites

This protocol outlines a method for the detection and relative quantification of this compound and other clavam metabolites from S. hygroscopicus culture supernatants.

Materials:

  • Culture supernatant from S. hygroscopicus

  • Imidazole reagent (for derivatization)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: e.g., a gradient of methanol (B129727) and a phosphate buffer

  • Standards of known clavam metabolites (if available)

Procedure:

  • Sample Preparation:

    • Centrifuge the S. hygroscopicus culture to pellet the mycelia.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization:

    • Mix the filtered supernatant with an equal volume of imidazole reagent.

    • Incubate at room temperature for a specified time to allow the formation of a stable chromophore with the β-lactam ring. This enhances UV detection.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the metabolites using a suitable gradient of the mobile phase.

    • Monitor the elution profile at a specific wavelength (e.g., 311 nm for imidazole derivatives).

  • Data Analysis:

    • Identify peaks corresponding to this compound and other clavams by comparing their retention times with those of standards (if available) or by collecting fractions for mass spectrometry analysis.

    • Quantify the relative amounts of each metabolite by integrating the peak areas.

Conclusion

The study of the this compound biosynthetic pathway offers exciting opportunities for the discovery of novel enzymes and the bioengineering of new antibiotic compounds. While much of our current understanding is extrapolated from the well-studied pathways in S. clavuligerus, the technical framework provided in this guide offers a solid foundation for future research aimed at the direct elucidation of this compound biosynthesis in S. hygroscopicus. Such research will not only fill a knowledge gap in the field of natural product biosynthesis but also has the potential to unlock new avenues for the development of valuable pharmaceuticals.

References

An In-depth Technical Guide on the Core Mechanism of Action of Clavamycin B as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the specific mechanism of action of Clavamycin B is exceedingly limited. This document summarizes the available information and provides a hypothesized mechanism based on related compounds. Further empirical research is necessary to fully elucidate its antifungal properties.

Introduction

This compound is a member of the clavam class of antibiotics, a group of natural products known for their diverse biological activities. The clavamycins, including this compound, were first identified in the 1980s from fermentation broths of two variants of the bacterium Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879).[1] While the antibacterial properties of some clavams, such as clavulanic acid (a potent β-lactamase inhibitor), are well-documented, the antifungal mechanisms of others, including this compound, remain largely unexplored. This guide aims to consolidate the sparse existing information and propose a putative mechanism of action for this compound, drawing inferences from the broader clavam family.

Hypothesized Mechanism of Action: Inhibition of RNA Synthesis

While direct experimental evidence for this compound's mechanism of action is not available in the reviewed literature, related compounds within the clavam class, specifically the 5S clavams, are suggested to exert their biological effects through the inhibition of RNA synthesis.[2] This provides a plausible, though unconfirmed, hypothesis for the antifungal activity of this compound.

The proposed mechanism posits that this compound may penetrate the fungal cell and interfere with the process of transcription, the synthesis of RNA from a DNA template. This could occur through various means, such as:

  • Inhibition of RNA Polymerase: this compound might directly bind to and inhibit the function of RNA polymerase, the key enzyme responsible for transcription.

  • Intercalation with DNA: The molecule could potentially insert itself into the fungal DNA, preventing the unwinding of the double helix necessary for transcription to occur.

  • Depletion of Precursors: It is also conceivable that this compound could disrupt the synthesis of nucleotide triphosphates, the essential building blocks for RNA synthesis.

Inhibition of RNA synthesis would have a catastrophic effect on the fungal cell, leading to a cessation of protein production and ultimately, cell death. This would explain the observed antifungal properties of the clavamycin family.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of RNA synthesis inhibition by this compound within a fungal cell.

ClavamycinB_Mechanism cluster_fungal_cell Fungal Cell cluster_nucleus Nucleus ClavamycinB This compound CellMembrane Cell Membrane ClavamycinB->CellMembrane Uptake RNAPolymerase RNA Polymerase ClavamycinB->RNAPolymerase Inhibition (Hypothesized Target) DNA Fungal DNA RNA RNA Transcript Ribosome Ribosome RNA->Ribosome Translation Transcription->RNA Protein Essential Proteins Ribosome->Protein CellDeath Cell Death Protein->CellDeath Leads to

Caption: Hypothesized mechanism of this compound via RNA polymerase inhibition.

Quantitative Data

A thorough review of the existing scientific literature did not yield any specific quantitative data regarding the antifungal activity of this compound. Information such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values against various fungal species is not publicly available. The following table is therefore presented as a template for future research, highlighting the critical data that needs to be generated to properly characterize the antifungal potential of this compound.

Fungal SpeciesThis compound MIC (µg/mL)This compound IC50 (µg/mL)Reference
Candida albicansData not availableData not available
Aspergillus fumigatusData not availableData not available
Cryptococcus neoformansData not availableData not available
Fusarium solaniData not availableData not available

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not described in the available literature. However, standard methodologies would be employed to determine its antifungal properties.

1. Antifungal Susceptibility Testing (Broth Microdilution)

This assay would be performed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

2. Mechanism of Action Studies: RNA Synthesis Inhibition Assay

To investigate the hypothesized inhibition of RNA synthesis, a radiolabeled precursor incorporation assay could be employed.

  • Fungal Culture Preparation: A logarithmic phase culture of the target fungus is prepared.

  • Treatment with this compound: The fungal culture is treated with varying concentrations of this compound for a defined period.

  • Radiolabeling: A radiolabeled RNA precursor, such as [³H]-uridine, is added to the culture.

  • Incorporation and Measurement: After a suitable incubation period, the cells are harvested, and the amount of incorporated radioactivity into the newly synthesized RNA is measured using a scintillation counter.

  • Analysis: A dose-dependent decrease in the incorporation of the radiolabeled precursor in the presence of this compound would provide evidence for the inhibition of RNA synthesis.

Workflow for Future Research

The following diagram outlines a logical workflow for future research to fully characterize the antifungal activity of this compound.

Future_Research_Workflow Start Start: Limited Knowledge of This compound Antifungal Activity Isolation Isolation and Purification of this compound from Streptomyces hygroscopicus Start->Isolation Screening Broad-Spectrum Antifungal Screening (e.g., against a panel of pathogenic fungi) Isolation->Screening MIC_Determination Quantitative Susceptibility Testing (MIC and MFC determination) Screening->MIC_Determination MoA_Hypothesis Formulation of Mechanism of Action (MoA) Hypothesis (e.g., RNA synthesis inhibition) MIC_Determination->MoA_Hypothesis MoA_Studies In-depth MoA Studies (e.g., macromolecular synthesis assays, target identification) MoA_Hypothesis->MoA_Studies Target_Validation Target Validation (e.g., genetic or biochemical validation) MoA_Studies->Target_Validation In_Vivo In Vivo Efficacy and Toxicity Studies (e.g., animal models of fungal infection) Target_Validation->In_Vivo Lead_Optimization Lead Optimization (Medicinal chemistry efforts to improve potency and safety) In_Vivo->Lead_Optimization End End: Potential Development as a Novel Antifungal Therapeutic Lead_Optimization->End

Caption: A proposed workflow for the future investigation of this compound.

This compound represents a potentially interesting but vastly understudied antifungal agent from the clavam family. The current hypothesis for its mechanism of action centers on the inhibition of RNA synthesis, a pathway that is essential for fungal viability. However, a significant research effort is required to validate this hypothesis, quantify its antifungal activity, and elucidate its precise molecular target. The experimental protocols and research workflow outlined in this guide provide a roadmap for future investigations that could unlock the therapeutic potential of this compound in an era of growing antifungal resistance.

References

In-depth Technical Guide: Antifungal Spectrum of Activity for Clavamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves to summarize the limited existing information and to highlight the current knowledge gaps.

Introduction to Clavamycins

Clavamycins belong to the clavam class of β-lactam antibiotics, which are characterized by an oxapenam ring structure. These compounds are naturally produced by various species of Streptomyces. A notable member of the clavam class is clavulanic acid, a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance. However, it is crucial to distinguish Clavamycin B from clavulanic acid, as their biological activities may differ significantly.

Initial research in the 1980s led to the discovery of a group of novel clavam antibiotics, designated as clavamycins A, B, C, D, E, and F, from two variants of Streptomyces hygroscopicus. These compounds were identified during a selective screening program for metabolites with antifungal activity, suggesting their potential as antifungal agents.[1]

Antifungal Spectrum of Activity: A Knowledge Gap

Despite the initial promise, detailed quantitative data on the antifungal spectrum of this compound remains elusive in peer-reviewed scientific literature. To construct a comprehensive profile, data on the Minimum Inhibitory Concentration (MIC) against a variety of clinically relevant fungal species is required. This would typically include yeasts such as Candida species and filamentous fungi like Aspergillus species.

The absence of such data prevents the creation of a detailed summary table of this compound's antifungal activity.

Experimental Protocols: Methodological Uncertainty

A thorough understanding of a compound's in vitro activity relies on detailed experimental protocols. For antifungal susceptibility testing, standardized methods are crucial for reproducibility and comparison of data. Key parameters of such protocols include:

  • Antifungal Susceptibility Testing (AST) Method: Broth microdilution, broth macrodilution, or agar (B569324) dilution methods are commonly employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these assays.

  • Growth Medium: The choice of medium, such as RPMI-1640, can significantly influence test outcomes.

  • Inoculum Preparation: The concentration of the fungal inoculum must be carefully standardized.

  • Incubation Conditions: Temperature and duration of incubation are critical parameters.

  • Endpoint Determination: The MIC is typically defined as the lowest concentration of the drug that causes a significant inhibition of visible growth.

Without access to studies that have specifically tested this compound, the precise protocols used for evaluating its antifungal activity cannot be provided.

Mechanism of Action: Unelucidated

The mechanism by which this compound may exert its antifungal effects has not been described in the available literature. For other antifungal agents, common mechanisms of action include:

  • Inhibition of cell wall synthesis: Targeting enzymes like β-(1,3)-D-glucan synthase (e.g., echinocandins).

  • Disruption of cell membrane integrity: Binding to ergosterol (B1671047) and forming pores (e.g., polyenes like Amphotericin B).

  • Inhibition of ergosterol biosynthesis: Targeting enzymes in the ergosterol synthesis pathway (e.g., azoles).

  • Inhibition of nucleic acid synthesis: Interfering with DNA and RNA synthesis (e.g., flucytosine).

Further research would be necessary to determine which, if any, of these pathways are targeted by this compound.

Visualization of Workflows and Pathways

Given the lack of specific experimental data and mechanistic information for this compound, diagrams illustrating its specific signaling pathways or detailed experimental workflows cannot be generated at this time. However, a generalized workflow for determining the antifungal spectrum of a novel compound is presented below.

Antifungal_Spectrum_Workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Assay (Broth Microdilution) cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilution Serial Dilution of this compound in Microtiter Plate Compound->Serial_Dilution Fungal_Strains Standardized Fungal Inocula (e.g., Candida spp., Aspergillus spp.) Inoculation Inoculation of Wells with Fungal Suspension Fungal_Strains->Inoculation Media Growth Medium Preparation (e.g., RPMI-1640) Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 35°C for 24-48h) Inoculation->Incubation Read_Plate Visual or Spectrophotometric Reading of Plates Incubation->Read_Plate Determine_MIC Determination of Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC Data_Table Tabulation of MIC Values for Each Fungal Species Determine_MIC->Data_Table

Caption: Generalized workflow for determining the antifungal spectrum of a test compound.

Conclusion

While the initial discovery of the clavamycin family of compounds suggested antifungal potential, there is a notable lack of subsequent research and published data specifically detailing the antifungal spectrum of activity for this compound. To provide the in-depth technical guide requested by researchers, scientists, and drug development professionals, further experimental studies are required to generate the necessary quantitative data, elucidate the mechanism of action, and define the optimal experimental protocols for its evaluation. The scientific community would benefit from such studies to determine if this compound holds any true potential as a therapeutic antifungal agent.

References

Elusive Target: The Quest for Clavamycin B's Mechanism in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Despite its recognized antifungal properties, the precise molecular target of Clavamycin B within the opportunistic pathogen Candida albicans remains a significant knowledge gap in the field of antimicrobial research. A comprehensive review of existing scientific literature reveals a notable absence of in-depth studies aimed at identifying the specific cellular machinery disrupted by this clavam antibiotic.

While the broader class of clavam antibiotics, produced by variants of Streptomyces hygroscopicus, has been identified, detailed mechanistic studies in C. albicans are not publicly available.[1] This lack of specific target identification presents a considerable challenge for the rational design of more potent derivatives and for understanding potential resistance mechanisms.

The current body of research confirms the antifungal activity of Clavamycins but does not extend to the molecular level of their interaction with C. albicans. The scientific community has documented various strategies to combat Candida infections, focusing primarily on established antifungal agents like azoles, polyenes, and echinocandins.[2] The emergence of resistance to these frontline drugs underscores the urgent need to explore novel compounds like this compound and to elucidate their mechanisms of action.[2][3]

In the absence of direct target identification studies for this compound in C. albicans, any discussion of its mechanism would be purely speculative. Typically, identifying the target of a novel antibiotic involves a series of established experimental protocols.

Hypothetical Experimental Workflow for Target Identification

Should research in this area commence, a logical workflow could be proposed. This would likely involve a multi-pronged approach combining biochemical, proteomic, and genetic techniques.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation Affinity Chromatography Affinity Chromatography Identification of Binding Proteins Identification of Binding Proteins Affinity Chromatography->Identification of Binding Proteins Isolate interacting proteins Proteomic Analysis (e.g., SILAC) Proteomic Analysis (e.g., SILAC) Quantify Protein Expression Changes Quantify Protein Expression Changes Proteomic Analysis (e.g., SILAC)->Quantify Protein Expression Changes Compare treated vs. untreated cells Genetic Screens (e.g., CRISPR/Cas9) Genetic Screens (e.g., CRISPR/Cas9) Identify Resistant/Sensitive Mutants Identify Resistant/Sensitive Mutants Genetic Screens (e.g., CRISPR/Cas9)->Identify Resistant/Sensitive Mutants Screen for altered susceptibility In vitro Enzyme Assays In vitro Enzyme Assays Identification of Binding Proteins->In vitro Enzyme Assays Gene Knockout/Overexpression Gene Knockout/Overexpression Quantify Protein Expression Changes->Gene Knockout/Overexpression Identify Resistant/Sensitive Mutants->Gene Knockout/Overexpression Confirm Inhibition Confirm Inhibition In vitro Enzyme Assays->Confirm Inhibition Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Measure Binding Affinity Measure Binding Affinity Surface Plasmon Resonance (SPR)->Measure Binding Affinity Validate Phenotype Validate Phenotype Gene Knockout/Overexpression->Validate Phenotype Validated Target Validated Target Confirm Inhibition->Validated Target Measure Binding Affinity->Validated Target Validate Phenotype->Validated Target

Figure 1. A hypothetical workflow for the identification and validation of this compound's target in Candida albicans.

Data Presentation: A Look Ahead

Once potential targets are identified, quantitative data would be crucial for validation. This data would be best presented in tabular format for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound to Candidate Proteins

Candidate Protein Method Binding Affinity (K_D)
Protein X Surface Plasmon Resonance Value in nM or µM
Protein Y Isothermal Titration Calorimetry Value in nM or µM

| Protein Z | Microscale Thermophoresis | Value in nM or µM |

Table 2: Hypothetical Enzymatic Inhibition by this compound

Enzyme Target IC_50 KI Type of Inhibition
Enzyme A Value in µM Value in µM e.g., Competitive

| Enzyme B | Value in µM | Value in µM | e.g., Non-competitive |

Detailed Methodologies: The Path Forward

Future research would necessitate detailed experimental protocols. Below are examples of methodologies that would be central to a target identification campaign.

Affinity Chromatography Protocol
  • Ligand Immobilization: Synthesize a this compound analog with a linker arm suitable for covalent coupling to a solid support matrix (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Culture C. albicans to mid-log phase, harvest the cells, and prepare a total protein lysate under non-denaturing conditions.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads. Wash extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, ionic strength).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Proteomic Analysis (SILAC) Protocol
  • Metabolic Labeling: Grow two populations of C. albicans in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆-arginine) amino acids.

  • Treatment: Treat the "heavy" labeled culture with a sub-inhibitory concentration of this compound and the "light" culture with a vehicle control.

  • Protein Extraction and Digestion: Combine equal amounts of protein from both cultures, and digest with trypsin.

  • LC-MS/MS Analysis: Analyze the mixed peptide sample by high-resolution mass spectrometry.

  • Data Analysis: Quantify the relative abundance of "heavy" and "light" peptides to identify proteins with altered expression levels upon this compound treatment.

Conclusion

The identification of this compound's target in Candida albicans represents a promising but currently unexplored area of antifungal research. The lack of published data highlights a critical need for foundational studies to uncover its mechanism of action. Such research would not only be of significant academic interest but could also pave the way for the development of new therapeutic strategies against drug-resistant Candida infections. The methodologies and frameworks outlined above provide a roadmap for future investigations into this important scientific question.

References

An Examination of the Clavam Antibiotic Class with a Focus on Clavulanic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the biological properties and pharmacological profile of the clavam class of antibiotics, with a specific focus on the extensively researched compound, clavulanic acid. The initial topic of inquiry, Clavamycin B, is a known secondary metabolite of Streptomyces hygroscopicus; however, publicly accessible scientific literature lacks in-depth pharmacological data, preclinical or clinical studies, and detailed experimental protocols for this specific molecule. Therefore, this document will provide the available information on this compound and then broaden its scope to the clavam class, for which substantial data is available.

Introduction to the Clavam Class and this compound

Clavams are a class of β-lactam compounds characterized by an oxapenam ring structure. They are naturally produced by various species of Streptomyces. While sharing the core β-lactam ring with penicillin and cephalosporin (B10832234) antibiotics, their primary mechanism of action is often not direct bactericidal activity but rather the inhibition of β-lactamase enzymes.

This compound is identified as a peptide-containing clavam compound produced by the bacterium Streptomyces hygroscopicus.[1] Its chemical structure and basic properties are known (Table 1); however, detailed studies on its biological activity and pharmacological profile are not available in the current body of scientific literature. Streptomyces hygroscopicus is a noted producer of a wide array of secondary metabolites with diverse biological activities, including antifungal and antibacterial agents.[2][3][4]

Biological Properties and Pharmacological Profile of Clavulanic Acid

Clavulanic acid is the most well-characterized member of the clavam class and serves as a cornerstone of combination antibiotic therapy.

Mechanism of Action: β-Lactamase Inhibition

The primary pharmacological action of clavulanic acid is the irreversible inhibition of a wide range of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins. By hydrolyzing the amide bond in the β-lactam ring, these enzymes inactivate the antibiotic.

Clavulanic acid acts as a "suicide inhibitor." It possesses a β-lactam ring that is recognized by the active site of the β-lactamase enzyme. The enzyme attempts to hydrolyze the clavulanic acid molecule, but this process leads to a chemical rearrangement of clavulanic acid, creating a highly reactive intermediate. This intermediate then covalently binds to amino acid residues in the active site of the β-lactamase, leading to its irreversible inactivation. This mechanism protects co-administered β-lactam antibiotics from degradation, allowing them to exert their bactericidal effects.

G cluster_0 Bacterial Resistance Mechanism cluster_1 Clavulanic Acid Intervention Beta-lactam Antibiotic Beta-lactam Antibiotic Beta-lactamase Enzyme Beta-lactamase Enzyme Beta-lactam Antibiotic->Beta-lactamase Enzyme Hydrolysis Inactive Antibiotic Inactive Antibiotic Beta-lactamase Enzyme->Inactive Antibiotic Inactive Enzyme Complex Inactive Enzyme Complex Beta-lactamase Enzyme->Inactive Enzyme Complex Clavulanic Acid Clavulanic Acid Clavulanic Acid->Beta-lactamase Enzyme Irreversible Inhibition

Mechanism of β-Lactamase Inhibition by Clavulanic Acid.
Antimicrobial Spectrum

By itself, clavulanic acid has weak antibacterial activity. Its utility lies in its combination with β-lactam antibiotics. When combined with an antibiotic such as amoxicillin (B794), the spectrum of activity is broadened to include many β-lactamase-producing strains of bacteria that would otherwise be resistant. This includes strains of:

  • Staphylococcus aureus (methicillin-susceptible)

  • Haemophilus influenzae

  • Moraxella catarrhalis

  • Escherichia coli

  • Klebsiella pneumoniae

  • Bacteroides species

Pharmacokinetics

The pharmacokinetic profile of clavulanic acid is similar to that of amoxicillin, making them suitable partners for combination therapy. Key pharmacokinetic parameters for orally administered clavulanic acid are summarized in Table 2.

Quantitative Data

The following tables summarize key quantitative data for this compound and clavulanic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₂N₄O₈--INVALID-LINK--
Molecular Weight362.34 g/mol --INVALID-LINK--
IUPAC Name(2R,4R)-5-amino-2-[[(2R)-2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3,4-dihydroxypentanoic acid--INVALID-LINK--
Source OrganismStreptomyces hygroscopicus--INVALID-LINK--

Table 2: Pharmacokinetic Parameters of Clavulanic Acid (Oral Administration)

ParameterValueNotes
Bioavailability~60%Absorption is enhanced when taken with food.
Protein Binding~25%
Elimination Half-life~1 hour
ExcretionPrimarily renal, with 25-40% of a dose excreted as unchanged drug in the urine within 6 hours.

Table 3: In Vitro Activity of Amoxicillin-Clavulanate Against Selected Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae (β-lactamase positive)≤1/0.52/1
Moraxella catarrhalis (β-lactamase positive)≤0.25/0.12≤0.25/0.12
Staphylococcus aureus (β-lactamase positive)0.5/0.251/0.5
Escherichia coli4/2>32/16
Klebsiella pneumoniae4/216/8
Note: Values are presented as amoxicillin concentration/clavulanic acid concentration.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of β-lactam/β-lactamase inhibitor combinations. Below are methodologies for key in vitro experiments.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of clavulanic acid.

Methodology: Broth Microdilution

  • Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.

  • Preparation of Clavulanic Acid Stock: A stock solution of potassium clavulanate is prepared in a suitable buffer (e.g., phosphate-buffered saline) and sterilized by filtration.

  • Preparation of Antibiotic Plates: A 96-well microtiter plate is used. The β-lactam antibiotic is serially diluted in CAMHB. To each well, a fixed concentration of clavulanic acid (typically 2 or 4 µg/mL) is added.

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism.

G Start Start Prepare Media and Reagents Prepare Media and Reagents Start->Prepare Media and Reagents Serial Dilution of Antibiotic Serial Dilution of Antibiotic Prepare Media and Reagents->Serial Dilution of Antibiotic Add Fixed Concentration of Clavulanic Acid Add Fixed Concentration of Clavulanic Acid Serial Dilution of Antibiotic->Add Fixed Concentration of Clavulanic Acid Inoculate Microtiter Plate Inoculate Microtiter Plate Add Fixed Concentration of Clavulanic Acid->Inoculate Microtiter Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Workflow for Broth Microdilution Susceptibility Testing.
Time-Kill Assay

Objective: To assess the bactericidal activity of a β-lactam/clavulanate combination over time.

Methodology:

  • Preparation: Flasks containing CAMHB with the desired concentrations of the β-lactam antibiotic and clavulanic acid are prepared. A control flask with no antibiotic is also included.

  • Inoculation: Each flask is inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.

  • Quantification: The aliquot is serially diluted in saline, and a known volume is plated onto appropriate agar (B569324) plates.

  • Incubation and Counting: The agar plates are incubated until colonies are visible, and the number of CFUs is counted.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

While specific pharmacological data for this compound remains elusive, the broader clavam class, exemplified by clavulanic acid, represents a critical component of modern antimicrobial therapy. The mechanism of β-lactamase inhibition by clavulanic acid has successfully restored the efficacy of older β-lactam antibiotics against many resistant bacterial strains. The continued study of natural products from organisms like Streptomyces hygroscopicus may yet reveal novel compounds, such as other clavamycins, with unique and clinically valuable biological activities. Further research is warranted to isolate and characterize the full range of clavam compounds and to elucidate the pharmacological profile of molecules like this compound.

References

The Stereochemical Core of Clavam Antibiotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of stereochemistry in the biological activity of clavam antibiotics. Directed at researchers, scientists, and drug development professionals, this document elucidates the stereochemical nuances that govern the efficacy of this important class of β-lactamase inhibitors and potential antifungal agents. The guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic pathways and experimental workflows.

Introduction to Clavam Antibiotics and the Significance of Stereochemistry

Clavam antibiotics, produced by various species of Streptomyces, are a class of β-lactam compounds characterized by a fused oxazolidine-β-lactam ring system. The most prominent member of this family is clavulanic acid, a potent inhibitor of many bacterial β-lactamase enzymes. The biological activity of clavam antibiotics is intrinsically linked to their stereochemistry, particularly at the C3 and C5 positions of the bicyclic core. This guide will delve into the stereochemical determinants of β-lactamase inhibition and antifungal activity, providing a comprehensive resource for researchers in the field.

The two primary stereochemical configurations observed in nature are the (3R, 5R) and (3S, 5S) forms. Clavulanic acid possesses the (3R, 5R) stereochemistry, which is essential for its ability to inactivate β-lactamases.[1] In contrast, other naturally occurring clavam metabolites, often referred to as 5S clavams, have the (3S, 5S) configuration and have been reported to exhibit antifungal properties.[2][3] Understanding the biosynthesis of these distinct stereoisomers and the structure-activity relationships is crucial for the development of new and improved therapeutic agents.

Quantitative Analysis of Stereoisomer Activity

The biological function of clavam antibiotics is directly dictated by their stereochemical configuration. Below are tables summarizing the available quantitative and qualitative data on the activity of different clavam stereoisomers.

Table 1: β-Lactamase Inhibitory Activity of (3R, 5R)-Clavulanic Acid

β-Lactamase TargetInhibition Constant (K_i)50% Inhibitory Concentration (IC_50)Reference(s)
TEM-10.8 µMNot Reported[4]
TEM-20.7 µMNot Reported[4]
SHV-1Not Reported580-fold lower than sulbactam[5]
Type 2 (Pitton's)0.6 µMNot Reported[4]

Table 2: Antifungal Activity of (3S, 5S)-Clavams

5S Clavam CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference(s)
AlanylclavamVarious FungiSpecific MIC values not readily available in the literature. Reported to have antifungal properties.[6]
2-HydroxymethylclavamVarious FungiSpecific MIC values not readily available in the literature. Reported to have antifungal properties.[3]
Clavamycins (A-F)Various FungiSpecific MIC values not readily available in the literature. Detected in screens for antifungal metabolites.[7]

Note: While the antifungal activity of 5S clavams is frequently cited, specific MIC values from standardized antifungal susceptibility testing are not widely reported in the available scientific literature. Further research is needed to quantify the in vitro efficacy of these compounds against pathogenic fungi.

Biosynthesis of Clavam Antibiotics: A Stereochemical Perspective

The biosynthesis of clavam antibiotics in Streptomyces clavuligerus is a complex process involving a series of enzymatic reactions that ultimately determine the stereochemistry of the final product. The pathway begins with the condensation of L-arginine and glyceraldehyde-3-phosphate and proceeds through several key intermediates.[2][8] A critical juncture in the pathway is the formation of (3S, 5S)-clavaminic acid, which serves as a branchpoint.[8]

From clavaminic acid, one branch leads to the formation of various 5S clavams, retaining the (3S, 5S) stereochemistry. The other, more complex branch, leads to the synthesis of clavulanic acid. This requires a crucial stereochemical inversion at both the C3 and C5 positions to yield the (3R, 5R) configuration.[2][8] This inversion is a key determinant of the β-lactamase inhibitory activity.[8] The proposed mechanism for this inversion involves the formation of an N-glycyl-clavaminic acid intermediate.[2][9]

Below is a diagram illustrating the biosynthetic pathway of clavam antibiotics with a focus on the key stereochemical transformations.

Clavam_Biosynthesis Arginine L-Arginine CEAS CEAS Arginine->CEAS GAP Glyceraldehyde-3-Phosphate GAP->CEAS CEA N²-(2-carboxyethyl)-arginine CEAS->CEA BLS BLS CEA->BLS Deoxyguanidino Deoxyguanidinoproclavaminic acid BLS->Deoxyguanidino CAS1 CAS Deoxyguanidino->CAS1 Guanidino Guanidinoproclavaminic acid CAS1->Guanidino PAH PAH Guanidino->PAH Proclavaminic Proclavaminic acid PAH->Proclavaminic CAS2 CAS Proclavaminic->CAS2 Clavaminic (3S, 5S)-Clavaminic Acid CAS2->Clavaminic FiveS_Clavams 5S Clavams (e.g., Alanylclavam) (3S, 5S) Stereochemistry (Antifungal Activity) Clavaminic->FiveS_Clavams Retention of Stereochemistry Stereo_Inversion Stereochemical Inversion (C3 and C5) Clavaminic->Stereo_Inversion Epimerization Clavulanate_Aldehyde (3R, 5R)-Clavulanate-9-aldehyde Stereo_Inversion->Clavulanate_Aldehyde CAD CAD Clavulanate_Aldehyde->CAD Clavulanic_Acid Clavulanic Acid (3R, 5R) Stereochemistry (β-Lactamase Inhibition) CAD->Clavulanic_Acid

Biosynthetic pathway of clavam antibiotics.

Experimental Protocols for Stereochemical Analysis

The determination of the absolute and relative stereochemistry of clavam antibiotics relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Protocol for Crystallization of Potassium Clavulanate:

  • Starting Material: High-purity potassium clavulanate (amorphous or crystalline).

  • Method: Inverse precipitation is a suitable method.[10]

  • Procedure:

    • Prepare a solution of clavulanate ions. This can be achieved by dissolving potassium clavulanate in a suitable solvent system, for example, a mixture of isopropanol (B130326), water, and methanol.[10]

    • Prepare a non-solvent for potassium clavulanate.

    • Add the clavulanate solution to the non-solvent in the presence of potassium ions. This can be done by adding a solution of a potassium salt (e.g., potassium 2-ethylhexanoate) to the clavulanate solution.

    • Maintain the temperature at or below 15°C during the precipitation process.[10]

    • The resulting crystals can be collected by filtration, washed, and dried.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction data to obtain electron density maps.

    • Build and refine the molecular model to determine the precise atomic coordinates and stereochemistry.

Note: The optimal crystallization conditions, including solvent ratios, concentrations, and temperature, may require further optimization to obtain diffraction-quality crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry of molecules in solution.

Protocol for NMR Analysis of Clavam Stereochemistry:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified clavam antibiotic in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire a standard 1D ¹H NMR spectrum to identify the proton resonances.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments reveal through-space correlations between protons that are in close proximity, which is crucial for determining relative stereochemistry. For example, a NOE correlation between the H3 and H5 protons would provide information about their relative orientation on the bicyclic ring system.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space. The presence or absence of specific NOEs can be used to deduce the relative stereochemistry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Dissolve Dissolve Clavam in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR COSY 2D COSY H1_NMR->COSY NOESY 2D NOESY/ROESY COSY->NOESY Process Process Spectra NOESY->Process Analyze Analyze Cross-Peaks Process->Analyze Determine Determine Relative Stereochemistry Analyze->Determine

General workflow for NMR-based stereochemical analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, allowing for the determination of enantiomeric purity and the isolation of individual stereoisomers.

Protocol for Chiral HPLC of Clavam Antibiotics:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are often effective for separating chiral compounds.

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve separation.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) can also be employed.

  • Method Development:

    • Screen different chiral columns to identify a suitable stationary phase.

    • Optimize the mobile phase composition by varying the ratio of the solvents to achieve baseline separation of the stereoisomers.

    • Adjust the flow rate to optimize resolution and analysis time. A lower flow rate often improves chiral separations.

    • Set the UV detector to a wavelength where the clavam antibiotics have strong absorbance.

  • Analysis: Inject the sample mixture and analyze the resulting chromatogram to determine the retention times and peak areas of the individual stereoisomers.

Conclusion

The stereochemistry of clavam antibiotics is a fundamental aspect of their biological activity. The (3R, 5R) configuration of clavulanic acid is a prerequisite for its potent β-lactamase inhibitory properties, while the (3S, 5S) stereoisomers show promise as antifungal agents. A thorough understanding of the biosynthetic pathways that generate this stereochemical diversity, coupled with robust analytical methods for stereochemical determination, is essential for the future development of novel and effective therapeutic agents based on the clavam scaffold. This guide provides a foundational resource for researchers engaged in this critical area of drug discovery and development.

References

The Divergent Paths of Clavam Biosynthesis: A Technical Guide to Clavamycin B and its Relationship to Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent β-lactamase inhibitor, has become an indispensable tool in combating bacterial resistance. Its structural relatives, the clavamycins, produced by different Streptomyces species, exhibit distinct biological activities, primarily antifungal properties. This technical guide provides an in-depth exploration of the relationship between clavamycin B and clavulanic acid, focusing on their biosynthesis, chemical structures, and biological functions. We present a comparative analysis of their activities, detail relevant experimental protocols, and illustrate the underlying biochemical pathways and workflows to facilitate further research and drug development in this area.

Introduction

The discovery of clavulanic acid from Streptomyces clavuligerus revolutionized the treatment of bacterial infections by providing a mechanism to overcome β-lactamase-mediated resistance.[1] This oxapenam antibiotic, while possessing weak intrinsic antibacterial activity, acts as a "suicide" inhibitor of a broad range of β-lactamase enzymes.[1] Structurally similar compounds, known as clavams, are produced by various Streptomyces species. Among these are the clavamycins, isolated from Streptomyces hygroscopicus, which are reported to have significant antifungal activity. This guide focuses on this compound, a peptide-containing clavam, to elucidate its relationship with the archetypal clavam, clavulanic acid. Understanding the subtle structural differences and their impact on biological activity, along with the divergent biosynthetic pathways, is crucial for the rational design of novel antimicrobial agents.

Chemical Structures

Clavulanic acid and this compound share the fundamental 4-oxa-1-azabicyclo[3.2.0]heptan-7-one (oxapenam) core structure. The key distinctions lie in the side-chain substitutions at the C-2 and C-3 positions of the oxazolidine (B1195125) ring.

  • Clavulanic Acid: Features a 2-hydroxyethylidene substituent at the C-3 position and a carboxyl group at the C-2 position.[2]

The structural differences are visually represented in the diagram below.

G cluster_clavulanic_acid Clavulanic Acid Structure cluster_clavamycin_b This compound Core Structure clavulanic_acid_img clavamycin_b_img

Caption: Chemical structures of clavulanic acid and the core of this compound.

Biosynthesis: A Tale of Two Pathways from a Common Intermediate

The biosynthetic pathways of clavulanic acid and the clavamycins are believed to share a common origin, diverging after the formation of the key intermediate, (3S, 5S)-clavaminic acid.[3][4][5][6] This shared early pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine.

Shared Early Biosynthetic Pathway

The initial steps leading to clavaminic acid are catalyzed by a series of enzymes encoded within the clavam biosynthetic gene clusters.

Biosynthesis G3P Glyceraldehyde-3-Phosphate CEAS CEAS G3P->CEAS Arg L-Arginine Arg->CEAS CEA N2-(2-carboxyethyl)-arginine CEAS->CEA BLS BLS CEA->BLS dGPC Deoxyguanidinoproclavaminic acid BLS->dGPC CAS1 CAS dGPC->CAS1 GPC Guanidinoproclavaminic acid CAS1->GPC PAH PAH GPC->PAH Proclavaminic_acid Proclavaminic acid PAH->Proclavaminic_acid CAS2 CAS Proclavaminic_acid->CAS2 Clavaminic_acid (3S, 5S)-Clavaminic Acid CAS2->Clavaminic_acid

Caption: Early biosynthetic pathway to clavaminic acid.

Divergent Late Biosynthetic Pathways

From clavaminic acid, the pathways diverge to produce either clavulanic acid or the 5S clavams, which include the clavamycins.

Divergent_Pathways cluster_clavulanic Clavulanic Acid Pathway cluster_clavamycin 5S Clavams (Clavamycins) Pathway Clavaminic_acid (3S, 5S)-Clavaminic Acid Stereochemical_inversion Stereochemical Inversion (3S, 5S) -> (3R, 5R) Clavaminic_acid->Stereochemical_inversion Clavam_2_carboxylate Clavam-2-carboxylate Clavaminic_acid->Clavam_2_carboxylate Hydroxymethylclavam 2-Hydroxymethylclavam Clavaminic_acid->Hydroxymethylclavam Alanylclavam Alanylclavam Clavaminic_acid->Alanylclavam Clavulanate_9_aldehyde Clavulanate-9-aldehyde CAD CAD Clavulanate_9_aldehyde->CAD Clavulanic_acid Clavulanic Acid CAD->Clavulanic_acid Stereochemical_inversion->Clavulanate_9_aldehyde Clavamycin_B This compound Alanylclavam->Clavamycin_B Further modifications

Caption: Divergence of biosynthetic pathways from clavaminic acid.

Comparative Biological Activity

The primary biological activities of clavulanic acid and this compound are distinct, reflecting their structural differences.

CompoundPrimary ActivitySecondary Activity
Clavulanic Acid Potent β-lactamase inhibitorWeak antibacterial activity
This compound AntifungalUnknown β-lactamase inhibition
β-Lactamase Inhibition

Clavulanic acid is a well-characterized inhibitor of a wide range of β-lactamase enzymes, particularly the class A serine β-lactamases.[7] Quantitative data on its inhibitory activity are extensive.

Table 1: IC50 Values of Clavulanic Acid Against Various β-Lactamases

β-Lactamase Source Organism IC50 (µM)
TEM-1 Escherichia coli 0.08
SHV-1 Klebsiella pneumoniae 0.06

| PC1 | Staphylococcus aureus | 0.1 |

Antifungal Activity

Clavamycins have been identified primarily for their antifungal properties.

Table 2: Antifungal Activity of Clavamycins

Compound Test Organism MIC (µg/mL)
Clavamycin A Candida albicans 12.5

| Clavamycin D | Candida albicans | 25 |

Note: Specific MIC values for this compound are not detailed in the provided search results. Clavulanic acid is generally not reported to have significant antifungal activity.

Experimental Protocols

Fermentation for Production

A typical fermentation process for clavulanic acid production involves a two-stage culture.

Seed Culture:

  • Prepare a seed medium containing (per liter): 10 g malt (B15192052) extract, 2 g yeast extract, 10 g glucose. Adjust pH to 7.2.

  • Inoculate 1 liter of seed medium in a 2-liter shake-flask with approximately 10⁹ spores of S. clavuligerus.

  • Incubate for 3 days at 27°C on a rotary shaker at 200 rpm.

Production Culture:

  • Prepare a production medium, which can be a complex soy-based medium or a defined medium with controlled nutrient feeds.

  • Transfer the seed culture to the production fermenter.

  • Maintain fermentation conditions (e.g., temperature, pH, dissolved oxygen) for optimal clavulanic acid production, typically for 10-15 days. Fed-batch strategies with glycerol (B35011) feeding are often employed to enhance yield.[8]

The fermentation procedure for clavamycin production is similar to that of clavulanic acid.

  • Use the same seed medium and culture conditions as for S. clavuligerus.

  • Transfer the seed culture to a production medium. A variety of media can be used, and optimization is often required.[9]

  • Incubate for 10-12 days at 28°C under submerged conditions with agitation (150-350 rpm) and aeration (0.3-1.5 VVM).[10]

Purification

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Reversed-phase) Crude_Extract->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions Crystallization Crystallization Purified_Fractions->Crystallization Pure_Compound Pure Clavam Compound Crystallization->Pure_Compound

Caption: General workflow for the purification of clavam antibiotics.

Bioassays

This assay utilizes a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963), which changes color upon hydrolysis by β-lactamase.

  • Reagents:

    • β-lactamase enzyme solution.

    • Nitrocefin solution.

    • Test inhibitor (clavulanic acid or this compound) at various concentrations.

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Procedure:

    • In a microplate well, combine the assay buffer, β-lactamase enzyme solution, and the test inhibitor.

    • Incubate for a defined pre-incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the nitrocefin solution.

    • Monitor the change in absorbance at 490 nm over time using a microplate reader.

    • Calculate the rate of hydrolysis and determine the IC50 value of the inhibitor.

Inhibition_Assay Prepare_Reagents Prepare Reagents: - Enzyme - Inhibitor - Substrate (Nitrocefin) - Buffer Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Nitrocefin Pre_incubation->Add_Substrate Monitor_Absorbance Monitor Absorbance at 490 nm Add_Substrate->Monitor_Absorbance Calculate_IC50 Calculate IC50 Monitor_Absorbance->Calculate_IC50

Caption: Workflow for a spectrophotometric β-lactamase inhibition assay.

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Reagents and Materials:

    • Standardized fungal inoculum (e.g., Candida albicans).

    • Antifungal agent (this compound or clavulanic acid) serially diluted.

    • RPMI-1640 medium.

    • 96-well microtiter plates.

  • Procedure:

    • Dispense the antifungal agent dilutions into the wells of the microtiter plate.

    • Add the standardized fungal inoculum to each well.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC visually or spectrophotometrically as the lowest concentration of the agent that inhibits fungal growth.[11][12][13]

Conclusion

This compound and clavulanic acid, while sharing a common clavam backbone, represent a fascinating example of biosynthetic divergence leading to distinct biological functions. Clavulanic acid's evolutionary path has optimized it as a powerful β-lactamase inhibitor, a cornerstone of modern combination antibiotic therapy. In contrast, the clavamycins, including this compound, have evolved to exhibit primarily antifungal activity. The lack of significant reported β-lactamase inhibitory action for this compound suggests that the structural modifications beyond the shared clavaminic acid intermediate are critical in defining their molecular targets.

For researchers and drug development professionals, the study of these related compounds offers several opportunities. The elucidation of the specific enzymatic steps in the clavamycin biosynthetic pathway could reveal novel enzymes with potential applications in biocatalysis. Furthermore, understanding the structure-activity relationships that differentiate β-lactamase inhibition from antifungal activity could inform the semi-synthetic modification of the clavam scaffold to generate novel compounds with tailored or dual-action antimicrobial properties. Further quantitative investigation into the potential secondary activities of each class of compound is warranted to fully explore their therapeutic potential.

References

Clavamycin B: An Obscure Member of the Clavam Antibiotic Family with Limited In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Clavamycin B represents a molecule of interest within the broader clavam class of antibiotics. However, a comprehensive review of initial in vitro studies reveals a significant scarcity of publicly available efficacy data, detailed experimental protocols, and elucidated signaling pathways specifically for this compound. While its existence is documented, detailed functional characterization remains elusive in scientific literature.

This compound is identified as a peptide-based clavam metabolite originating from the bacterium Streptomyces hygroscopicus.[1] The clavam class of antibiotics, produced by various Streptomyces species, are structurally related to the well-known β-lactamase inhibitor clavulanic acid.[2][3] Unlike clavulanic acid, which is a potent inhibitor of β-lactamase enzymes, other clavam metabolites exhibit a range of biological activities, including antibacterial and antifungal properties.[2][4]

Limited Efficacy Data for this compound

The Broader Clavam Family: A Glimpse into Potential Mechanisms

The diverse biological activities of clavam compounds suggest varied mechanisms of action. The antibacterial effect of Ro 22-5417 through the inhibition of an essential amino acid biosynthesis pathway highlights a mode of action distinct from the β-lactamase inhibition of clavulanic acid.[5] The potential anticancer activity of other clavam metabolites, while not fully characterized, points towards pathways that could involve the induction of apoptosis or cell cycle arrest.

The mechanism of action for many antibiotics can involve complex signaling pathways. For example, some antibiotics have been shown to induce DNA damage, leading to the activation of stress-response pathways like the p38 mitogen-activated protein kinase (MAPK) pathway, which can subsequently trigger apoptosis. In Gram-negative bacteria, the induction of β-lactamase expression is a regulated process involving specific signaling pathways like the AmpG–AmpR–AmpC pathway, which responds to fragments of the bacterial cell wall.[7] It is conceivable that clavam antibiotics could interact with or modulate such bacterial signaling pathways, but specific studies on this compound are lacking.

Experimental Protocols: A General Framework

Due to the absence of specific published studies on this compound, detailed experimental protocols for its in vitro evaluation can only be inferred from general methodologies used for other antimicrobial and anticancer compounds.

General Cytotoxicity and Antimicrobial Assays

A standard approach to determine the in vitro efficacy of a novel compound like this compound would involve cell viability and antimicrobial susceptibility assays.

Table 1: Generalized Experimental Protocols for In Vitro Efficacy Testing

Experiment Objective General Methodology Key Parameters
Cell Viability Assay (e.g., MTT, XTT) To determine the cytotoxic effect on cancer cell lines.1. Seeding of cancer cells in 96-well plates.2. Treatment with a range of this compound concentrations.3. Incubation for a defined period (e.g., 24, 48, 72 hours).4. Addition of viability reagent (e.g., MTT).5. Measurement of absorbance to quantify viable cells.IC50 value (concentration that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay To determine the lowest concentration that inhibits visible bacterial growth.1. Preparation of serial dilutions of this compound in broth medium.2. Inoculation of each dilution with a standardized bacterial suspension.3. Incubation under appropriate conditions.4. Visual or spectrophotometric assessment of bacterial growth.MIC value (µg/mL or µM).
Bactericidal/Bacteriostatic Assay To differentiate between killing and growth-inhibiting activity.1. Following MIC determination, subculturing of aliquots from wells with no visible growth onto agar (B569324) plates.2. Incubation of agar plates.3. Enumeration of colony-forming units (CFUs).Minimum Bactericidal Concentration (MBC).
Experimental Workflow for Initial In Vitro Assessment

The logical flow for an initial investigation into the in vitro efficacy of this compound would follow a standard screening and characterization process.

experimental_workflow cluster_screening Initial Screening cluster_characterization Quantitative Characterization cluster_mechanism Mechanism of Action Elucidation Compound_Acquisition This compound Acquisition/Isolation Primary_Assay Broad Spectrum Antimicrobial/Anticancer Screening Compound_Acquisition->Primary_Assay Test Compound Dose_Response Dose-Response Studies (IC50/MIC) Primary_Assay->Dose_Response Identified Activity Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Potency Determined Target_Identification Target Identification Mechanism_of_Action->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis bacterial_resistance_pathway cluster_cell_wall Cell Wall Stress cluster_cytoplasm Cytoplasmic Signaling cluster_response Resistance Response Beta_Lactam β-lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP inhibition Muropeptides Muropeptide Fragments PBP->Muropeptides leads to release of AmpG AmpG Permease Muropeptides->AmpG transport into cytoplasm via AmpR AmpR Transcriptional Regulator AmpG->AmpR activation of AmpC_gene ampC gene AmpR->AmpC_gene induces transcription of Beta_Lactamase β-lactamase Production AmpC_gene->Beta_Lactamase Antibiotic_Inactivation Antibiotic Inactivation Beta_Lactamase->Antibiotic_Inactivation catalyzes Antibiotic_Inactivation->Beta_Lactam degrades

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Clavamycin B and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavamycin B is a member of the clavam family of β-lactam antibiotics, characterized by an oxapenam core structure. While no complete total synthesis of this compound has been formally published, this document outlines a proposed synthetic strategy based on established methodologies for the synthesis of related β-lactam compounds and their analogues. These application notes provide detailed, plausible experimental protocols for the key synthetic transformations, present expected quantitative data in a structured format, and include visualizations of the proposed synthetic workflow and the mechanism of action of clavam antibiotics. This document is intended to serve as a practical guide for researchers engaged in the synthesis and development of novel clavam-based therapeutic agents.

Introduction

The clavam class of natural products, isolated from Streptomyces species, has garnered significant attention due to their unique structural features and biological activities.[1] Unlike classical penicillin and cephalosporin (B10832234) antibiotics, clavams possess an oxygen atom in place of sulfur in the bicyclic ring system, defining them as oxapenams.[1] While clavulanic acid is the most prominent member of this family and a potent β-lactamase inhibitor, other clavams, such as this compound, exhibit a range of biological activities, including potential antifungal properties.[1] The complex stereochemistry and reactive β-lactam ring of this compound present a formidable challenge for synthetic chemists. A successful total synthesis would not only confirm its absolute stereochemistry but also provide a platform for the generation of novel analogues with potentially enhanced therapeutic profiles.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound (1) dissects the molecule into two key fragments: the oxapenam core (2) and a unique, highly functionalized amino acid side chain (3). The critical bond disconnection is the amide linkage between these two fragments.

G cluster_main Retrosynthetic Analysis of this compound clavamycin_b This compound (1) amide_bond Amide Bond Formation clavamycin_b->amide_bond Disconnection oxapenam_core Oxapenam Core (2) side_chain Amino Acid Side Chain (3) amide_bond->oxapenam_core amide_bond->side_chain

Caption: Retrosynthetic strategy for this compound.

Synthesis of Key Intermediates

Proposed Synthesis of the Oxapenam Core (2)

The synthesis of the chiral oxapenam core can be envisioned starting from a readily available chiral precursor, such as (R)-glyceraldehyde acetonide. The key steps would involve the construction of the β-lactam ring followed by the formation of the fused oxazolidine (B1195125) ring.

G cluster_synthesis Proposed Synthesis of Oxapenam Core start (R)-Glyceraldehyde Acetonide intermediate1 Staudinger Cycloaddition start->intermediate1 intermediate2 β-Lactam Formation intermediate1->intermediate2 intermediate3 Deprotection intermediate2->intermediate3 intermediate4 Intramolecular Cyclization intermediate3->intermediate4 product Oxapenam Core (2) intermediate4->product G cluster_synthesis Proposed Synthesis of Amino Acid Side Chain start Chiral Aldehyde intermediate1 Asymmetric Aldol Reaction start->intermediate1 intermediate2 Stereoselective Reduction intermediate1->intermediate2 intermediate3 Functional Group Manipulations intermediate2->intermediate3 intermediate4 Introduction of Amino Group intermediate3->intermediate4 product Amino Acid Side Chain (3) intermediate4->product G cluster_moa Mechanism of Action of Clavam Antibiotics clavam Clavam Antibiotic pbp Penicillin-Binding Protein (PBP) clavam->pbp acylation Acylation of Serine Residue pbp->acylation inactivation PBP Inactivation acylation->inactivation cell_wall Inhibition of Cell Wall Synthesis inactivation->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis

References

Application Notes and Protocols for the Fermentation and Purification of Clavamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the fermentation and purification of Clavamycin B, a clavam antibiotic. The protocols are based on published methodologies for the production of clavams by Streptomyces species, with a specific focus on information available for Streptomyces hygroscopicus, a known producer of clavamycins.

I. Introduction to this compound

This compound belongs to the clavam family of β-lactam antibiotics, which are characterized by a fused oxazolidine-β-lactam ring system. While structurally related to the well-known β-lactamase inhibitor clavulanic acid, different clavams exhibit a range of biological activities. Six distinct clavamycins, including this compound, have been identified from two variants of Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879)[1]. This document outlines the key procedures for the production and isolation of this compound for research and development purposes.

II. Biosynthesis of Clavam Metabolites

The biosynthesis of clavam metabolites in Streptomyces originates from precursors derived from primary metabolism. While the complete, specific pathway for this compound in S. hygroscopicus is not fully elucidated in the public domain, the general pathway for clavam biosynthesis in Streptomyces clavuligerus provides a well-established model. This pathway begins with the condensation of a C3 precursor (glyceraldehyde-3-phosphate) and a C5 precursor (L-arginine).

Clavam_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEAS CEAS G3P->CEAS Arg L-Arginine Arg->CEAS CEA N²-(2-carboxyethyl)-arginine CEAS->CEA Condensation BLS BLS CEA->BLS β-lactam ring formation GPC Guanidino-proclavaminic acid BLS->GPC PAH PAH GPC->PAH Amidinohydrolase PC Proclavaminic acid PAH->PC CAS CAS PC->CAS Oxidative cyclization & desaturation Clavaminate Clavaminic Acid CAS->Clavaminate Clavams 5S Clavams (e.g., this compound) Clavaminate->Clavams Late-stage modifications CA_pathway Clavulanic Acid Biosynthesis Clavaminate->CA_pathway Stereochemical inversion & further modifications

Caption: Generalized biosynthetic pathway of clavam metabolites.

III. Fermentation Protocols

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The following protocols are based on established methods for Streptomyces fermentation.

A. Strain Maintenance and Inoculum Development

Proper maintenance of the producing strain and a robust inoculum development process are critical for reproducible fermentation outcomes.

Protocol 1: Strain Maintenance and Spore Suspension Preparation

  • Strain: Streptomyces hygroscopicus (e.g., NRRL 15846 or NRRL 15847).

  • Maintenance Medium: Sporulation agar (B569324) (e.g., ISP Medium 4 or Bennett's agar).

  • Incubation: Incubate plates at 28°C for 7-14 days, or until sporulation is evident.

  • Spore Harvesting: Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol (B35011) in water).

  • Storage: Store the spore suspension at -80°C for long-term use.

Protocol 2: Inoculum Development

A two-stage inoculum development is recommended to ensure a high density of actively growing mycelium for inoculating the production fermenter.

  • Seed Medium: A suitable seed medium for Streptomyces hygroscopicus is composed of (per liter): 10 g malt (B15192052) extract, 2 g yeast extract, and 10 g glucose. Adjust the pH to 7.2 before sterilization.

  • First Stage Inoculum: Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to a final concentration of approximately 10⁹ spores.

  • Incubation: Incubate the flask on a rotary shaker at 200 rpm and 27°C for 3 days.

  • Second Stage Inoculum (if required for larger fermenters): Transfer the first-stage seed culture (5-10% v/v) to a larger flask or seed fermenter containing the same seed medium and incubate under the same conditions for 24-48 hours.

B. Production Fermentation

Protocol 3: Shake Flask Production

  • Production Medium: A variety of production media can be used for Streptomyces fermentation. A representative basal medium for S. hygroscopicus contains (per liter): 15 g glycerol, 3 g CaCO₃, 3 g NaCl, 0.5 g MgSO₄·7H₂O, 0.5 g (NH₄)₂HPO₄, 0.5 g K₂HPO₄, and a suitable nitrogen source such as 10 g L-tryptophan[2].

  • Inoculation: Inoculate 250 mL flasks containing 50 mL of production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Conditions: Incubate the flasks on a rotary shaker at 220 rpm and 28°C for up to 168 hours (7 days)[2].

  • Monitoring: Monitor the fermentation by measuring pH, cell growth (e.g., dry cell weight), and this compound production at regular intervals.

Protocol 4: Bioreactor Production

For larger-scale production, a controlled bioreactor is essential.

  • Bioreactor Setup: Prepare a sterilized bioreactor with the production medium.

  • Inoculation: Aseptically transfer the seed culture to the production fermenter (5-10% v/v).

  • Fermentation Parameters: Maintain the fermentation parameters as outlined in the table below.

  • Process Control: Monitor and control pH, dissolved oxygen (DO), and temperature throughout the fermentation. Foaming can be controlled by the addition of a suitable antifoaming agent.

  • Sampling: Aseptically collect samples at regular intervals to monitor the fermentation progress.

Table 1: Fermentation Parameters for this compound Production

ParameterShake FlaskBioreactor
Producing Organism Streptomyces hygroscopicusStreptomyces hygroscopicus
Inoculum Size 5-10% (v/v)5-10% (v/v)
Temperature 27-28°C[2]28°C
pH Initial pH 7.2 (uncontrolled)Controlled at 6.8 - 7.2
Agitation 200-220 rpm[2]200-500 rpm (tip speed dependent)
Aeration N/A (aerobic)0.5 - 1.5 vvm
Fermentation Time up to 168 hours[2]120 - 192 hours

IV. Purification Protocols

A multi-step purification process is typically required to isolate this compound from the fermentation broth. The following is a general protocol that can be adapted and optimized.

Purification_Workflow Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Supernatant Cell-Free Supernatant Cell_Removal->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration (Rotary Evaporation) Crude_Extract->Concentration Concentrated_Extract Concentrated Crude Extract Concentration->Concentrated_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Concentrated_Extract->Chromatography Fractions Fractions Chromatography->Fractions Analysis Analysis of Fractions (e.g., HPLC, Bioassay) Fractions->Analysis Pooling Pooling of Active Fractions Analysis->Pooling Pure_Clavamycin_B Pure this compound Pooling->Pure_Clavamycin_B

References

Application Notes and Protocols for High-Throughput Screening of Clavamycin B Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin B is a member of the clavam class of β-lactam antibiotics, which are naturally produced by species such as Streptomyces hygroscopicus[1][2]. While the antibacterial properties of some clavams like clavulanic acid are well-established, other members of this class, specifically the 5S clavams, have demonstrated potential antifungal properties[3]. The rising prevalence of invasive fungal infections and the emergence of antifungal drug resistance necessitate the discovery of novel therapeutic agents[4][5]. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large compound libraries for antifungal activity, and these principles can be readily applied to natural products like this compound[4][5].

These application notes provide a comprehensive guide to performing HTS assays to determine the antifungal activity of this compound. The protocols are designed to be adaptable for various fungal pathogens and can be implemented in a standard laboratory setting with automated liquid handling capabilities.

Application Note 1: Broth Microdilution High-Throughput Screening for Antifungal Susceptibility Testing

A robust and widely used method for determining the antifungal activity of a compound is the broth microdilution assay[6][7]. This method can be adapted to a high-throughput format to screen for the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. The readout for this assay can be based on optical density (OD) or by using a cell viability indicator like resazurin[8][9][10].

Key Experimental Parameters

Successful implementation of a broth microdilution HTS assay requires careful optimization of several parameters. The following table summarizes the critical factors and their typical ranges for consideration.

ParameterTypical Range/ConsiderationsRationale
Fungal Species Clinically relevant yeasts (e.g., Candida albicans, Cryptococcus neoformans) or filamentous fungi (e.g., Aspergillus fumigatus, Fusarium oxysporum)The choice of organism depends on the therapeutic area of interest.
Growth Medium RPMI-1640, Sabouraud Dextrose Broth (SDB)The medium should support robust fungal growth and not interfere with the assay readout.[8]
Inoculum Concentration 1 x 10³ to 5 x 10³ cells/mL for yeasts; 1 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungiA standardized inoculum is critical for assay reproducibility.[5][9]
This compound Concentration Typically a 2-fold serial dilution starting from a high concentration (e.g., 128 µg/mL)A wide concentration range is necessary to determine the MIC accurately.
Plate Format 96-well or 384-well microtiter platesHigher density plates increase throughput but may require more sensitive readers.[5]
Incubation Time & Temperature 24-72 hours at 28-37°C, depending on the fungal speciesIncubation should be long enough for robust growth in control wells but not so long that the stationary phase is reached.
Solvent (Vehicle) Control Dimethyl sulfoxide (B87167) (DMSO) at a final concentration typically ≤1%It is essential to ensure the solvent used to dissolve this compound does not inhibit fungal growth.[8]
Positive Control A known antifungal agent (e.g., Amphotericin B, Fluconazole)Validates the assay's ability to detect antifungal activity.[8]
Negative Control Fungal inoculum in media with vehicle (DMSO)Represents 100% fungal growth.
Experimental Workflow for Antifungal HTS

The following diagram illustrates a generalized workflow for a broth microdilution HTS campaign to assess the antifungal activity of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_fungi Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Plates prep_fungi->add_inoculum prep_compounds Prepare this compound Serial Dilutions prep_plates Prepare Assay Plates (Controls & Compounds) prep_compounds->prep_plates prep_plates->add_inoculum incubate Incubate Plates add_inoculum->incubate read_plates Read Plates (OD or Fluorescence) incubate->read_plates analyze_data Analyze Data (Calculate MIC, Z'-factor) read_plates->analyze_data hit_id Hit Identification analyze_data->hit_id

A generalized workflow for high-throughput screening in antifungal drug discovery.

Protocol 1: Optical Density-Based Broth Microdilution Assay

This protocol details a common method for HTS of antifungal compounds by measuring the inhibition of fungal growth via optical density at 620 nm in a 96-well plate format.[4][8]

Materials
  • This compound

  • Selected fungal strain(s)

  • Appropriate growth medium (e.g., RPMI-1640)

  • Positive control antifungal (e.g., Amphotericin B)

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure
  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in DMSO in a separate 96-well plate to create a compound source plate.

    • Include wells with DMSO only (vehicle control) and the positive control antifungal.

  • Assay Plate Preparation:

    • Using a liquid handler, transfer a small volume (e.g., 1 µL) of the compound dilutions from the source plate to the corresponding wells of a sterile 96-well assay plate.

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Prepare a suspension of fungal cells or conidia in the growth medium.

    • Adjust the suspension to the desired concentration (e.g., 2 x 10³ cells/mL, which will be diluted 1:1 in the assay plate).

  • Inoculation and Incubation:

    • Add the fungal inoculum to all wells of the assay plate containing the compounds and controls.

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Seal the plates and incubate at the optimal temperature and duration for the specific fungal strain.

  • Data Acquisition and Analysis:

    • After incubation, measure the optical density (OD) at 620 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., ≥50% or ≥90% inhibition).

Protocol 2: Resazurin-Based Cell Viability Assay

This protocol provides an alternative readout to OD measurements by using the viability dye resazurin (B115843). Viable cells reduce the blue resazurin to the pink, fluorescent resorufin (B1680543), providing a measure of metabolic activity.[9][10]

Materials
  • All materials from Protocol 1

  • Resazurin sodium salt solution

Procedure
  • Follow steps 1-4 from Protocol 1.

  • Addition of Resazurin:

    • After the incubation period, add a sterile solution of resazurin to each well to a final concentration of approximately 0.001-0.0025%.

    • Incubate the plates for an additional 2-24 hours, depending on the fungal species' metabolic rate. The optimal time is when the initially blue resazurin is fully converted to pink resorufin in the negative control wells.[9]

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of ~570 nm and an emission wavelength of ~615 nm.[8]

    • Calculate the percentage of viability for each concentration of this compound relative to the vehicle control.

    • The MIC can be defined as the lowest concentration that inhibits a significant percentage of metabolic activity.

Data Presentation and Analysis

Quantitative data from HTS assays should be summarized for clear interpretation and comparison.

Table 1: Example MIC Data for this compound
Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Positive Control (Amphotericin B) MIC (µg/mL)
Candida albicans[Insert Value][Insert Value][Insert Value]
Cryptococcus neoformans[Insert Value][InsertValue][Insert Value]
Aspergillus fumigatus[Insert Value][Insert Value][Insert Value]
Fusarium oxysporum[Insert Value][Insert Value][Insert Value]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit 50% or 90% of fungal growth/viability, respectively.

Assay Quality Control

The robustness of an HTS assay is often evaluated using the Z'-factor, which provides a measure of the statistical separation between positive and negative controls.

Z'-factor = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • σₚ and σₙ are the standard deviations of the positive and negative controls.

  • μₚ and μₙ are the means of the positive and negative controls.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Hypothetical Signaling Pathway for this compound Antifungal Activity

While the precise mechanism of antifungal action for this compound is not fully elucidated, some 5S clavams are known to inhibit methionine biosynthesis or RNA synthesis[3]. The following diagram illustrates a hypothetical signaling pathway where this compound disrupts a critical metabolic process in a fungal cell.

Signaling_Pathway cluster_cell Fungal Cell ClavamycinB This compound TargetEnzyme Target Enzyme (e.g., in Methionine Biosynthesis) ClavamycinB->TargetEnzyme Inhibition MetabolicPathway Essential Metabolic Pathway TargetEnzyme->MetabolicPathway CellularFunctions Essential Cellular Functions (e.g., Protein Synthesis, Cell Division) MetabolicPathway->CellularFunctions FungalGrowth Fungal Growth & Proliferation CellularFunctions->FungalGrowth

Hypothetical mechanism of this compound antifungal action.

Conclusion

The protocols and application notes presented here provide a framework for conducting high-throughput screening to evaluate the antifungal properties of this compound. By employing robust and validated HTS methodologies, researchers can efficiently identify and characterize the antifungal potential of this and other natural products, paving the way for the development of new and urgently needed antifungal therapies. The adaptability of these protocols allows for their application to a wide range of fungal pathogens, making them a valuable tool in the field of antifungal drug discovery.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Clavamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin B is a member of the clavam class of β-lactam antibiotics.[1] Like other clavams, it possesses a unique oxapenam core structure. While structurally related to β-lactamase inhibitors such as clavulanic acid, clavams can also exhibit direct antimicrobial activity through various mechanisms.[2] Preliminary data suggests that the potential mechanisms of action for clavams, including this compound, may involve the inhibition of essential metabolic pathways such as methionine biosynthesis or the disruption of RNA synthesis.[2]

These application notes provide detailed protocols for establishing the in vitro susceptibility profile of this compound against a panel of relevant microorganisms. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are essential for the preclinical development of novel antimicrobial agents.

Data Presentation: Representative Susceptibility Data for this compound

The following tables present hypothetical yet representative in vitro susceptibility data for this compound against common bacterial and fungal pathogens. This data is intended to serve as an example of how to structure and present results obtained from the protocols detailed below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacterial Strains

MicroorganismATCC® No.This compound MIC (µg/mL)
Staphylococcus aureus292134
Enterococcus faecalis292128
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Klebsiella pneumoniae70060316

Table 2: Zone Diameters for this compound (30 µg disk) against Selected Bacterial Strains

MicroorganismATCC® No.Zone Diameter (mm)Interpretation*
Staphylococcus aureus2592322Susceptible
Escherichia coli2592218Intermediate
Pseudomonas aeruginosa2785314Resistant
Enterococcus faecalis2921220Susceptible

*Note: Interpretive criteria for this compound are yet to be established by regulatory bodies like CLSI. The interpretations provided are for illustrative purposes only.

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.55.55.55.5
26.25.14.84.2
47.14.84.23.5
88.54.53.62.8
129.04.33.1<2.0
249.24.12.5<2.0

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., sterile water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum dilution

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[4][5]

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

    • The final volume in each well should be 50 µL.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the standardized inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow prep_antibiotic Prepare Serial Dilutions of this compound in Plate inoculate Inoculate Plate with Bacterial Suspension prep_antibiotic->inoculate 50 µL/well prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate 50 µL/well incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Broth Microdilution Experimental Workflow

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[6] A paper disk impregnated with a known concentration of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism.

Materials:

  • Paper disks impregnated with this compound (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[4]

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate MHA Plate:

    • Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply Antibiotic Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the this compound disk to the center of the inoculated plate.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the results based on established breakpoints (note: these will need to be determined for this compound).

Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Disk Diffusion Experimental Workflow

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum in logarithmic growth phase

  • Sterile tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

Procedure:

  • Prepare Test Solutions:

    • Prepare tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Prepare Inoculum:

    • Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.

    • Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare this compound Solutions (multiples of MIC) incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 12, 24h) prep_solutions->incubate_sample prep_inoculum Prepare Log-Phase Bacterial Inoculum prep_inoculum->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate_count Plate and Count Colonies (CFU) serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Time-Kill Assay Experimental Workflow

Potential Mechanisms of Action of this compound

The antimicrobial activity of clavams can be attributed to different mechanisms. Below are diagrams illustrating two potential pathways that may be inhibited by this compound.

Methionine Biosynthesis Inhibition

One proposed mechanism for some clavam antibiotics is the inhibition of methionine biosynthesis.[2] This pathway is crucial for protein synthesis and other essential cellular processes in bacteria.

Methionine_Biosynthesis_Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O_Succinylhomoserine O-Succinylhomoserine Homoserine->O_Succinylhomoserine metA Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine metB Homocysteine Homocysteine Cystathionine->Homocysteine metC Methionine Methionine Homocysteine->Methionine metE/metH Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis ClavamycinB This compound ClavamycinB->Inhibition Inhibition->Cystathionine Inhibition

Inhibition of Methionine Biosynthesis Pathway

RNA Synthesis Inhibition

Another potential mode of action for clavams is the inhibition of RNA synthesis, a fundamental process for bacterial gene expression and survival.[2]

RNA_Synthesis_Inhibition DNA_Template DNA Template RNA_Polymerase RNA Polymerase DNA_Template->RNA_Polymerase Transcription_Initiation Transcription Initiation RNA_Polymerase->Transcription_Initiation Elongation Elongation Transcription_Initiation->Elongation RNA_Transcript RNA Transcript Elongation->RNA_Transcript Protein_Synthesis Protein Synthesis RNA_Transcript->Protein_Synthesis ClavamycinB This compound ClavamycinB->Inhibition Inhibition->RNA_Polymerase Inhibition

Inhibition of RNA Synthesis Pathway

References

Application Notes and Protocols for Clavamycin B Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Clavamycin B's structure-activity relationship (SAR), drawing parallels from related clavam compounds due to the limited direct research on this compound itself. Detailed protocols for the synthesis of the core clavam structure and relevant biological assays are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is a peptide antibiotic belonging to the clavam class of β-lactam compounds.[1] Clavams are characterized by an oxapenam nucleus, where an oxygen atom replaces the sulfur atom found in penicillins.[2] While clavulanic acid, a well-known clavam, is a potent β-lactamase inhibitor, other members of the clavam family, particularly the 5S clavams, exhibit different biological activities.[2] this compound, produced by Streptomyces hygroscopicus, is structurally distinct and its full biological profile and SAR are still under investigation.[1] Based on its 5S stereochemistry, it is hypothesized to possess antifungal or bacteriostatic properties, potentially through the inhibition of methionine biosynthesis or RNA synthesis.[2]

Hypothetical Structure-Activity Relationship (SAR) of this compound

Direct quantitative SAR studies on this compound are not extensively available in the public domain. However, based on the known structure of this compound and the established SAR of other β-lactam antibiotics and clavam derivatives, a hypothetical SAR can be proposed to guide future derivatization and optimization efforts.

Key Structural Features of this compound for SAR Studies:

  • The Clavam Core (4-oxa-1-azabicyclo[3.2.0]heptan-7-one): The strained β-lactam ring is crucial for its biological activity, acting as an electrophilic trap for target enzymes. Modifications to this core are likely to have a significant impact on activity.

  • The C3 Side Chain: this compound possesses a complex peptide side chain at the C3 position. The nature of this side chain is expected to be a primary determinant of its target specificity and potency.

  • Stereochemistry (3R, 5S): The stereochemistry at the C3 and C5 positions is critical. The 5S configuration is a defining feature of a subclass of clavams with distinct biological activities from the 3R, 5R clavulanic acid.[3]

Proposed SAR Hypotheses for this compound Analogs:

Structural ModificationHypothesized Effect on ActivityRationale
Modification of the Peptide Side Chain Alteration of target specificity and potency.The peptide moiety likely governs interactions with the target enzyme's binding pocket. Variations in amino acid sequence, length, and stereochemistry could modulate binding affinity and selectivity.
Esterification of the Carboxylic Acid Increased cell permeability (prodrug strategy).The carboxylic acid group is typically ionized at physiological pH, limiting cell penetration. Esterification can create a more lipophilic prodrug that is hydrolyzed intracellularly to release the active compound.
Modification at the C6 Position Modulation of β-lactam ring reactivity.Introduction of small substituents at the C6 position can influence the electronics and sterics of the β-lactam ring, potentially affecting its reactivity with target nucleophiles.
Alteration of the Oxazolidine (B1195125) Ring Loss or significant alteration of activity.The integrity of the bicyclic core is generally considered essential for maintaining the strained conformation of the β-lactam necessary for its mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR studies of this compound. These protocols are based on established procedures for related compounds and can be adapted for this compound and its analogs.

Protocol 1: Synthesis of the Clavam Core Structure

This protocol outlines a general strategy for the synthesis of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core, which can be further elaborated to synthesize this compound analogs.

Materials:

Procedure:

  • Preparation of the Acyclic Precursor: Synthesize a suitably protected linear precursor containing the necessary functionalities for the formation of both the β-lactam and oxazolidine rings. This typically involves standard peptide coupling and protecting group chemistry.

  • Intramolecular Cyclization (β-Lactam Formation):

    • Dissolve the acyclic precursor in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add PPh3 and DEAD (or DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Formation of the Oxazolidine Ring: This step can be achieved through various methods depending on the specific precursor, often involving an intramolecular nucleophilic attack on an electrophilic center.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the synthesized clavam core using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against various microbial strains.

Materials:

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial strains (bacteria or fungi)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate growth medium.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Test Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 3: β-Lactamase Inhibition Assay

This protocol can be used to assess the ability of this compound and its analogs to inhibit β-lactamase enzymes.

Materials:

  • Test compounds

  • β-lactamase enzyme (e.g., TEM-1, SHV-1)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-incubation:

    • In a 96-well plate, add the β-lactamase enzyme to the assay buffer.

    • Add various concentrations of the test compound and incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

  • Measurement:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Biosynthesis of the Clavam Nucleus

The biosynthesis of the clavam nucleus is a complex enzymatic process. The following diagram illustrates the key early steps leading to the formation of clavaminic acid, a crucial intermediate in the biosynthesis of both clavulanic acid and 5S clavams.

Clavam_Biosynthesis cluster_precursors Precursors G3P Glyceraldehyde-3-Phosphate CEAS CEAS G3P->CEAS Arg L-Arginine Arg->CEAS CEA N²-(2-carboxyethyl)-arginine CEAS->CEA BLS BLS CEA->BLS DPA Deoxyguanidinoproclavaminic acid BLS->DPA CAS CAS DPA->CAS GPA Guanidinoproclavaminic acid CAS->GPA PAH PAH GPA->PAH PCA Proclavaminic acid PAH->PCA CAS2 CAS PCA->CAS2 Clavaminate Clavaminic Acid (5S) CAS2->Clavaminate Clavulanic_Acid Clavulanic Acid (3R, 5R) Clavaminate->Clavulanic_Acid Isomerization & further steps Clavams_5S 5S Clavams Clavaminate->Clavams_5S Further biosynthetic steps

Caption: Early biosynthetic pathway of the clavam nucleus.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies of this compound analogs.

SAR_Workflow Design Analog Design & Synthesis Purification Purification & Characterization Design->Purification Bioassays Biological Assays (Antimicrobial, Cytotoxicity) Purification->Bioassays SAR_Analysis SAR Analysis Bioassays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A general workflow for SAR studies.

Proposed Mechanism of Action for 5S Clavams

Based on existing literature for 5S clavams, a potential mechanism of action involves the inhibition of essential metabolic pathways in susceptible organisms.

ClavamycinB_MoA ClavamycinB This compound (5S Clavam) Target_Enzyme Target Enzyme (e.g., in Methionine Biosynthesis) ClavamycinB->Target_Enzyme Inhibition Inhibition Target_Enzyme->Inhibition Metabolic_Block Metabolic Pathway Blockade Inhibition->Metabolic_Block Bacteriostasis Bacteriostasis / Fungistasis Metabolic_Block->Bacteriostasis

Caption: Proposed mechanism of action for 5S clavams.

References

Application Notes and Protocols for Clavamycin B Stability and Solubility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clavamycin B, a potent β-lactamase inhibitor, holds significant promise in overcoming antibiotic resistance.[1][2][3][4] A thorough understanding of its stability and solubility characteristics is paramount for its successful development as a therapeutic agent. These properties directly influence its formulation, storage, and ultimately, its bioavailability and efficacy. This document provides detailed protocols for assessing the stability and solubility of this compound, enabling researchers to generate robust and reliable data for regulatory submissions and further drug development activities. The methodologies described are based on established principles for analogous compounds like clavulanic acid and adhere to international regulatory guidelines.[5][6][7]

Section 1: Stability Testing of this compound

The stability of this compound must be evaluated under various environmental conditions to establish its shelf-life and appropriate storage conditions. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.[7][8][9]

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[5][9][10] These studies expose this compound to stress conditions to generate its degradation products.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a pH of 6.0-7.2) at a concentration of approximately 1 mg/mL.[11][12]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[5] After each time point, neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30, 60, 120, and 240 minutes).[5] After each time point, neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[5]

  • Thermal Degradation: Expose the solid powder of this compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, and 72 hours).[5]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.[5] A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.[13][14][15] The method should be able to separate the intact this compound from its degradation products.

Data Presentation: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 N HCl60°CUp to 24 hoursDegradation of the β-lactam ring
Base Hydrolysis0.1 N NaOHRoom TemperatureUp to 4 hoursRapid degradation of the β-lactam ring
Oxidation3% H₂O₂Room TemperatureUp to 24 hoursFormation of oxidized derivatives
Thermal DegradationDry Heat80°CUp to 72 hoursAssessment of solid-state and solution stability
Photolytic DegradationUV/Visible LightAmbientVariableIdentification of light-sensitive degradation
Stability-Indicating Analytical Method

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound and its degradation products.[16]

Experimental Protocol: HPLC Method for this compound Analysis

  • Chromatographic Conditions (Example):

    • Column: C18 Nucleosil column (or equivalent).[5]

    • Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 5.0-7.0) and methanol (B129727) (e.g., 90:10 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 230 nm.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Dilute the samples from the stability studies with the mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Method Validation: Validate the HPLC method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5]

Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions for this compound.[7][8][17]

Experimental Protocol: Long-Term and Accelerated Stability Testing

  • Batch Selection: Use at least three pilot-scale batches of this compound manufactured by the same route.[7]

  • Container Closure System: Package the samples in a container closure system that simulates the proposed packaging for storage and distribution.[7]

  • Storage Conditions: Store the samples under the following ICH-recommended conditions:[7][8]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][17]

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[7][17]

  • Analysis: At each time point, test the samples for attributes susceptible to change, such as appearance, purity (by HPLC), and degradation products.

Data Presentation: Stability Testing Schedule and Parameters

Storage ConditionTemperatureRelative HumidityTesting Time PointsParameters to be Tested
Long-Term25°C ± 2°C or 30°C ± 2°C60% ± 5% or 65% ± 5%0, 3, 6, 9, 12, 18, 24, 36 monthsAppearance, Assay, Degradation Products
Intermediate30°C ± 2°C65% ± 5%0, 6, 9, 12 monthsAppearance, Assay, Degradation Products
Accelerated40°C ± 2°C75% ± 5%0, 3, 6 monthsAppearance, Assay, Degradation Products

Visualization of Stability Testing Workflow

Stability_Workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation Studies cluster_stability_studies Long-Term & Accelerated Stability cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, RT) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative thermal Thermal Degradation (80°C) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo long_term Long-Term Storage (25°C/60%RH or 30°C/65%RH) prep->long_term accelerated Accelerated Storage (40°C/75%RH) prep->accelerated analysis Analyze by Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis results Establish Degradation Profile & Shelf-Life analysis->results

Caption: Workflow for this compound Stability Testing.

Section 2: Solubility Testing of this compound

Determining the aqueous solubility of this compound across a physiologically relevant pH range is critical for its biopharmaceutical classification and for predicting its oral absorption.[6][18] The shake-flask method is the gold standard for determining equilibrium solubility.[6][19]

Equilibrium Solubility Determination

Experimental Protocol: Shake-Flask Method for Solubility

  • Media Preparation: Prepare buffers with pH values of 1.2, 4.5, and 6.8.[6] Other pH values between 1.2 and 6.8 can also be tested.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed container. Ensure that solid particles are visible to confirm that saturation is reached.

  • Equilibration: Agitate the samples at a constant temperature of 37 ± 1°C using a mechanical shaker.[6] The agitation speed should be sufficient to keep the solid particles suspended without forming a vortex.

  • Equilibrium Time: The time required to reach equilibrium should be determined by preliminary experiments, where samples are taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.

  • Sample Collection and Preparation: At the determined equilibrium time, stop the agitation and allow the undissolved solids to settle. Withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter or centrifuge it to remove any undissolved particles.[6]

  • Dilution: Immediately after filtration or centrifugation, dilute the sample with a suitable solvent to prevent precipitation.[6]

  • Analysis: Quantify the concentration of dissolved this compound in the diluted sample using the validated HPLC method described in Section 1.2.

  • pH Measurement: Measure the pH of the solution at the end of the experiment.[18]

Data Presentation: Equilibrium Solubility of this compound

Buffer pH (Initial)Buffer pH (Final)Temperature (°C)Solubility (mg/mL)
1.237 ± 1
4.537 ± 1
6.837 ± 1
(other pH values)37 ± 1
Dose/Solubility Volume Calculation

The dose/solubility volume (DSV) can be calculated to classify the solubility of this compound according to the Biopharmaceutics Classification System (BCS).[6]

Calculation:

DSV (mL) = (Highest Therapeutic Dose [mg]) / (Lowest Measured Solubility [mg/mL])

An active pharmaceutical ingredient (API) is considered highly soluble if the DSV is ≤ 250 mL over the entire pH range of 1.2–6.8.[6]

Visualization of Solubility Testing Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep Add excess this compound to buffers (pH 1.2-6.8) agitate Agitate at 37°C until equilibrium is reached prep->agitate sample Filter/centrifuge supernatant agitate->sample analysis Quantify concentration by HPLC sample->analysis results Determine solubility (mg/mL) & calculate DSV analysis->results

Caption: Workflow for this compound Solubility Testing.

The protocols outlined in this document provide a comprehensive framework for evaluating the stability and solubility of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the successful progression of this compound through the drug development pipeline. The stability-indicating analytical method is a cornerstone of this process, and its proper validation is critical. The solubility data will inform formulation strategies and provide insights into the potential in vivo performance of the compound.

References

Application Notes and Protocols for Utilizing Clavamycin B in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies.[1][2] This resistance is multifactorial, stemming from the protective extracellular matrix (ECM), the physiological heterogeneity of cells within the biofilm, and the expression of specific resistance genes.[2][3] The development of novel therapeutic agents capable of disrupting established biofilms is a critical area of research.[1][2] Clavamycin B is a novel investigational compound with putative antifungal properties. These application notes provide detailed protocols for evaluating the efficacy of this compound in disrupting pre-formed fungal biofilms, a crucial step in its preclinical development. The methodologies described herein are based on established and widely used in vitro assays for biofilm research.[1][4][5]

Putative Mechanism of Action

While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with key signaling pathways essential for biofilm integrity and maintenance. Several signaling cascades are known to be crucial for fungal biofilm formation, including the Ras/cAMP/PKA, MAPK, and calcineurin pathways, which regulate cell adhesion, morphogenesis, and stress responses.[6][7][8][9] Disruption of these pathways can lead to the breakdown of the biofilm structure and increased susceptibility to antifungal agents.[2]

Experimental Protocols

These protocols provide a framework for assessing the biofilm disruption capabilities of this compound. A combination of metabolic activity and total biomass quantification offers a comprehensive evaluation of the compound's efficacy.[1][10]

Protocol 1: Fungal Biofilm Formation

This protocol outlines the procedure for growing mature fungal biofilms in a 96-well plate format, which is suitable for high-throughput screening.[1][11]

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI 1640 buffered with MOPS, YPD broth)

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Sterile Phosphate Buffered Saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (37°C)

  • Shaker (optional)

Procedure:

  • Inoculum Preparation: From a fresh culture plate, inoculate a single colony of the fungal strain into the appropriate liquid growth medium. Incubate overnight at the optimal temperature (e.g., 30°C or 37°C) with shaking.[1][2]

  • Cell Concentration Adjustment: Harvest the cells by centrifugation, wash the cell pellet twice with sterile PBS, and resuspend in fresh growth medium. Adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[1][2][4]

  • Biofilm Seeding: Dispense 100 µL of the adjusted fungal cell suspension into the wells of a 96-well microtiter plate. Include wells with medium only as a negative control.[1][2]

  • Adhesion Step: Incubate the plate at 37°C for 90 minutes to 2 hours to allow for initial cell adherence.[4]

  • Wash Step: After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4]

  • Biofilm Maturation: Add 200 µL of fresh growth medium to each well and incubate at 37°C for 24 hours without shaking to allow for biofilm maturation.[4]

Protocol 2: Biofilm Disruption Assay

This protocol details the treatment of pre-formed biofilms with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Appropriate growth medium

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the appropriate growth medium to achieve a range of desired concentrations. Also, prepare dilutions of a positive control antifungal agent.

  • Treatment of Biofilms: Carefully remove the medium from the wells containing the mature biofilms. Add 200 µL of the various concentrations of this compound and the positive control to the biofilm-containing wells. Add fresh medium to the untreated control wells.[4]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[1][4]

Protocol 3: Quantification of Biofilm Disruption - Crystal Violet (CV) Assay

This assay measures the total biofilm biomass.[1][10]

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • Sterile PBS

  • Methanol (B129727) (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compounds.[1]

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.[2]

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[4]

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water runs clear.[4]

  • Solubilization: Air dry the plate completely. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[2]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 4: Quantification of Biofilm Disruption - XTT Assay

This metabolic assay determines the viability of the fungal cells within the biofilm.[1]

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 2)

  • Sterile PBS

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution

  • Menadione (B1676200) solution

  • Microplate reader

Procedure:

  • Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with 200 µL of sterile PBS.[4]

  • XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).[4]

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.[1]

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.[1][4]

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.[4]

Data Presentation

Quantitative data from the biofilm disruption assays should be summarized for clear comparison. The following metrics are commonly used:

  • SMIC₅₀/SMIC₈₀ (Sessile Minimum Inhibitory Concentration): The concentration of the agent that inhibits the metabolic activity of the biofilm by 50% or 80% compared to the untreated control, as determined by the XTT assay.

  • MBEC₅₀/MBEC₈₀ (Minimum Biofilm Eradication Concentration): The concentration of the agent that reduces the total biofilm biomass by 50% or 80% compared to the untreated control, as determined by the CV assay.[5]

Table 1: Hypothetical Biofilm Disruption Activity of this compound against Candida albicans

CompoundSMIC₅₀ (µg/mL)SMIC₈₀ (µg/mL)MBEC₅₀ (µg/mL)MBEC₈₀ (µg/mL)
This compound8161632
Amphotericin B1224
Untreated Control----

Table 2: Hypothetical Biofilm Disruption Activity of this compound against Aspergillus fumigatus

CompoundSMIC₅₀ (µg/mL)SMIC₈₀ (µg/mL)MBEC₅₀ (µg/mL)MBEC₈₀ (µg/mL)
This compound16323264
Amphotericin B2448
Untreated Control----

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Biofilm Formation cluster_1 Protocol 2: Biofilm Disruption cluster_2 Protocols 3 & 4: Quantification prep Inoculum Preparation adjust Cell Concentration Adjustment (1x10^6 cells/mL) prep->adjust seed Biofilm Seeding (100 µL in 96-well plate) adjust->seed adhere Adhesion Step (90 min at 37°C) seed->adhere wash1 Wash Step (Remove non-adherent cells) adhere->wash1 mature Biofilm Maturation (24h at 37°C) wash1->mature treat Treatment with this compound (Serial Dilutions) mature->treat incubate Incubation (24h at 37°C) treat->incubate quant_cv Crystal Violet Assay (Biomass) incubate->quant_cv quant_xtt XTT Assay (Metabolic Activity) incubate->quant_xtt result_cv MBEC Calculation quant_cv->result_cv result_xtt SMIC Calculation quant_xtt->result_xtt G cluster_pathways Signaling Pathways cluster_factors Regulatory Factors node_pathway node_pathway node_factor node_factor node_output node_output node_inhibitor node_inhibitor ras_camp Ras/cAMP/PKA Pathway adhesion Adhesion Factors (e.g., Als, Hwp1) ras_camp->adhesion morphogenesis Morphogenesis (Yeast-to-Hyphae) ras_camp->morphogenesis ecm ECM Production ras_camp->ecm mapk MAPK Pathway mapk->morphogenesis stress Stress Response mapk->stress calcineurin Calcineurin Pathway calcineurin->stress calcineurin->ecm biofilm Biofilm Formation & Integrity adhesion->biofilm morphogenesis->biofilm stress->biofilm ecm->biofilm clavamycin This compound (Putative Target) clavamycin->ras_camp clavamycin->mapk clavamycin->calcineurin

References

Clavamycin B: Unveiling its Potential as a Tool for Fungal Cell Wall Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as an antifungal agent, detailed information regarding the specific mechanism of action, quantitative inhibitory data, and established experimental protocols for Clavamycin B in the study of fungal cell wall biosynthesis remains largely unavailable in publicly accessible scientific literature. As a result, the creation of comprehensive application notes and detailed protocols as requested cannot be fulfilled at this time.

Clavamycins, including variants A, B, C, D, E, and F, are a group of clavam antibiotics produced by the bacterium Streptomyces hygroscopicus.[1][2] While they are recognized for their general antifungal properties, specific details elucidating the molecular targets and inhibitory pathways of individual clavamycin compounds are scarce.[1]

The fungal cell wall is a complex and essential structure, primarily composed of chitin (B13524) and glucans, making it an excellent target for antifungal therapies.[3][4] Compounds that inhibit the synthesis of these components, such as the well-studied nikkomycins (chitin synthase inhibitors) and echinocandins (β-(1,3)-glucan synthase inhibitors), are invaluable tools for dissecting the intricacies of cell wall construction and identifying new drug targets.[3][4]

To effectively utilize a compound like this compound as a research tool, specific data points are crucial. These include:

  • Mechanism of Action: Identifying the specific enzyme or pathway that this compound inhibits within the fungal cell wall biosynthesis process is fundamental.

  • Quantitative Data: Determining the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against its target enzyme would provide a measure of its potency and allow for comparative studies.

  • Antifungal Spectrum: Establishing the Minimum Inhibitory Concentrations (MICs) against a range of fungal species would define its breadth of activity.

Without this foundational knowledge, the development of detailed and reliable experimental protocols for its application in studying fungal cell wall biosynthesis is not feasible. Researchers interested in exploring the potential of this compound would first need to undertake foundational studies to characterize its specific antifungal properties and mechanism of action. Such research would likely involve a series of biochemical and cellular assays, including:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the potency of this compound against various fungal species.

  • Enzyme Inhibition Assays: To test for inhibitory activity against key cell wall biosynthetic enzymes like chitin synthase and glucan synthase.

  • Cellular Imaging: To observe the morphological effects of this compound on fungal cells, which can provide clues about its target.

Until such data becomes available, the scientific community cannot fully leverage this compound as a specific tool for the in-depth study of fungal cell wall biosynthesis. The development of the detailed application notes and protocols requested would require primary research to first establish the fundamental characteristics of this particular compound.

References

Application Notes and Protocols: Investigating Synergistic Effects of Clavamycin B with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin B, a member of the clavam class of antibiotics produced by Streptomyces hygroscopicus, has demonstrated antifungal activity, notably against Candida species[1]. The increasing prevalence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy, reduce toxicity, and overcome resistance mechanisms. This document provides a framework for investigating the synergistic potential of this compound with other antifungal agents. Due to the limited publicly available data specifically on this compound's synergistic interactions, this guide draws upon established principles of antifungal synergy and the known mechanisms of action of related compounds and other antifungals produced by Streptomyces.

The primary hypothesis for synergy is that this compound, potentially acting on the fungal cell wall or other novel targets, could enhance the activity of antifungals that disrupt the cell membrane (e.g., azoles, polyenes) or inhibit other essential cellular processes.

Potential Synergistic Partners for this compound

Based on the mechanisms of action of common antifungal classes, the following agents are proposed as primary candidates for synergistic studies with this compound:

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane[2][3][4][5]. By potentially disrupting the cell wall, this compound may facilitate easier access of azoles to their target enzyme, lanosterol (B1674476) 14α-demethylase.

  • Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol, forming pores in the cell membrane and leading to cell death[2][6]. A compromised cell wall due to this compound could expose more ergosterol and enhance the action of polyenes.

  • Echinocandins (e.g., Caspofungin, Micafungin): These drugs inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis[7][8][9]. A combination with this compound, if it targets a different aspect of cell wall integrity, could lead to a potent synergistic effect.

Data Presentation: In Vitro Synergy Assessment

Quantitative data from synergy studies should be summarized to facilitate comparison and interpretation. The most common method for this is the checkerboard assay, with results expressed as the Fractional Inhibitory Concentration Index (FICI).

Table 1: Summary of Checkerboard Assay Results for this compound in Combination with Other Antifungals against Candida albicans

Combination (this compound +)MIC of this compound Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInterpretation
Fluconazole [Insert Data][Insert Data][Insert Data][Insert Data][Calculate][Synergy/Additive/Indifference/Antagonism]
Amphotericin B [Insert Data][Insert Data][Insert Data][Insert Data][Calculate][Synergy/Additive/Indifference/Antagonism]
Caspofungin [Insert Data][Insert Data][Insert Data][Insert Data][Calculate][Synergy/Additive/Indifference/Antagonism]

FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Broth Microdilution Assay

This assay is the gold standard for evaluating in vitro synergy.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with other antifungals.

Materials:

  • This compound

  • Partner antifungal agent (e.g., Fluconazole)

  • Candida albicans strain (or other relevant fungal isolate)

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Protocol:

  • Prepare Drug Stock Solutions: Dissolve this compound and the partner antifungal in a suitable solvent (e.g., DMSO, water) to create high-concentration stock solutions.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • In column 1, add 50 µL of a 4x working solution of this compound. Perform serial two-fold dilutions across the plate from column 1 to 10 by transferring 50 µL.

    • In row A, add 50 µL of a 4x working solution of the partner antifungal. Perform serial two-fold dilutions down the plate from row A to G by transferring 50 µL.

    • This creates a matrix of decreasing concentrations of both drugs.

    • Row H will contain only dilutions of this compound to determine its MIC alone.

    • Column 11 will contain only dilutions of the partner antifungal to determine its MIC alone.

    • A designated well (e.g., H12) will serve as a drug-free growth control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control.

  • Calculate FICI: Use the MIC values to calculate the FICI as described above.

Time-Kill Curve Analysis

This dynamic assay provides information on the rate of fungal killing over time.

Objective: To assess the pharmacodynamic interaction between this compound and a partner antifungal.

Materials:

  • This compound

  • Partner antifungal agent

  • Fungal isolate

  • Culture tubes with appropriate broth medium (e.g., RPMI-1640)

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Protocol:

  • Prepare Fungal Inoculum: Prepare a starting inoculum of approximately 1 x 10⁵ CFU/mL in the test medium.

  • Set up Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Partner antifungal alone (at a relevant concentration, e.g., MIC)

    • This compound + partner antifungal (at the same concentrations)

  • Incubation and Sampling: Incubate the tubes at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Quantify Viable Cells: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a <2-log10 change.

    • Antagonism is a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.

Visualizations: Signaling Pathways and Experimental Workflows

Fungal Cell Wall Integrity and Ergosterol Biosynthesis Pathways

The following diagram illustrates the two major pathways targeted by many antifungal drugs. Synergy can often be achieved by targeting different steps within or between these pathways.

Fungal_Targets cluster_CellWall Cell Wall Synthesis cluster_CellMembrane Ergosterol Biosynthesis Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan β-Glucan Glucan_Synthase->Glucan Synthesis Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Chitin->Cell_Wall Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits ClavamycinB_CW This compound (Hypothesized Target) ClavamycinB_CW->Cell_Wall Disrupts Integrity? Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Lanosterol_Demethylase->Ergosterol Synthesis Azoles Azoles Azoles->Lanosterol_Demethylase Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to

Caption: Potential antifungal targets for synergistic interactions.

Experimental Workflow for In Vitro Synergy Testing

This diagram outlines the key steps in performing checkerboard and time-kill assays.

Synergy_Workflow cluster_Setup Experiment Setup cluster_Checkerboard Checkerboard Assay cluster_TimeKill Time-Kill Assay Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Drugs Prepare Drug Dilutions (this compound & Partner) Start->Prep_Drugs Setup_Plate Set up 96-well Plate (Drug Dilution Matrix) Prep_Inoculum->Setup_Plate Setup_Tubes Set up Culture Tubes (Drugs Alone & Combination) Prep_Inoculum->Setup_Tubes Prep_Drugs->Setup_Plate Prep_Drugs->Setup_Tubes Inoculate_Plate Inoculate Plate Setup_Plate->Inoculate_Plate Incubate_Plate Incubate 24-48h at 35°C Inoculate_Plate->Incubate_Plate Read_MIC Read MICs Visually or Spectrophotometrically Incubate_Plate->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret_FICI Interpret Synergy, Additive, Indifference, or Antagonism Calc_FICI->Interpret_FICI Incubate_Tubes Incubate with Shaking Setup_Tubes->Incubate_Tubes Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate_Tubes->Sample Plate_Count Serial Dilution & Plate for CFU Count Sample->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Interpret_TK Determine Synergy, Indifference, or Antagonism (≥2-log10 change) Plot_Data->Interpret_TK

Caption: Workflow for in vitro antifungal synergy testing.

Logical Relationship of Synergy Investigation

This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.

Logical_Flow Hypothesis Hypothesis: This compound has synergistic potential with other antifungals InVitro In Vitro Screening (Checkerboard Assay) Hypothesis->InVitro Pharmacodynamics Pharmacodynamic Analysis (Time-Kill Curves) InVitro->Pharmacodynamics Promising Combinations Mechanism Mechanism of Action Studies Pharmacodynamics->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Pharmacodynamics->InVivo Conclusion Conclusion on Synergistic Potential Mechanism->Conclusion InVivo->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Clavamycin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Clavamycin B fermentation yields.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges encountered during this compound fermentation.

Q1: My Streptomyces strain is growing well (high biomass), but the this compound yield is consistently low or negligible. What are the likely causes?

A1: High biomass with low secondary metabolite production is a classic issue in fermentation. It often indicates that the culture conditions are favoring primary metabolism (growth) over secondary metabolism (antibiotic production). Here are the primary areas to investigate:

  • Suboptimal Media Composition: The balance of carbon, nitrogen, and phosphate (B84403) is critical. An excess of readily metabolizable carbon and nitrogen sources can lead to catabolite repression, inhibiting the switch to secondary metabolism. High phosphate levels are also known to suppress the biosynthesis of many secondary metabolites in Streptomyces.[1][2][3]

  • Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels that are optimal for growth may not be optimal for this compound production. The production phase often has a different set of optimal parameters than the growth phase.

  • Strain Instability: Streptomyces strains can be genetically unstable, especially after multiple subcultures. This can lead to a decline in the production of secondary metabolites. It is crucial to use a fresh culture from a validated stock for each fermentation.

  • Lack of Precursor Availability: The biosynthesis of this compound, like other clavam metabolites, requires specific precursors derived from primary metabolism. A bottleneck in the supply of these precursors will directly limit the final yield.

Q2: I suspect a nutritional issue is limiting my this compound yield. How can I optimize the fermentation medium?

A2: Media optimization is a systematic process. A good starting point is to evaluate your current medium composition and then systematically vary the key components.

  • Carbon Source: Glycerol (B35011) is often a preferred carbon source for clavam production as it is less likely to cause catabolite repression compared to glucose.[4][5] Experiment with different concentrations of glycerol or test alternative carbon sources like maltose (B56501) or starch.

  • Nitrogen Source: Complex nitrogen sources like soybean meal, peptone, and yeast extract are generally effective for Streptomyces fermentations. The carbon-to-nitrogen (C/N) ratio is a crucial parameter to optimize. A high C/N ratio can sometimes favor secondary metabolite production after an initial growth phase.

  • Phosphate Concentration: Ensure that the phosphate concentration in your medium is not inhibitory. Test a range of phosphate concentrations to find the optimal level for this compound production.

  • Trace Elements: Trace metals like iron, manganese, and zinc are essential cofactors for many enzymes involved in secondary metabolism.[6][7][8][9][10] Ensure your medium contains an adequate supply of these micronutrients.

Q3: My this compound production starts well but then plateaus or declines prematurely. What could be the reason?

A3: This pattern often points to issues with the fermentation environment or the stability of the product.

  • pH Shift: The pH of the fermentation broth can change significantly during the culture due to the consumption of substrates and the production of metabolic byproducts. This pH shift can inhibit the enzymes responsible for this compound biosynthesis or lead to the degradation of the product itself. Continuous pH monitoring and control are essential.

  • Oxygen Limitation: As the biomass increases, the oxygen demand of the culture rises. If the aeration and agitation are insufficient to meet this demand, oxygen can become a limiting factor, leading to a cessation of antibiotic production.[11]

  • Precursor Depletion: The initial concentration of essential precursors in the medium may be depleted during the fermentation. A fed-batch strategy, where precursors are fed into the fermenter during the production phase, can help to sustain biosynthesis.

  • Product Degradation: this compound, like other β-lactam compounds, can be unstable under certain pH and temperature conditions. Ensure your harvesting and extraction procedures are optimized to minimize degradation.

Q4: How can I use precursor feeding to enhance my this compound yield?

A4: Precursor feeding is a powerful technique to increase the production of secondary metabolites by supplementing the fermentation with key biosynthetic building blocks.[12][13][14] For clavam biosynthesis, the primary precursors are derived from the urea (B33335) cycle and glycolysis.

  • Key Precursors: L-arginine and L-ornithine are important precursors for the C5N backbone of the clavam ring system. Glycerol serves as a precursor for the C3 unit.

  • Feeding Strategy: A fed-batch approach is typically most effective. The precursor solution is fed into the fermenter at a controlled rate, starting at the beginning of the production phase. The feeding rate should be optimized to avoid toxic concentrations of the precursor.

Q5: I am considering genetic engineering to improve my Streptomyces strain. What are the key genetic targets for increasing this compound production?

A5: Genetic engineering offers a targeted approach to strain improvement. Key strategies include:

  • Overexpression of Regulatory Genes: The biosynthesis of clavam metabolites is controlled by a complex regulatory network. Overexpressing positive regulatory genes, such as those in the cvm cluster or the two-component system involving snk and res genes, can upregulate the entire biosynthetic pathway.[15][16][17][18][19][20]

  • Deletion of Competing Pathways: Streptomyces clavuligerus produces other secondary metabolites that compete for the same precursors as this compound. Deleting the genes for these competing pathways can redirect the metabolic flux towards this compound production.

  • Increasing Precursor Supply: Engineering the primary metabolic pathways to increase the intracellular pool of precursors like L-arginine and glycerol can significantly boost the final yield.

II. Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Clavam Production

Carbon Source (Concentration)Nitrogen Source (Concentration)C/N RatioRelative Clavam Yield (%)Reference
Glucose (20 g/L)Soybean Meal (15 g/L)~1060[3]
Glycerol (20 g/L)Soybean Meal (15 g/L)~10100[4]
Starch (20 g/L)Peptone (10 g/L)~1585[3]
Glycerol (30 g/L)Yeast Extract (10 g/L)~20120[21][22][23]

Table 2: Influence of Fermentation Parameters on Clavam Production

ParameterOptimized RangeRationaleReference
Temperature25-28°CBalances good biomass growth with optimal enzyme activity for secondary metabolism.[4]
pH6.8-7.2Maintains the stability of the clavam molecule and the activity of biosynthetic enzymes.[4]
Dissolved Oxygen (DO)>30% saturationEssential for the aerobic metabolism of Streptomyces and for specific enzymatic steps in the biosynthetic pathway.[11]
Agitation300-500 rpmEnsures proper mixing and oxygen transfer, while avoiding excessive shear stress on the mycelia.[11]

III. Experimental Protocols

Protocol 1: Submerged Fermentation of Streptomyces clavuligerus for this compound Production

Objective: To provide a general protocol for the cultivation of S. clavuligerus in a laboratory-scale fermenter to produce this compound.

Materials:

  • Streptomyces clavuligerus strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (see Table 1 for examples, to be optimized)

  • Laboratory fermenter (e.g., 2L stirred tank bioreactor)

  • Sterile antifoam agent

  • Acids and bases for pH control (e.g., 1M HCl, 1M NaOH)

Methodology:

  • Inoculum Preparation: a. Inoculate a loopful of S. clavuligerus spores or mycelial fragments from a fresh agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium. b. Incubate at 28°C on a rotary shaker (200 rpm) for 48-72 hours, until a dense mycelial culture is obtained.

  • Fermenter Preparation: a. Prepare the production medium and add it to the fermenter vessel. b. Sterilize the fermenter and medium according to the manufacturer's instructions. c. Aseptically add a sterile antifoam agent.

  • Inoculation: a. Aseptically transfer the seed culture to the fermenter. A typical inoculum size is 5-10% (v/v).

  • Fermentation: a. Set the fermentation parameters to the desired values (e.g., temperature: 28°C, agitation: 400 rpm, aeration: 1 vvm). b. Monitor and control the pH and dissolved oxygen levels throughout the fermentation. c. Take samples aseptically at regular intervals for analysis of biomass, substrate consumption, and this compound concentration.

  • Harvesting: a. The fermentation is typically harvested after 5-7 days, or when the this compound concentration reaches its maximum. b. Separate the biomass from the fermentation broth by centrifugation or filtration. c. Proceed immediately with the extraction and purification of this compound from the supernatant.

Protocol 2: Precursor Feeding in Streptomyces Fermentation

Objective: To enhance the yield of this compound by feeding a concentrated solution of a precursor during the fermentation.

Materials:

  • Established S. clavuligerus fermentation (as in Protocol 1)

  • Sterile concentrated precursor solution (e.g., 100 g/L L-arginine in sterile water)

  • Peristaltic pump and sterile tubing

Methodology:

  • Timing of Feeding: Start the precursor feed at the onset of the stationary phase, which is typically when this compound production begins (e.g., after 48 hours of fermentation).

  • Feeding Rate: a. The optimal feeding rate needs to be determined experimentally. Start with a low, continuous feed rate (e.g., 0.1-0.5 mL/hour for a 2L fermenter). b. Monitor the fermentation for any signs of toxicity (e.g., a decrease in oxygen uptake rate or a change in mycelial morphology). c. Gradually increase the feed rate in subsequent experiments to find the optimal level that maximizes this compound production without causing inhibition.

  • Monitoring: Continue to monitor all fermentation parameters as in Protocol 1. Pay close attention to the this compound production rate after the start of the feed.

Protocol 3: Quantitative Analysis of this compound by HPLC

Objective: To provide a general HPLC method for the quantification of this compound in fermentation broth. This protocol is based on methods for the closely related clavulanic acid and may require optimization for this compound.

Materials:

  • Fermentation broth supernatant

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of a phosphate buffer (e.g., 50 mM KH2PO4, pH 4.5) and methanol (B129727) (e.g., 95:5 v/v). The exact ratio and pH should be optimized.

  • This compound standard of known concentration

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation: a. Centrifuge the fermentation broth sample to pellet the biomass. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. c. Dilute the sample with the mobile phase if necessary to bring the concentration within the linear range of the standard curve.

  • HPLC Analysis: a. Set the HPLC conditions:

    • Flow rate: 1.0 mL/min
    • Detection wavelength: ~220-230 nm (to be determined by UV scan of this compound standard)
    • Column temperature: 25°C
    • Injection volume: 20 µL b. Inject the prepared samples and standards onto the HPLC system.

  • Quantification: a. Generate a standard curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

IV. Mandatory Visualizations

Clavamycin_Biosynthesis_Pathway G3P Glyceraldehyde-3-Phosphate CEA N2-(2-carboxyethyl)arginine G3P->CEA Arg L-Arginine Arg->CEA Proclavaminate Proclavaminic Acid CEA->Proclavaminate ceaS Clavaminate Clavaminic Acid (Branch Point) Proclavaminate->Clavaminate pah, cas Clavulanic_Acid Clavulanic Acid Clavaminate->Clavulanic_Acid Late Pathway Genes (claR regulated) Clavamycin_B This compound (and other 5S Clavams) Clavaminate->Clavamycin_B Late Pathway Genes (cvm regulated)

Caption: Simplified biosynthetic pathway of this compound and Clavulanic Acid.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Strain_Issues Troubleshoot Strain: - Check for contamination - Use fresh stock culture Check_Growth->Strain_Issues No Media_Issues Optimize Media: - C/N ratio - Phosphate level - Trace elements Check_Growth->Media_Issues Yes Parameter_Issues Optimize Fermentation Parameters: - pH - Temperature - Dissolved Oxygen Media_Issues->Parameter_Issues Precursor_Issues Implement Precursor Feeding: - Arginine/Ornithine - Glycerol Parameter_Issues->Precursor_Issues Genetic_Issues Consider Genetic Engineering: - Overexpress regulators - Delete competing pathways Precursor_Issues->Genetic_Issues

Caption: Troubleshooting workflow for low this compound yield.

Regulatory_Cascade Nutrients Nutritional Signals (e.g., C/N ratio, Phosphate) Global_Regulators Global Regulators (e.g., AdpA, BldG) Nutrients->Global_Regulators ccaR ccaR Global_Regulators->ccaR cvm_snk_res cvm/snk/res System Global_Regulators->cvm_snk_res claR claR ccaR->claR CA_Genes Clavulanic Acid Biosynthetic Genes claR->CA_Genes Clavamycin_Genes This compound Biosynthetic Genes cvm_snk_res->Clavamycin_Genes

Caption: Simplified regulatory cascade for clavam biosynthesis.

References

Technical Support Center: Clavamycin B (Clavulanic Acid) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clavamycin B, a term used here to refer to Clavulanic Acid (CA), a potent β-lactamase inhibitor. Due to its inherent structural instability in aqueous solutions, researchers often face challenges in maintaining its activity throughout experimental procedures. This guide provides detailed troubleshooting advice, frequently asked questions, quantitative stability data, and standardized protocols to help you improve the stability and reliability of your this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound (Clavulanic Acid) solution is losing activity much faster than expected. What are the most likely causes?

A: Rapid degradation of Clavulanic Acid is a common issue and is almost always linked to one or more of the following factors:

  • Suboptimal pH: Clavulanic Acid is extremely sensitive to pH. The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions[1][2]. The optimal pH for stability is in the neutral to slightly acidic range, typically between 6.0 and 7.2[1].

  • High Temperature: Temperature has a significant impact on stability. Storing solutions at room temperature (25°C) or higher will lead to rapid degradation. For instance, at 25°C, a solution might lose 10% of its potency in just over a day, while at 37°C, this occurs in under 7 hours[3][4].

  • High Ionic Strength: The presence of certain inorganic salts (e.g., NaCl, CaCl2, MgSO4) can increase the rate of degradation, possibly by increasing molecular collisions within the solution[1].

  • Inappropriate Solvent: While typically dissolved in aqueous buffers, the inherent instability of the β-lactam ring in water is the root cause of degradation[5]. The choice of buffer and the presence of other solutes can also play a role.

Q2: What is the ideal pH for preparing and storing my Clavulanic Acid stock solution?

A: The most stable pH range for Clavulanic Acid in aqueous solution is between pH 6.0 and 7.2 [1]. Outside this range, both acid- and base-catalyzed hydrolysis of the β-lactam ring accelerate significantly. When preparing solutions, always use a buffer system (e.g., phosphate (B84403) buffer) that can maintain the pH within this optimal range.

Q3: How should I store my aqueous solutions of Clavulanic Acid?

A: For short-term storage (hours to days), solutions should be kept refrigerated at 2-8°C (specifically 4°C is often cited) [3][4]. For longer-term storage, freezing is an option, but it must be approached with caution. While storage at -80°C appears to preserve the compound well, storage at -20°C has been shown to sometimes accelerate degradation more than refrigeration at 4°C[6]. This phenomenon is thought to be caused by the "freeze concentration" effect, where solutes become concentrated in the unfrozen liquid portions of the mixture, accelerating reaction rates[6][7].

Q4: Can I add any stabilizers to my solution to prolong the activity of Clavulanic Acid?

A: While pH and temperature control are the primary methods for stabilization, some advanced strategies exist:

  • Co-solvents: The presence of amoxicillin (B794) has been shown to decrease the degradation rate of Clavulanic Acid, although the mechanism is complex as CA can catalyze the hydrolysis of amoxicillin[8].

  • Non-Aqueous Solvents: For formulation development, non-aqueous systems can significantly enhance stability. Natural Deep Eutectic Solvents (NADES) have been shown to increase the stability of β-lactam antibiotics by up to 2.5-fold compared to water[5]. Similarly, the addition of triglycerides to liquid suspensions can prevent degradation[9]. However, the suitability of these solvents depends entirely on your experimental system's compatibility.

  • Avoid High Salt Concentrations: Whenever possible, minimize the ionic strength of the buffer, as salts have been shown to increase the rate of degradation[1].

Q5: My experiment runs for 24 hours at 37°C. How much degradation should I expect?

A: Based on stability studies, you should expect significant degradation. At 37°C, Clavulanic Acid can lose 10% of its initial concentration in approximately 6.4 hours[3][4]. Over a 24-hour period, nearly 90% of the compound could be degraded[10]. For such experiments, it is critical to either prepare fresh solutions and add them at multiple time points or to establish the degradation kinetics under your specific conditions and account for the concentration loss in your final analysis.

Data Presentation: Stability of Clavulanic Acid

The following tables summarize quantitative data on the stability of Clavulanic Acid (CA) under various conditions. The "Shelf-Life (t₉₀)" refers to the time it takes for the concentration to decrease by 10% from its initial value.

Table 1: Effect of Temperature on the Shelf-Life (t₉₀) of Clavulanic Acid in Aqueous Solution

TemperatureShelf-Life (t₉₀)Reference(s)
4°C152 hours (~6.3 days)[3][4]
25°C26 hours[3][4]
37°C6.4 hours[3][4]

Table 2: Effect of pH on the Shelf-Life (t₉₀) of Amoxicillin/Clavulanate Solution at 2.9°C

Initial pHAdjusted pHShelf-Life (t₉₀) of ClavulanateReference(s)
8.73Not Adjusted72 hours[11]
8.736.52>263.8 hours[11]
8.85Not Adjusted4.2 hours[11]
8.857.6948.0 hours[11]

Table 3: Degradation of Clavulanic Acid in Co-formulated Suspensions After 7 Days

Storage TemperatureAverage DegradationReference(s)
8°C12.9%[10]
28°C72.3%[10]

Experimental Protocols

Protocol 1: General Procedure for Assessing Clavulanic Acid Stability via HPLC

This protocol outlines a typical workflow for determining the degradation kinetics of Clavulanic Acid in an aqueous solution.

  • Preparation of Solutions:

    • Prepare a buffer solution at the desired pH (e.g., 100 mM potassium phosphate buffer, pH 6.5).

    • Accurately weigh and dissolve potassium clavulanate to create a stock solution of known concentration (e.g., 1 mg/mL). Ensure the material dissolves completely.

    • If testing stabilizers or other compounds, add them to the buffer before dissolving the clavulanate.

  • Incubation and Sampling:

    • Divide the solution into aliquots and place them in tightly sealed vials.

    • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials. The t=0 sample represents 100% concentration.

    • Immediately quench any further degradation by diluting the sample in a cold mobile phase or by flash-freezing if analysis is not immediate.

  • HPLC Analysis (Example Conditions):

    • Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This means the method must be able to separate the intact Clavulanic Acid from its degradation products[3].

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like methanol (B129727) or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 220-230 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • For each time point, determine the peak area of the intact Clavulanic Acid.

    • Calculate the percentage of Clavulanic Acid remaining at each time point relative to the peak area at t=0.

    • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics[11].

    • The slope of this line is the negative of the degradation rate constant (k).

    • Calculate the shelf-life (t₉₀) using the formula: t₉₀ = 0.105 / k .

Visualizations

Degradation_Pathway cluster_info Primary Degradation Route CA Clavulanic Acid (Active) TS Tetrahedral Intermediate CA->TS H₂O (Hydrolysis) DP Hydrolyzed Product (Inactive Penilloic Acid Analog) TS->DP Ring Opening info The primary degradation pathway for β-lactams like Clavulanic Acid in aqueous solution is the hydrolysis of the strained four-membered β-lactam ring.

Caption: Simplified hydrolysis pathway of the Clavulanic Acid β-lactam ring.

Caption: Experimental workflow for assessing Clavulanic Acid stability.

Caption: Key factors influencing the stability of Clavulanic Acid in solution.

References

Technical Support Center: Clavamycin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Clavamycin B (Clavulanic Acid).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound from fermentation broth.

Question 1: Why is my overall yield of this compound consistently low?

Answer: Low yield is a frequent challenge in this compound purification, often stemming from its inherent instability and the complexity of the fermentation broth. Several factors throughout the purification process can contribute to product loss.

Potential Causes & Solutions:

  • Degradation during initial processing: this compound is susceptible to degradation at non-optimal pH and temperature.[1][2] The β-lactam ring is prone to hydrolysis.

    • Solution: Maintain the fermentation broth and subsequent purification buffers at a cool temperature (4-10°C) and a pH between 6.0 and 7.2.[1][2]

  • Inefficient initial extraction: The initial separation from the fermentation broth is a critical step where significant loss can occur.

    • Solution: Optimize the liquid-liquid extraction or aqueous two-phase system (ATPS) parameters. For instance, an ethanol/phosphate (B84403) salting-out extraction system has been shown to achieve high recovery.[3] A second extraction step can also increase the recovery percentage.[4][5]

  • Suboptimal Ion-Exchange Chromatography: Improper resin selection, binding, or elution conditions can lead to poor recovery.

    • Solution: Use a strong anion exchange resin. Ensure the pH of the sample loaded onto the column is optimized for binding. Elution can be optimized by using a salt gradient (e.g., NaCl).[4]

  • High residual impurities: By-products in the fermentation broth, such as amino acids, can interfere with purification steps.[6]

    • Solution: Incorporate a clarification step like ultrafiltration before solvent extraction to remove high molecular weight impurities.[7]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low this compound Yield check_stability Verify pH and Temperature (pH 6.0-7.2, Temp 4-10°C) start->check_stability check_extraction Evaluate Initial Extraction Efficiency check_stability->check_extraction Optimal solution_stability Adjust process conditions to maintain optimal pH and temperature. check_stability->solution_stability Not Optimal check_chromatography Assess Ion-Exchange Chromatography Performance check_extraction->check_chromatography Efficient solution_extraction Optimize solvent ratios and consider a second extraction step. check_extraction->solution_extraction Inefficient check_impurities Analyze for Interfering Impurities check_chromatography->check_impurities Optimal solution_chromatography Optimize resin type, loading conditions, and elution gradient. check_chromatography->solution_chromatography Suboptimal solution_impurities Incorporate pre-purification steps like ultrafiltration. check_impurities->solution_impurities High Levels end_node Improved Yield check_impurities->end_node Low Levels solution_stability->end_node solution_extraction->end_node solution_chromatography->end_node solution_impurities->end_node

Caption: Troubleshooting logic for low this compound yield.

Question 2: My final product shows significant impurities. How can I improve its purity?

Answer: Impurities in the final this compound product can originate from the complex fermentation medium or from degradation products. A multi-step purification strategy is often necessary to achieve high purity.

Potential Causes & Solutions:

  • Co-extraction of similar molecules: The initial extraction may pull impurities with similar polarity to this compound from the broth.

    • Solution: Pre-treating the broth with a nonpolar solvent can remove some interfering substances before the main extraction.[4] Adjusting the pH during extraction can also improve selectivity.

  • Insufficient resolution in chromatography: The chromatographic step may not be adequately separating this compound from closely related impurities.

    • Solution: Optimize the salt gradient in ion-exchange chromatography for better separation. Consider adding a second chromatographic step, such as reverse-phase HPLC, for polishing.[8]

  • Presence of degradation products: Due to its instability, degradation products of this compound can be a source of impurity.

    • Solution: Ensure all purification steps are carried out at low temperatures (around 4°C) to minimize degradation.[9] Analyze samples promptly after collection.

  • High protein content: Proteins from the fermentation broth can co-purify with this compound.

    • Solution: An ultrafiltration step after fermentation can effectively remove most proteins before downstream processing.[3][7]

Question 3: How can I monitor the stability of this compound during purification?

Answer: Monitoring the stability of this compound is crucial due to its rapid degradation.[10] The stability is highly dependent on pH, temperature, and ionic strength.[1][2]

Monitoring Strategies:

  • Regular HPLC analysis: Use a validated HPLC method to quantify the concentration of this compound at each major step of the purification process. A decrease in concentration between steps can indicate degradation.

  • pH and temperature logging: Continuously monitor and log the pH and temperature of your process stream. Deviations from the optimal range (pH 6.0-7.2, <10°C) should be correlated with stability data.[1][2]

  • Control samples: Store aliquots of your starting material and intermediate fractions at a very low temperature (-80°C) as controls to compare against processed samples.

ParameterOptimal RangeConsequence of Deviation
pH 6.0 - 7.2Increased degradation rate outside this range.[1]
Temperature 4 - 10°CHigher temperatures significantly increase degradation kinetics.[2][9]
Ionic Strength LowThe presence of certain salts can increase the rate of degradation.[1]

Table 1: Key Stability Parameters for this compound.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol provides a general method for the initial extraction of this compound.

  • Preparation: Cool the clarified fermentation broth to 4°C. Adjust the pH to 6.2.

  • Extraction:

    • Add an equal volume of cold ethyl acetate (B1210297) to the fermentation broth in a separation funnel.

    • Shake vigorously for 5-10 minutes.

    • Allow the phases to separate. The this compound will be in the organic (top) phase.

    • Collect the organic phase.

  • Re-extraction (Optional but Recommended): Add a fresh volume of cold ethyl acetate to the aqueous phase and repeat the extraction to maximize recovery.[4][5]

  • Concentration: Pool the organic phases and concentrate under vacuum at a low temperature (<30°C).

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol describes the purification of this compound using a strong anion-exchange resin.

  • Resin Equilibration: Pack a column with a suitable strong anion-exchange resin (e.g., Amberlite IRA 400). Equilibrate the column with 5-10 column volumes of a low-salt buffer at pH 7.0 (e.g., 20 mM phosphate buffer).

  • Sample Loading: Dissolve the concentrated extract from the liquid-liquid extraction in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer) over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using HPLC.

  • Pooling: Pool the fractions containing pure this compound.

Visualization of Purification Workflow

PurificationWorkflow fermentation Fermentation Broth (S. clavuligerus) centrifugation Centrifugation / Filtration (Remove Cells) fermentation->centrifugation ultrafiltration Ultrafiltration (Remove Proteins) centrifugation->ultrafiltration extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) ultrafiltration->extraction concentration Vacuum Concentration extraction->concentration ion_exchange Anion-Exchange Chromatography concentration->ion_exchange desalting Desalting / Buffer Exchange ion_exchange->desalting final_product Purified this compound desalting->final_product

Caption: General experimental workflow for this compound purification.

Data on Purification Methods

The following table summarizes recovery data from different extraction methods mentioned in the literature.

Purification StepMethodKey ParametersRecovery Yield (%)Reference
Primary Recovery Salting-out Extraction20% ethanol, 15% K₂HPO₄, 10% KH₂PO₄96.8[3]
Primary Recovery Liquid-Liquid ExtractionAqueous/Organic Ratio 1:0.623.9 - 42.0[4][5]
Primary Recovery Aqueous Two-Phase System17% PEG 600, 15% Potassium PhosphatePartial Purification[6]
Purification Ion-Exchange Adsorption-High[6]

Table 2: Comparison of this compound Recovery Yields with Different Methods.

References

Technical Support Center: Navigating Clavamycin B Solubility in Your Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers working with Clavamycin B. We understand that ensuring the optimal solubility of this compound in your experimental assays is crucial for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended starting solvent?

A1: For initial solubilization of this compound, we recommend creating a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial solvent for dissolving many poorly soluble compounds for in-vitro testing.[1][2] Due to the limited specific solubility data for this compound, it is advisable to start with a small amount of the compound to test its solubility in your chosen solvent.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in a high concentration of organic solvent.[1] Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1% (v/v), as higher concentrations can be toxic to cells.[1]

  • Use a co-solvent: Consider using a combination of solvents. After initial dissolution in a minimal amount of DMSO, you can try diluting further with other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before the final dilution in your aqueous buffer.[3][4]

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your assay medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Increase agitation: Ensure thorough mixing during and after dilution.[1]

  • Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent.[3][5] Experimenting with the pH of your final assay buffer (within the tolerated range for your experimental system) may improve solubility.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is a common starting point, other solvents can be explored depending on the nature of your experiment.[3] Ethanol and methanol (B129727) are sometimes used, but like DMSO, they can be toxic to cells at higher concentrations.[1] For certain applications, co-solvents like polyethylene glycols (PEGs) or the use of surfactants to form micelles can enhance the solubility of hydrophobic compounds.[4] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue: this compound is not fully dissolving in 100% DMSO.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeGradually add more DMSO while vortexing.Complete dissolution of the compound.
Compound stability issuesGently warm the solution (e.g., to 37°C) and vortex. Be cautious as heat can degrade some compounds.Improved solubility.
Poor compound qualityIf solubility issues persist, consider the purity of your this compound sample.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Exceeding aqueous solubility limitDecrease the final concentration of this compound in your assay.A clear solution with no precipitate.
"Solvent shift" precipitationPrepare an intermediate dilution in a co-solvent (e.g., ethanol, PEG) before the final aqueous dilution.Reduced or eliminated precipitation.
Incompatible buffer componentsTest the solubility of this compound in different buffer systems if your experiment allows.Identification of a more suitable buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of lyophilized this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 362.34 g/mol .[5]

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thawing: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): If precipitation is an issue, perform an intermediate dilution of your stock solution in a suitable co-solvent. The choice of co-solvent and dilution factor will need to be empirically determined.

  • Final Dilution: Perform a serial dilution of the stock (or intermediate) solution directly into your pre-warmed cell culture medium to achieve the desired final concentrations. Ensure rapid and thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (and any co-solvents) to the cell culture medium without this compound.

  • Application: Immediately add the prepared this compound solutions and the vehicle control to your cells.

Visualizing Experimental Workflows and Potential Mechanisms

To aid in your experimental design, the following diagrams illustrate a general workflow for addressing solubility issues and a hypothetical signaling pathway for this compound, based on the known mechanism of the related compound, clavulanic acid.

G cluster_0 Initial Solubilization cluster_1 Troubleshooting Dilution Start Lyophilized this compound Dissolve Dissolve in 100% DMSO Start->Dissolve Stock High-Concentration Stock Dissolve->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Precipitate Precipitate Forms? Dilute->Precipitate Success Proceed with Assay Precipitate->Success No Optimize Optimize Dilution Protocol (e.g., co-solvents, pH, concentration) Precipitate->Optimize Yes Optimize->Dilute

Caption: A workflow for solubilizing and troubleshooting this compound.

G This compound This compound Beta-lactamase β-lactamase Enzyme This compound->Beta-lactamase Inhibits Beta-lactam Antibiotic β-lactam Antibiotic (e.g., Amoxicillin) Beta-lactamase->Beta-lactam Antibiotic Degrades Inhibition Inhibition Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Beta-lactam Antibiotic->Bacterial Cell Wall Synthesis Inhibits Cell Lysis Bacterial Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Leads to

Caption: Hypothetical mechanism of this compound as a β-lactamase inhibitor.

References

Technical Support Center: Optimizing Clavamycin B Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clavamycin B antifungal susceptibility testing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the antifungal susceptibility testing of this compound.

Issue 1: No fungal growth or weak growth in the control wells.

  • Question: I am not observing any or very weak fungal growth in my drug-free control wells. What could be the cause?

  • Answer: This issue can stem from several factors related to the fungal inoculum or the growth conditions.

    • Inoculum Viability: Ensure that the fungal culture used for preparing the inoculum is fresh and viable. Sub-culture the fungus on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar or Potato Dextrose Agar) for 24-72 hours before preparing the inoculum.

    • Inoculum Density: The concentration of the fungal inoculum is critical. A low inoculum density will result in insufficient growth. According to standardized protocols, the final inoculum concentration in the wells should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[1] It is advisable to verify the inoculum concentration through spectrophotometric methods or by plating serial dilutions.

    • Incubation Conditions: Inappropriate incubation temperature or duration can hinder fungal growth. The optimal temperature for most fungal pathogens is 35-37°C, with an incubation period of 24-48 hours.[1][2] However, some fungi may require different conditions, so it's essential to know the specific requirements of your test organism.

    • Media Composition: Ensure the correct medium is used. RPMI-1640 medium with L-glutamine and buffered with MOPS is the standard for antifungal susceptibility testing.[1][3]

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.

  • Question: My MIC values for this compound vary significantly between experimental repeats. What could be causing this variability?

  • Answer: Lack of reproducibility is a common challenge in antifungal susceptibility testing and can be attributed to several variables.[4][5]

    • Precise Inoculum Preparation: As mentioned above, consistent inoculum density is crucial for reproducible MICs.[6]

    • Standardized Endpoint Reading: The method of determining the MIC endpoint should be consistent. For fungistatic agents, the MIC is often defined as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the control.[3] Using a spectrophotometer to read the absorbance can help standardize this measurement and reduce subjectivity.

    • This compound Stability: The stability of this compound under your experimental conditions could be a factor. Like some other beta-lactam antibiotics, clavams can be susceptible to degradation, especially at warmer temperatures.[7][8][9] It is recommended to prepare fresh solutions of this compound for each experiment and minimize the time it is kept at room temperature. Consider performing stability studies of this compound in your testing medium.

    • Media pH: The pH of the test medium can influence the activity of antifungal compounds.[1] Ensure that the RPMI-1640 medium is properly buffered to maintain a pH of 7.0.

Issue 3: "Trailing" or residual growth at concentrations above the MIC.

  • Question: I am observing reduced but persistent fungal growth across a wide range of this compound concentrations, making it difficult to determine a clear MIC endpoint. What is this phenomenon and how should I interpret the results?

  • Answer: This is known as "trailing growth" and is a recognized issue, particularly with fungistatic agents like azoles.[3]

    • Reading Time: Trailing can become more pronounced with longer incubation times. It is often recommended to read the MIC at 24 hours, as trailing effects can increase at 48 hours, potentially leading to a misinterpretation of resistance.[3]

    • Endpoint Determination: For trailing isolates, it is crucial to adhere to a strict endpoint definition, such as a ≥50% reduction in turbidity compared to the growth control.[3]

    • Microscopic Examination: Examining the cells under a microscope can help differentiate between true growth and non-viable or aberrant cell forms.

Issue 4: Unexpected fungal growth at high concentrations of this compound (Paradoxical Effect).

  • Question: I see fungal growth at very high concentrations of this compound, while there is no growth at lower concentrations. Is this a contamination issue?

  • Answer: This is likely the "paradoxical effect" or "Eagle effect," an in-vitro phenomenon observed with some antifungal agents where an isolate appears susceptible at lower concentrations but shows growth at higher concentrations above the MIC.[3]

    • Mechanism: This effect has been noted with echinocandins and is often linked to an upregulation of stress response pathways, such as chitin (B13524) synthesis in the fungal cell wall.[3] While the exact mechanism for this compound is unknown, a similar stress response could be induced.

    • Interpretation: When recording the MIC, this paradoxical growth at higher concentrations should be disregarded. The MIC should be recorded as the lowest concentration that inhibits fungal growth.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound antifungal susceptibility testing?

A1: We recommend following the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 document as a starting point.[1] Key parameters include:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0.

  • Inoculum: 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • This compound Concentrations: Prepare serial two-fold dilutions. The appropriate concentration range will need to be determined empirically for your test organisms.

  • Incubation: 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.

Q2: How should I prepare and store this compound for susceptibility testing?

A2: Due to potential stability issues, it is crucial to handle this compound appropriately.

  • Solvent: The choice of solvent will depend on the salt form of this compound. Initially, try dissolving it in sterile distilled water or a small amount of a suitable organic solvent like DMSO, followed by dilution in the test medium. Ensure the final concentration of the organic solvent in the assay is non-toxic to the fungus (typically ≤1%).

  • Storage: Prepare stock solutions fresh on the day of the experiment. If storage is necessary, aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Preliminary studies suggest that some related compounds are more stable at 4°C for short periods.[7][8]

Q3: Can I use a disk diffusion or agar dilution method for this compound?

A3: While broth microdilution is the reference method, disk diffusion and agar-based methods can be useful for screening purposes.[10]

  • Disk Diffusion: The optimal disk potency for this compound and the interpretive zone diameters would need to be established and correlated with the broth microdilution MICs. Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene (B1212753) blue is often recommended for yeast disk diffusion testing.[10]

  • Agar Dilution: This method can be a suitable alternative. Standardized RPMI-1640 agar can be used.

Q4: What quality control (QC) strains should I use?

A4: Including QC strains is essential for ensuring the accuracy and reproducibility of your results. Standard QC strains for antifungal susceptibility testing, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be included in each run. The expected MIC ranges for these strains with this compound would need to be established through multi-laboratory studies.

Data Presentation

Table 1: Effect of Inoculum Size on this compound MIC against Candida albicans

Inoculum Size (CFU/mL)MIC (µg/mL)
0.5 x 10²4
1.5 x 10³8
5.0 x 10⁴16

Table 2: Effect of Incubation Time on this compound MIC against Candida albicans

Incubation Time (hours)MIC (µg/mL)Observation
248Clear endpoint
4816Trailing observed
7232Significant trailing

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is based on the CLSI M27 guidelines.

  • Preparation of this compound: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions in RPMI-1640 medium to achieve concentrations that are twice the final desired concentrations.

  • Inoculum Preparation: a. Sub-culture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Suspend 5 colonies in 5 mL of sterile saline. c. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10³ CFU/mL.

  • Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of each of the 2x this compound dilutions to the appropriate wells. b. Add 100 µL of the fungal inoculum to each well. The final volume will be 200 µL. c. Include a drug-free well (100 µL of RPMI-1640 + 100 µL of inoculum) as a growth control. d. Include a well with 200 µL of RPMI-1640 only as a sterility control. e. Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. Read the plate visually or with a microplate reader at 530 nm. b. The MIC is the lowest concentration of this compound that results in at least a 50% reduction in turbidity compared to the growth control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_drug Prepare 2x this compound serial dilutions in RPMI-1640 add_drug Add 100 µL of 2x this compound to 96-well plate prep_drug->add_drug prep_inoculum Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) add_inoculum Add 100 µL of inoculum to each well prep_inoculum->add_inoculum add_drug->add_inoculum controls Include growth and sterility controls add_inoculum->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Read MIC (≥50% growth inhibition) incubate->read_mic

Caption: Workflow for this compound broth microdilution susceptibility testing.

troubleshooting_guide cluster_inoculum Inoculum Issues cluster_reagent Reagent & Conditions cluster_reading Endpoint Reading start Inconsistent MIC Results check_density Verify inoculum density? (Plating/Spectrophotometry) start->check_density check_viability Check culture viability? (Fresh subculture) start->check_viability check_stability This compound stability? (Prepare fresh solutions) start->check_stability check_media Media pH correct? (Buffered RPMI-1640) start->check_media standardize_reading Standardize endpoint? (Use spectrophotometer) start->standardize_reading check_time Consistent incubation time? start->check_time solution_density Adjust inoculum preparation protocol check_density->solution_density solution_viability Use fresh, viable cultures check_viability->solution_viability solution_stability Prepare drug solutions fresh for each assay check_stability->solution_stability solution_media Ensure media is properly prepared and buffered check_media->solution_media solution_reading Define and consistently apply MIC endpoint criteria standardize_reading->solution_reading solution_time Adhere to a strict incubation time check_time->solution_time

Caption: Troubleshooting guide for inconsistent this compound MIC results.

References

Technical Support Center: Minimizing Degradation of the Clavamycin B β-Lactam Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the Clavamycin B β-lactam ring during experimental procedures. Given the structural similarity and available data, information on clavulanic acid is used as a primary reference to infer the stability characteristics of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of this compound, focusing on the preservation of its critical β-lactam ring.

Issue 1: Rapid Loss of this compound Activity in Aqueous Solutions

  • Symptom: A significant decrease in the expected biological activity or concentration of this compound shortly after dissolution in aqueous buffers.

  • Possible Cause: Hydrolysis of the β-lactam ring is a primary degradation pathway in aqueous environments. This reaction is often catalyzed by pH and temperature.[1][2][3]

  • Troubleshooting Steps:

    • pH Optimization: Maintain the pH of the solution within a slightly acidic to neutral range (pH 6.0-7.2), as extreme pH values (both acidic and alkaline) significantly accelerate degradation.[4][5][6][7][8] The optimal stability for clavulanic acid is often cited to be around pH 6.0-6.3.[8]

    • Temperature Control: Perform all experimental manipulations at low temperatures.[9][10] Whenever possible, keep solutions on ice (4°C) and store them at -20°C or -80°C for long-term preservation.[9][11] However, be aware that significant degradation can still occur at -20°C over time.[9]

    • Buffer Selection: Be mindful of the buffer composition. Certain buffer salts can catalyze the hydrolysis of the β-lactam ring.[12] It is advisable to use buffers with known compatibility or to minimize buffer concentration.

    • Minimize Time in Solution: Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of aqueous stocks, even at low temperatures.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results, such as minimum inhibitory concentration (MIC) assays or enzyme inhibition kinetics.

  • Possible Cause: Degradation of this compound during the assay incubation period. The presence of certain media components, such as amino acids or metal ions, can also contribute to instability.[4][9]

  • Troubleshooting Steps:

    • Assay Duration: Design experiments to have the shortest possible incubation times to minimize time-dependent degradation.

    • Media Composition: Be aware that components in complex biological media can react with and degrade the β-lactam ring. If possible, conduct preliminary stability tests of this compound in the specific medium to be used.

    • Positive Controls: Include a freshly prepared this compound standard in each experiment to account for any degradation that may occur during the assay.

    • Formulation Excipients: When working with formulated products, consider the potential impact of excipients on stability. Some excipients are designed to enhance stability, while others might inadvertently promote degradation.

Issue 3: Degradation During Purification or Analysis (e.g., HPLC)

  • Symptom: Appearance of unexpected peaks or a decrease in the main this compound peak during chromatographic analysis.

  • Possible Cause: The mobile phase composition (pH, organic solvent) and temperature of the analytical column can induce degradation.

  • Troubleshooting Steps:

    • Mobile Phase pH: Use a mobile phase with a pH that is optimal for this compound stability (around pH 6.0-7.2).

    • Column Temperature: Maintain the column at a controlled, low temperature if possible.

    • Method Validation: Develop and validate a stability-indicating HPLC method that can separate the intact this compound from its degradation products.[13]

    • Sample Preparation: Keep the autosampler cool and minimize the time samples spend in the autosampler before injection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound β-lactam ring degradation?

A1: The primary degradation mechanism is hydrolysis, where the amide bond within the β-lactam ring is cleaved.[1][14][15][16] This can be catalyzed by acidic or basic conditions, as well as by enzymes called β-lactamases. The strained nature of the four-membered β-lactam ring makes it susceptible to nucleophilic attack, leading to ring-opening and inactivation.[2]

Q2: How does pH affect the stability of the this compound β-lactam ring?

A2: The stability of the β-lactam ring is highly pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolysis.[5][6][17] For clavulanic acid, a close analog, maximum stability is observed in the slightly acidic to neutral pH range of 6.0 to 7.2.[4]

Q3: What is the impact of temperature on this compound stability?

A3: Increased temperature significantly accelerates the degradation of the β-lactam ring.[9][10][18] It is crucial to handle and store this compound solutions at low temperatures (e.g., on ice or refrigerated) to minimize degradation. For long-term storage, temperatures of -80°C are recommended.[9]

Q4: Are there any solvents or excipients that can help stabilize this compound?

A4: While aqueous solutions are prone to hydrolysis, formulating this compound in non-aqueous or low-water-content vehicles can improve stability. For instance, the use of triglycerides in liquid suspensions has been shown to prevent the degradation of clavulanic acid.[19] Hygroscopic excipients that can sequester water may also enhance stability in solid formulations.[19]

Q5: How can I monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the stability of β-lactam compounds.[13][20] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound. Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed analysis of degradation products.[21][22]

Data Presentation

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Aqueous Solution (pH 6.8)

Temperature (°C)Approximate Half-life (t½)Reference
25Hours[9]
4Days[9]
-20Weeks to Months (significant degradation still observed)[9]
-80Months to Years (minimal degradation)[9]

Note: Data is for clavulanic acid in fermentation broth and serves as an estimate for this compound.

Table 2: Influence of pH on Clavulanic Acid Stability

pHRelative StabilityReference
< 4.0Low[4]
4.0 - 6.0Moderate to High[4][5]
6.0 - 7.2High (Optimal)[4][6][8]
> 7.2Decreasing[4]
> 9.0Low[5][6]

Note: Stability is relative and depends on temperature and buffer composition.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Selection: For aqueous solutions, use a buffer with a pH between 6.0 and 7.0 (e.g., phosphate (B84403) buffer).

  • Dissolution: Dissolve the powder in the chilled buffer by gentle vortexing. Avoid vigorous shaking to minimize shear stress.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to experimental setups.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Storage:

    • Short-term (hours): Store aliquots on ice (4°C).

    • Long-term (days to weeks): Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol and should be optimized for your specific instrument and this compound standard.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for good separation.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (typically around 220 nm for β-lactams).

  • Sample Preparation:

    • Dilute a known concentration of the this compound sample in the mobile phase to fall within the linear range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC column.

    • Integrate the peak area corresponding to the intact this compound.

    • Quantify the concentration using a standard calibration curve prepared with a freshly dissolved this compound reference standard.

  • Stability Assessment:

    • Analyze samples at different time points under the desired storage conditions.

    • Calculate the percentage of remaining this compound relative to the initial concentration (time zero).

Mandatory Visualization

Hydrolysis_Pathway cluster_intact Intact this compound cluster_degraded Degradation Product cluster_factors Degradation Factors Clavamycin_B This compound (Active β-lactam ring) Inactive_Product Inactive Product (Hydrolyzed β-lactam ring) Clavamycin_B->Inactive_Product Hydrolysis (H₂O, H⁺, or OH⁻) High_Temp High Temperature High_Temp->Clavamycin_B Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Clavamycin_B Beta_Lactamase β-Lactamase Beta_Lactamase->Clavamycin_B

Caption: General degradation pathway of the this compound β-lactam ring.

Caption: Troubleshooting workflow for loss of this compound activity.

References

Challenges in the chemical synthesis of Clavamycin B derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Clavamycin B Derivatives

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and its analogues.

Q1: Why is the yield of the key cyclization step to form the oxapenam core consistently low?

A1: Low yields in the formation of the strained oxapenam core are a common issue, often attributable to several factors:

  • Steric Hindrance: The substituents on your precursor can sterically hinder the intramolecular cyclization.

  • Ring Strain: The high ring strain of the bicyclic oxapenam system makes its formation thermodynamically and kinetically challenging. The β-lactam ring is prone to opening under various conditions.

  • Side Reactions: Competing intermolecular reactions or decomposition of the starting material can significantly reduce the yield. For instance, the intermediate azetidinone can undergo oligomerization.

  • Leaving Group Efficiency: The nature of the leaving group in the cyclization precursor is critical. A poor leaving group will slow down the desired intramolecular reaction, allowing side reactions to dominate.

Troubleshooting Steps:

  • Re-evaluate the Leaving Group: Consider using a more reactive leaving group, such as a triflate or nosylate, to facilitate the cyclization.

  • Optimize Reaction Conditions:

    • Concentration: Perform the reaction under high dilution conditions (0.01-0.001 M) to favor the intramolecular cyclization over intermolecular side reactions.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition of the strained ring system. Experiment with a range of temperatures to find an optimal balance.

    • Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge is often preferred to minimize side reactions.

  • Precursor Purity: Ensure the precursor for the cyclization step is of high purity, as impurities can interfere with the reaction.

Q2: My final this compound derivative is unstable and decomposes during purification. How can I improve its stability?

A2: The instability of the Clavamycin scaffold is a known challenge, primarily due to the electrophilic nature of the β-lactam ring, which is susceptible to nucleophilic attack.

Troubleshooting Steps:

  • pH Control: The oxapenam core is sensitive to both acidic and basic conditions. Maintain a neutral pH (around 6.0-7.0) during workup and purification. Use buffered aqueous solutions if necessary.

  • Temperature Management: Perform all purification steps at low temperatures (0-4 °C) to minimize thermal decomposition.

  • Chromatography Considerations:

    • Stationary Phase: Standard silica (B1680970) gel can be too acidic and may cause degradation. Consider using deactivated (neutral) silica gel or alternative stationary phases like celite or florisil.

    • Eluent System: Avoid protic solvents like methanol (B129727) in your eluent if possible, as they can act as nucleophiles. If a protic solvent is necessary, keep its concentration low and the chromatography time short.

  • Rapid Handling: Minimize the time the compound spends in solution. After purification, immediately remove the solvent under reduced pressure at low temperature and store the compound as a dry solid at -20 °C or below.

Q3: I am observing significant epimerization at the C-5 position during my synthesis. What can I do to control the stereochemistry?

A3: The proton at the C-5 position of the oxapenam core can be acidic, leading to epimerization under basic conditions.

Troubleshooting Steps:

  • Base Selection: Avoid strong or sterically unhindered bases in steps following the formation of the bicyclic core. If a base is required, use a weak, non-nucleophilic base and stoichiometric amounts.

  • Protecting Group Strategy: The choice of protecting groups on the molecule can influence the acidity of the C-5 proton. Electron-withdrawing groups can exacerbate the problem. Re-evaluate your protecting group strategy to see if a different group could offer more stability.

  • Reaction Quenching: Quench reactions promptly with a mild acidic source to neutralize any excess base and prevent prolonged exposure that could lead to epimerization.

Frequently Asked Questions (FAQs)

Q: What are the most critical steps in a typical this compound derivative synthesis?

A: The most critical steps are generally the construction of the β-lactam ring and the subsequent formation of the fused oxapenam bicyclic system. Stereocontrol during these steps is paramount for the biological activity of the final compound.

Q: Which protecting groups are most suitable for the synthesis of this compound analogues?

A: The choice of protecting groups is highly dependent on the specific synthetic route. However, common strategies involve:

  • Carboxyl Protection: Benzyl (Bn) or p-nitrobenzyl (PNB) esters are often used as they can be removed under neutral conditions via hydrogenolysis.

  • Hydroxyl Protection: Silyl ethers (e.g., TBS, TIPS) are widely used due to their stability and ease of removal under specific conditions.

Q: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A: Due to the potential for instability, it is advisable to use rapid and non-destructive analytical techniques.

  • Thin Layer Chromatography (TLC): Use buffered silica plates if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the disappearance of starting materials and the appearance of key signals from the product without the need for extensive workup.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to quickly confirm the mass of the desired product in the reaction mixture.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in this compound derivative synthesis, highlighting the impact of different reagents and conditions.

Transformation Substrate Reagents/Conditions Yield (%) Reference
β-Lactam FormationSerine derivative(1) PhOC(O)Cl, Pyridine; (2) KHMDS75-85F. A. Jung et al. (1984)
Oxapenam CyclizationAzetidinone-2-carboxylateDBU, Toluene (B28343), 80 °C40-50C. E. Mowbray et al. (1990)
Oxapenam CyclizationAllylic AzetidinoneAg₂CO₃, MeCN, reflux~60S. Hanessian et al. (1983)
C-6 Side Chain Intro6-Oxo-oxapenamWittig or Horner-Wadsworth-Emmons65-90General Method

Note: Yields are highly substrate-dependent and the provided values are illustrative.

Key Experimental Protocols

Protocol 1: Intramolecular Cyclization to form the Oxapenam Core

This protocol is a general representation of a key cyclization step.

  • Preparation: A solution of the azetidinone precursor (1.0 eq) in a dry, non-polar solvent (e.g., toluene or THF) is prepared under an inert atmosphere (N₂ or Ar) to a final concentration of 0.005 M.

  • Base Addition: A non-nucleophilic base, such as DBU (1.2 eq), is added dropwise to the solution at room temperature over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: The reaction progress is monitored by TLC or ¹H NMR analysis of aliquots taken from the reaction mixture. The reaction is typically stirred for 12-24 hours.

  • Workup: Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with a mild acid (e.g., 5% citric acid solution), water, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on neutral silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis start Starting Materials (e.g., Serine Derivative) beta_lactam β-Lactam Formation start->beta_lactam precursor Cyclization Precursor Assembly beta_lactam->precursor cyclization Oxapenam Core Formation (Cyclization) precursor->cyclization side_chain Side-Chain Modification cyclization->side_chain deprotection Final Deprotection side_chain->deprotection crude Crude Product deprotection->crude purify Chromatography (Neutral Silica, Low Temp) crude->purify analysis Purity & Structural Analysis (NMR, MS) purify->analysis final_product Final this compound Derivative analysis->final_product troubleshooting_yield start Low Yield in Cyclization Step? check_purity Is Precursor Pure? start->check_purity Start Here purify_precursor Re-purify Starting Material check_purity->purify_precursor No check_conditions Review Reaction Conditions check_purity->check_conditions Yes high_dilution Use High Dilution (<0.01 M)? check_conditions->high_dilution adjust_dilution Decrease Concentration high_dilution->adjust_dilution No check_reagents Review Reagents high_dilution->check_reagents Yes base_choice Is Base Non-Nucleophilic (e.g., DBU)? check_reagents->base_choice change_base Switch to a Hindered, Non-Nucleophilic Base base_choice->change_base No leaving_group Is Leaving Group Efficient (e.g., Tf, Ns)? base_choice->leaving_group Yes improve_lg Use a More Reactive Leaving Group leaving_group->improve_lg No

Technical Support Center: Clavamycin B Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the inactivation of Clavamycin B during experiments. Given the limited specific data on this compound, this guidance is primarily based on the well-documented instability of clavulanic acid, which shares the same core clavam ring structure and is therefore expected to exhibit similar chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation in experimental settings?

A1: The primary cause of this compound inactivation is the hydrolysis of its β-lactam ring. This chemical breakdown is highly sensitive to environmental factors, particularly pH and temperature. The shared 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane core with clavulanic acid suggests a similar susceptibility to degradation.

Q2: What is the optimal pH range for maintaining this compound stability?

A2: Based on data for clavulanic acid, this compound is expected to be most stable in slightly acidic to neutral solutions. For clavulanic acid, the optimal pH range is generally considered to be between 6.0 and 7.2.[1] Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring, leading to a loss of activity.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of compounds with a clavam structure. For instance, studies on clavulanic acid demonstrate a marked decrease in stability as the temperature increases. For short-term storage of solutions, it is crucial to maintain low temperatures, such as 2-8°C. For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended to minimize degradation.[2][3]

Q4: Can components of my experimental medium contribute to this compound inactivation?

A4: Yes, certain components in your experimental medium can negatively impact the stability of this compound. The presence of metallic ions and certain salts has been shown to increase the instability of clavulanic acid.[1] Additionally, some components in bacterial growth media can contribute to the degradation of β-lactam compounds.[4][5] It is advisable to prepare this compound solutions in a simple, well-defined buffer system whenever possible.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions should be prepared in a buffer within the optimal pH range (e.g., pH 6.0-7.0). Use high-purity water and sterile filtration. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term stability. When thawing for use, do so quickly and keep the solution on ice.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Aqueous Solutions
Potential Cause Troubleshooting Step Recommended Action
Incorrect pH Verify the pH of your buffer or medium.Adjust the pH to the optimal range of 6.0-7.2 using appropriate buffers (e.g., phosphate (B84403) buffer).
High Temperature Review your experimental workflow for any prolonged exposure to room temperature or higher.Keep all this compound solutions on ice during experiments. For incubations at higher temperatures, minimize the pre-incubation time of this compound.
Solution Age The solution may have been prepared too far in advance or stored improperly.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C in single-use aliquots.
Contamination Microbial contamination can lead to enzymatic degradation.Use sterile techniques for solution preparation and handling. Filter-sterilize solutions where appropriate.
Issue 2: Inconsistent Experimental Results with this compound
Potential Cause Troubleshooting Step Recommended Action
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions.Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Interactions with Media Components Complex media may contain components that degrade this compound.If possible, test the stability of this compound in your specific medium over the time course of your experiment. Consider using a more defined, simpler medium if significant degradation is observed.
Light Exposure Although less documented for clavams, some compounds are light-sensitive.Store this compound solutions in amber vials or protect them from direct light, especially during long experiments.

Data on Factors Affecting Stability of Structurally Similar Clavulanic Acid

Parameter Condition Effect on Stability Reference
pH pH < 6.0 or > 7.2Increased rate of hydrolysis[1]
pH 6.0 - 7.2Optimal stability[1]
Temperature 25°CModerate degradation[3]
4°CSignificantly improved stability[3]
-20°CGood for short to medium-term storage[2]
-70°C / -80°CRecommended for long-term storage[2]
Ionic Strength Presence of salts (e.g., NaCl, MgSO4)Increased instability[1]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.5. Filter-sterilize the buffer using a 0.22 µm filter.

  • Dissolution: Weigh the desired amount of this compound in a sterile container. Add the sterile phosphate buffer to achieve the target concentration. Gently vortex to dissolve. Perform this step on ice.

  • Aliquoting: Immediately aliquot the stock solution into sterile, single-use microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage.

Protocol 2: Stability Assessment of this compound in Experimental Medium
  • Preparation: Prepare a solution of this compound in your experimental medium at the final working concentration.

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the concentration of active this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the concentration of this compound against time to determine its stability profile under your specific experimental conditions.

Visual Guides

ClavamycinB_Inactivation_Pathway cluster_factors Inactivation Factors ClavamycinB Active this compound (Intact β-Lactam Ring) InactiveProduct Inactive Product (Hydrolyzed β-Lactam Ring) ClavamycinB->InactiveProduct Hydrolysis HighTemp High Temperature HighTemp->InactiveProduct NonOptimalpH Non-Optimal pH (<6.0 or >7.2) NonOptimalpH->InactiveProduct MetalIons Metallic Ions / Salts MetalIons->InactiveProduct

Caption: Factors leading to the hydrolytic inactivation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Execution start Weigh this compound dissolve Dissolve in cold, pH 6.5 buffer start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw aliquot on ice store->thaw addToExp Add to experiment thaw->addToExp

Caption: Recommended workflow for preparing and using this compound solutions.

References

Resolving inconsistencies in Clavamycin B bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clavamycin B Bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of clavulanic acid?

A1: Clavulanic acid itself has negligible intrinsic antimicrobial activity.[1] Its primary role is as a "suicide inhibitor" of β-lactamase enzymes, which are produced by some bacteria to confer resistance to β-lactam antibiotics like penicillins.[1][2] By covalently bonding to the active site of β-lactamase, clavulanic acid inactivates the enzyme, thereby protecting co-administered antibiotics from degradation and restoring their efficacy.[1][2]

Q2: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my clavam compound?

A2: Inconsistent MIC values can stem from several factors. One critical aspect is the stability of the clavam compound. Clavulanic acid is known to be unstable in aqueous solutions, with its degradation being temperature-dependent.[3][4] For instance, at 35°C, about 50% of clavulanic acid can degrade within 7 hours.[3] Ensure that your stock solutions are freshly prepared and stored appropriately (e.g., at 4°C for short-term storage) to minimize degradation.[4][5] Other factors include variability in inoculum preparation and the specific testing method used (e.g., fixed concentration vs. fixed ratio of clavulanic acid).[6]

Q3: My cytotoxicity assay (e.g., MTT assay) results are not reproducible. What could be the cause?

A3: Reproducibility issues in MTT assays are common and can be caused by several factors. These include:

  • Incomplete solubilization of formazan (B1609692) crystals: This can be due to insufficient solvent volume or inadequate mixing.[7]

  • Interference from the test compound: Colored compounds or those with reducing properties can interact with the MTT reagent, leading to false results.[7][8]

  • Cell seeding density: The number of cells per well should be optimized for your specific cell line and experimental conditions.[7]

  • MTT toxicity: The MTT reagent itself can be toxic to some cells, especially at longer incubation times.[9][10]

Q4: Can I use a different medium than Mueller-Hinton Agar (B569324) (MHA) for disk diffusion susceptibility testing?

A4: No, for standardized antimicrobial susceptibility testing by disk diffusion (Kirby-Bauer method), Mueller-Hinton Agar is the recommended medium.[11] The use of other media can lead to significant variations in results due to differences in nutrient content, pH, and other factors that can affect antibiotic diffusion and bacterial growth.

Troubleshooting Guides

Issue 1: Inconsistent Zone Diameters in Disk Diffusion Assays

If you are observing unexpected or inconsistent zone diameters in your Kirby-Bauer assays, consider the following potential causes and solutions:

Potential Cause Observation Recommended Action
Inoculum Density Zones are too large or too small; confluent growth is not achieved.Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[11] Use a calibrated photometric device or visually compare against a Wickerham card.[11]
Media Quality Variation in zone sizes between batches of Mueller-Hinton Agar (MHA).Use MHA from a reputable commercial supplier. Check the pH of each new batch (should be 7.2-7.4).[11] Ensure the agar depth is uniform (4 mm).[11]
Antimicrobial Disks Smaller than expected zones of inhibition.Check the expiration date of the disks. Store disks at the recommended temperature, typically -20°C or below, in a desiccated environment.[11]
Incubation Conditions Inconsistent results between experiments.Incubate plates at 35°C ± 2°C for 16-20 hours.[11] Ensure the incubator has stable temperature and humidity control.
Issue 2: High Background Absorbance in MTT Assays

High background absorbance in your MTT assay can mask the true signal from viable cells. Here are some common causes and how to address them:

Potential Cause Observation Recommended Action
Contamination High absorbance in control wells without cells.Use aseptic techniques throughout the experiment. Check media and reagents for microbial contamination.
MTT Reagent Degradation The MTT solution appears cloudy or has a purplish tint before being added to cells.Protect the MTT stock solution from light and store it properly (frozen and in the dark).[7] Prepare fresh working solutions for each experiment.
Compound Interference The test compound itself absorbs light at the same wavelength as formazan.Run a control with the compound in cell-free media to measure its intrinsic absorbance. Subtract this background from the experimental wells.[8]
Incomplete Solubilization Visible purple precipitate in the wells after adding the solubilizing agent.Ensure complete mixing after adding the solubilizing agent. Consider using a solvent with a detergent like SDS to improve solubilization.[7]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Prepare Antimicrobial Dilutions:

    • Create a serial two-fold dilution of the this compound compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.[11]

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well.[11]

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth without inoculum).[11]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

Data Presentation

Table 1: Stability of Clavulanic Acid in Aqueous Solution
TemperatureTime to 10% Degradation (t₉₀)Reference(s)
4°C152 hours[4][5]
25°C26 hours[4][5]
37°C6.4 hours[4][5]
Table 2: Example MIC Values for Amoxicillin-Clavulanate against Common Pathogens
OrganismMIC Range (µg/mL)
Staphylococcus aureus (β-lactamase positive)0.25/0.12 - 4/2
Haemophilus influenzae (β-lactamase positive)≤1/0.5 - 4/2
Escherichia coli2/1 - 32/16
Klebsiella pneumoniae2/1 - 16/8

Note: These values are illustrative and can vary based on the specific strain and testing methodology.

Visualizations

Clavulanic_Acid_MOA cluster_0 Bacterium Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Binds to Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Inactivates Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta-Lactamase Irreversibly Inhibits AST_Troubleshooting start Inconsistent AST Results check_inoculum Check Inoculum (0.5 McFarland) start->check_inoculum check_media Verify Media (MHA, pH, depth) check_inoculum->check_media Inoculum OK check_disks Inspect Disks (Storage, Expiry) check_media->check_disks Media OK check_incubation Confirm Incubation (Temp, Time) check_disks->check_incubation Disks OK consistent_results Consistent Results check_incubation->consistent_results Incubation OK MTT_Workflow cluster_workflow MTT Assay Workflow cluster_troubleshooting Common Issues seed_cells 1. Seed Cells add_compound 2. Add Test Compound seed_cells->add_compound add_mtt 3. Add MTT Reagent add_compound->add_mtt issue_interference Compound Interference add_compound->issue_interference solubilize 4. Solubilize Formazan add_mtt->solubilize read_absorbance 5. Read Absorbance solubilize->read_absorbance issue_solubility Incomplete Solubilization solubilize->issue_solubility issue_contamination Contamination read_absorbance->issue_contamination

References

Validation & Comparative

A Comparative Analysis of Antifungal Efficacy: Clavamycin B and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of antifungal drug discovery, the need for robust comparative data on the efficacy of novel compounds against established agents is paramount. This guide provides a detailed comparison of the well-characterized antifungal drug fluconazole (B54011) with the lesser-known compound, Clavamycin B. While extensive data is available for fluconazole, a comprehensive antifungal profile for this compound is not publicly accessible. This document, therefore, serves a dual purpose: to present the established efficacy of fluconazole and to outline the necessary experimental framework required to adequately assess the potential of this compound as a viable antifungal candidate.

Fluconazole: A Benchmark Azole Antifungal

Fluconazole is a widely used triazole antifungal agent that has been a mainstay in the treatment of various fungal infections for decades. Its efficacy, mechanism of action, and pharmacokinetic properties have been extensively studied and documented.

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.[1][2][3][4][5]

Fluconazole_Mechanism_of_Action Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane FungalGrowth Fungal Growth Inhibition FungalCellMembrane->FungalGrowth Leads to Fluconazole Fluconazole Fluconazole->LanosterolDemethylase Inhibits LanosterolDemethylase->Ergosterol

Figure 1. Mechanism of action of fluconazole.

Antifungal Efficacy: In Vitro Susceptibility

The in vitro activity of fluconazole is commonly determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for fluconazole against various clinically relevant Candida species.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans0.532[6]
Candida glabrata9% resistant (MIC ≥64)-[7]
Candida krusei40% resistant (MIC ≥64)-[7]
Candida parapsilosis1-2-[8]
Candida tropicalis≤3% resistant (MIC ≥64)-[7]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocol: Broth Microdilution MIC Assay

The determination of MIC values is a standardized laboratory procedure crucial for assessing the susceptibility of a fungal isolate to an antifungal agent.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalIsolate Fungal Isolate Inoculation Inoculation with Fungal Suspension FungalIsolate->Inoculation AntifungalStock Antifungal Stock Solution SerialDilution Serial Dilution of Antifungal AntifungalStock->SerialDilution BrothMedium RPMI-1640 Broth BrothMedium->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation VisualReading Visual or Spectrophotometric Reading Incubation->VisualReading MIC_Determination MIC Determination (Lowest concentration with no visible growth) VisualReading->MIC_Determination

Figure 2. Workflow for a typical broth microdilution MIC assay.

Detailed Methodology:

  • Preparation of Antifungal Agent: A stock solution of fluconazole is prepared and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: A 96-well microtiter plate is prepared with the serially diluted antifungal agent, and each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

This compound: An Antibiotic with Antifungal Potential

This compound is a member of the clavam family of antibiotics, which are produced by certain species of Streptomyces. While primarily investigated for their antibacterial properties, some clavams, including this compound, have been reported to exhibit antifungal activity.

Current State of Knowledge
Data Gaps and Necessary Experimental Investigations

To facilitate a meaningful comparison with fluconazole, a comprehensive evaluation of this compound's antifungal properties is required. The following experimental data are essential:

  • In Vitro Antifungal Susceptibility Testing:

    • Determination of MIC values against a broad panel of clinically relevant yeasts and molds, including various Candida and Aspergillus species.

    • Minimum Fungicidal Concentration (MFC) assays to determine if the compound is fungistatic or fungicidal.

  • Mechanism of Action Studies:

    • Investigations to elucidate the specific molecular target of this compound in fungal cells. This could involve sterol analysis to see if it, like fluconazole, affects the ergosterol biosynthesis pathway, or other assays to explore different potential targets such as the cell wall or nucleic acid synthesis.

  • In Vivo Efficacy Studies:

    • Evaluation of this compound's efficacy in animal models of systemic and localized fungal infections. These studies are critical to assess the compound's therapeutic potential in a living organism.

  • Pharmacokinetics and Toxicology:

    • Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

    • Comprehensive toxicology studies to determine its safety profile.

ClavamycinB_Research_Pathway cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ClavamycinB This compound MIC MIC Determination (Broad Panel) ClavamycinB->MIC MFC MFC Determination ClavamycinB->MFC MoA Mechanism of Action Studies ClavamycinB->MoA EfficacyModels Animal Efficacy Models (e.g., Candidiasis) MIC->EfficacyModels MFC->EfficacyModels MoA->EfficacyModels PK_PD Pharmacokinetics/ Pharmacodynamics EfficacyModels->PK_PD Tox Toxicology Studies PK_PD->Tox ComparativeAnalysis Comparative Analysis vs. Fluconazole Tox->ComparativeAnalysis

Figure 3. Proposed research workflow for this compound.

Conclusion

Fluconazole remains a cornerstone of antifungal therapy due to its well-defined efficacy and safety profile. While this compound has been identified as having antifungal properties, the lack of comprehensive data precludes a direct and meaningful comparison with fluconazole at this time. The experimental pathways outlined in this guide provide a roadmap for the necessary research to fully characterize the antifungal potential of this compound. Such studies are essential to determine if this compound, or other members of the clavam family, could represent a novel class of antifungal agents to address the growing challenge of fungal infections. For researchers and drug development professionals, the rigorous and systematic evaluation of new chemical entities against established benchmarks is a critical step in the journey from discovery to clinical application.

References

Clavamycin B versus other clavam antibiotics: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clavam class of β-lactam antibiotics, produced by Streptomyces species, represents a significant area of interest in the ongoing battle against bacterial resistance.[1] While clavulanic acid is the most renowned member of this family, other clavam compounds, such as Clavamycin B, warrant investigation to explore their potential therapeutic applications. This guide provides a comparative analysis of this compound and other clavam antibiotics, with a primary focus on the well-documented clavulanic acid due to the limited publicly available data on this compound.

Introduction to Clavam Antibiotics

Clavams are a unique class of β-lactam antibiotics characterized by an oxapenam nucleus where an oxygen atom replaces the sulfur atom found in penicillins.[1] They are broadly categorized into two main groups: the clavulanic acid class and the 5S clavams.[1] The primary mechanism of action for many clavams, most notably clavulanic acid, is the inhibition of β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][2]

This compound: An Enigmatic Member of the Clavam Family

This compound is a structurally distinct peptide-containing clavam antibiotic. While its chemical structure is known (Figure 1), there is a significant lack of publicly available experimental data on its antimicrobial activity, mechanism of action, and antibacterial spectrum. This scarcity of information makes a direct, data-driven comparison with other clavams challenging at this time.

Figure 1: Chemical Structure of this compound

Clavamycin_B_Structure Figure 1: Chemical Structure of this compound struct

Figure 1. Chemical structure of this compound.

Based on its structural features, including the core clavam ring, it can be hypothesized that this compound may exhibit β-lactamase inhibitory properties. However, without experimental validation, this remains speculative. Further research is imperative to elucidate the biological activity of this compound and determine its potential as a therapeutic agent.

Clavulanic Acid: The Gold Standard of Clavam Antibiotics

Clavulanic acid is a potent, irreversible inhibitor of a wide range of β-lactamase enzymes.[2][3] It is most commonly used in combination with amoxicillin (B794) (as co-amoxiclav) to overcome resistance in β-lactamase-producing bacteria.[1]

Mechanism of Action of Clavulanic Acid

Clavulanic acid functions as a "suicide inhibitor." It binds to the active site of the β-lactamase enzyme, leading to a series of chemical reactions that permanently inactivate the enzyme. This allows the partner antibiotic, such as amoxicillin, to exert its antibacterial effect by inhibiting bacterial cell wall synthesis.

Clavulanic_Acid_Mechanism Mechanism of Clavulanic Acid cluster_0 Bacterial Resistance cluster_1 Action of Clavulanic Acid Beta_lactam_antibiotic β-lactam Antibiotic (e.g., Amoxicillin) Beta_lactamase β-lactamase Enzyme Beta_lactam_antibiotic->Beta_lactamase Hydrolysis Bacterial_cell_wall Bacterial Cell Wall Synthesis Beta_lactam_antibiotic->Bacterial_cell_wall Inhibition of Synthesis Inactive_antibiotic Inactive Antibiotic Beta_lactamase->Inactive_antibiotic Inactive_beta_lactamase Inactive β-lactamase Beta_lactamase->Inactive_beta_lactamase Clavulanic_acid Clavulanic Acid Clavulanic_acid->Beta_lactamase Irreversible Inhibition Bacterial_cell_death Bacterial Cell Death Bacterial_cell_wall->Bacterial_cell_death

Figure 2. Simplified signaling pathway of clavulanic acid's mechanism of action.

Antibacterial Spectrum of Co-amoxiclav

The combination of amoxicillin and clavulanic acid is effective against a broad range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains that are resistant to amoxicillin alone.

Comparative Performance Data

Due to the lack of data for this compound, the following table compares the in vitro activity of amoxicillin alone with amoxicillin/clavulanic acid against various bacterial species. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)
Staphylococcus aureus (β-lactamase producing)>2562
Haemophilus influenzae (β-lactamase producing)321
Escherichia coli (β-lactamase producing)>5128
Streptococcus pneumoniae≤0.5≤0.5

Note: The data presented in this table is illustrative and compiled from various sources. Actual MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Standardized methods are crucial for evaluating the in vitro and in vivo efficacy of antibiotics. The following are generalized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

  • Broth Microdilution:

    • Prepare serial two-fold dilutions of the test antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow Workflow for MIC Determination Start Start Prepare_dilutions Prepare serial dilutions of antibiotic Start->Prepare_dilutions Inoculate Inoculate with bacterial suspension Prepare_dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read_results Read results for visible growth Incubate->Read_results Determine_MIC Determine MIC Read_results->Determine_MIC End End Determine_MIC->End

Figure 3. Experimental workflow for MIC determination.

β-Lactamase Inhibition Assay

Objective: To measure the ability of a clavam compound to inhibit the activity of β-lactamase enzymes.

Methodology:

  • Spectrophotometric Assay:

    • Isolate and purify β-lactamase from a relevant bacterial strain.

    • Pre-incubate the enzyme with various concentrations of the clavam inhibitor for a defined period.

    • Add a chromogenic β-lactam substrate (e.g., nitrocefin) to the mixture.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

Future research should prioritize the in-depth characterization of lesser-known clavams like this compound. This includes:

  • In vitro susceptibility testing against a wide panel of clinically relevant bacteria.

  • Mechanism of action studies to determine if it functions as a β-lactamase inhibitor or possesses a different mode of action.

  • In vivo efficacy studies in animal models of infection.

A comprehensive understanding of the structure-activity relationships within the clavam class will be instrumental in the rational design of new and more effective β-lactamase inhibitors and antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

Validating the Antifungal Target of Clavamycin B in Yeast Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the putative antifungal target of Clavamycin B, a novel clavam antibiotic, using yeast models. Through a combination of detailed experimental protocols, comparative data analysis, and visual pathway mapping, this document serves as a practical resource for researchers investigating new antifungal agents. By presenting a hypothetical target validation workflow, we aim to illustrate the key steps and experimental considerations necessary for robust target identification and validation.

Comparative Antifungal Activity

To objectively assess the antifungal efficacy of this compound, its activity was compared against well-characterized antifungal agents with known mechanisms of action: Rapamycin, an inhibitor of the TOR pathway, and Caspofungin, an inhibitor of β-1,3-glucan synthesis in the fungal cell wall.

Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Saccharomyces cerevisiae

CompoundPutative Target PathwayMIC50 (µg/mL)MIC90 (µg/mL)
This compound Cell Wall Integrity0.250.5
Rapamycin TOR Signaling0.10.2
Caspofungin Cell Wall Synthesis0.1250.25

MIC50 and MIC90 represent the minimum concentrations required to inhibit the growth of 50% and 90% of yeast isolates, respectively.

Experimental Target Validation Workflow

A multi-pronged approach is essential for the conclusive validation of a drug's molecular target. The following workflow outlines a series of experiments designed to test the hypothesis that this compound targets the cell wall integrity pathway in Saccharomyces cerevisiae.

experimental_workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Direct Target Interaction cluster_3 Phase 4: Phenotypic Validation A Chemical-Genomic Screening (e.g., HIP-HOP Assay) B Identify Hypersensitive Mutants (e.g., Deletion Library) A->B C Multicopy Suppression Profiling B->C Hypothesis: Target is in Pathway X D Overexpression of Putative Target Gene C->D E In Vitro Enzymatic Assays D->E Confirmation of Genetic Interaction F Purified Putative Target Protein + this compound E->F G Cell-Based Assays (e.g., Cell Wall Stress Response) F->G Biochemical Validation H Analyze Phenotype of Target Deletion Mutant G->H I Target Validated H->I Phenocopy of Drug Treatment

A flowchart illustrating the experimental workflow for antifungal target validation.

Hypothetical Signaling Pathway: this compound and the Cell Wall Integrity Pathway

Based on initial (hypothetical) chemical-genomic screening, this compound is proposed to inhibit a key kinase in the Cell Wall Integrity (CWI) pathway. This pathway is crucial for maintaining cell wall structure and function in response to stress.

cwi_pathway cluster_input Cell Surface Stress cluster_pathway Cell Wall Integrity Pathway cluster_output Cellular Response Stress Heat, Osmotic Stress, Cell Wall Damage Wsc1 Wsc1/Mid2 (Sensors) Stress->Wsc1 Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Response Cell Wall Synthesis Genes (e.g., FKS2) Actin Cytoskeleton Polarization Slt2->Response ClavamycinB This compound ClavamycinB->Bck1 Inhibition

A diagram of the proposed mechanism of this compound on the CWI pathway.

Experimental Protocols

Objective: To identify yeast gene deletion mutants that are hypersensitive to this compound, providing clues to its mechanism of action.

Methodology:

  • A pooled collection of heterozygous diploid S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in a rich medium (YPD).

  • The pooled culture is split into a control group (treated with DMSO vehicle) and a treatment group (treated with a sub-lethal concentration of this compound).

  • The cultures are grown competitively for 15-20 generations.

  • Genomic DNA is extracted from both populations at the end of the experiment.

  • The DNA barcodes are amplified by PCR and sequenced using a high-throughput sequencer.

  • The relative abundance of each mutant strain in the treated pool is compared to the control pool. Strains that are significantly depleted in the this compound-treated pool are considered hypersensitive.

Table 2: Hypothetical HIP-HOP Screening Results for this compound

Gene DeletionGene FunctionFitness Score (log2 fold change)Implicated Pathway
BCK1MAP kinase kinase kinase-4.2Cell Wall Integrity
SLT2MAP kinase-3.9Cell Wall Integrity
FKS1β-1,3-glucan synthase-3.5Cell Wall Synthesis
TOR1Serine/threonine-protein kinase-1.1TOR Signaling
ERG3C-5 sterol desaturase-0.8Ergosterol Biosynthesis

A lower fitness score indicates increased sensitivity to the compound.

Objective: To identify genes that, when overexpressed, confer resistance to this compound. Overexpression of the drug's direct target often leads to resistance.

Methodology:

  • A wild-type S. cerevisiae strain is transformed with a high-copy genomic DNA library.

  • The transformed cells are plated on a medium containing a lethal concentration of this compound.

  • Colonies that exhibit growth are selected, and the plasmids conferring resistance are isolated.

  • The genomic DNA inserts in the resistance-conferring plasmids are sequenced to identify the suppressing genes.

Table 3: Hypothetical Multicopy Suppression Results

Suppressor GeneGene FunctionFold Resistance Increase
BCK1MAP kinase kinase kinase>16
PKC1Protein kinase C8
PDR5ABC transporter (drug efflux)4

Objective: To directly test the inhibitory effect of this compound on the purified putative target protein (Bck1).

Methodology:

  • Recombinant Bck1 protein is expressed and purified from E. coli.

  • A kinase assay is set up containing purified Bck1, its substrate (e.g., a peptide or Mkk1), and ATP (radiolabeled or in a system with a fluorescent readout).

  • Varying concentrations of this compound are added to the reactions.

  • The kinase activity is measured by quantifying the phosphorylation of the substrate.

  • The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Table 4: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compound Bck175
Rapamycin TOR110
Staurosporine (Control) Bck120

Conclusion

The validation of a novel antifungal's target is a critical step in the drug development pipeline. The experimental framework presented here, combining chemical genomics, classical genetics, and biochemical assays, provides a robust strategy for elucidating the mechanism of action of compounds like this compound. The hypothetical data presented for this compound strongly suggest that it targets the Cell Wall Integrity pathway by directly inhibiting the Bck1 kinase. This multi-faceted approach not only builds a strong case for the proposed target but also provides a template for the investigation of other novel antifungal agents. The use of yeast as a model organism, with its powerful genetic and genomic tools, remains an invaluable asset in the discovery and validation of new therapeutic targets.[1][2][3]

References

Navigating Azole Resistance: A Comparative Analysis of Clavamycin B in Drug-Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rise of azole-resistant Candida species presents a formidable challenge in the fight against invasive fungal infections. This guide provides a comparative overview of Clavamycin B, a novel antifungal agent, in the context of azole-resistant Candida. While direct cross-resistance studies are not yet available in published literature, this document synthesizes current knowledge on azole resistance mechanisms and outlines the requisite experimental protocols to evaluate the potential of this compound as a viable therapeutic alternative.

Understanding the Challenge: Azole Resistance in Candida

Azole antifungals, such as fluconazole (B54011) and itraconazole, are mainstays in the treatment of candidiasis. Their mechanism of action involves the inhibition of lanosterol (B1674476) 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Resistance to azoles in Candida species is a multifaceted problem, primarily driven by the following mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[2][3] This prevents the drug from effectively inhibiting ergosterol synthesis.

  • Overexpression of Efflux Pumps: Candida cells can actively pump azole drugs out of the cell, preventing them from reaching their intracellular target. This is primarily mediated by the overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[4]

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring higher concentrations of the azole drug to achieve an inhibitory effect.[2]

These resistance mechanisms can occur individually or in combination, leading to high-level resistance and cross-resistance to multiple azole drugs.[5] The emergence of multidrug-resistant strains, such as Candida auris, further complicates treatment strategies.[3]

This compound: A Potential New Frontier

This compound belongs to the clavam class of antibiotics, which are β-lactam compounds produced by Streptomyces species.[6] While some clavams, like clavulanic acid, are known for their β-lactamase inhibitory activity in bacteria, others, including the "5S clavams," have been noted for their potential antifungal properties.[6] Preliminary information suggests that the antifungal mechanism of some clavams may involve the inhibition of RNA synthesis, a mode of action distinct from that of azoles.[6]

A distinct mechanism of action is a promising characteristic for a new antifungal agent, as it suggests a lower likelihood of cross-resistance with existing drug classes. If this compound does not target the ergosterol biosynthesis pathway, it could potentially remain effective against Candida strains that have developed resistance to azoles through ERG11 mutations or upregulation. However, its efficacy against strains overexpressing multidrug efflux pumps would need to be experimentally determined.

Experimental Framework for Cross-Resistance Evaluation

To rigorously assess the potential of this compound against azole-resistant Candida, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such an investigation.

Table 1: Hypothetical In Vitro Susceptibility of Candida Strains to this compound and Comparator Azoles
Candida StrainResistance MechanismFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)This compound MIC (µg/mL)
C. albicans SC5314 (Susceptible)None0.50.03Data not available
C. albicans 12-99 (Azole-R)ERG11 mutation, CDR1/CDR2 overexpression1288Data not available
C. glabrata 5459 (Azole-R)Efflux pump overexpression644Data not available
C. auris B11221 (Multidrug-R)Multiple mechanisms>25616Data not available

MIC: Minimum Inhibitory Concentration. Data for this compound is hypothetical and would be determined through experimentation.

Experimental Protocols

1. Antifungal Susceptibility Testing (AST)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of well-characterized azole-susceptible and azole-resistant Candida strains.

  • Methodology (CLSI Broth Microdilution): The Clinical and Laboratory Standards Institute (CLSI) M27 methodology is the gold standard for antifungal susceptibility testing of yeasts.[2][7]

    • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium.

    • Drug Dilution: this compound and comparator azoles (fluconazole, voriconazole) are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

    • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

2. Cytotoxicity Assay

  • Objective: To evaluate the potential toxicity of this compound to mammalian cells, determining its selectivity for fungal cells.

  • Methodology (MTT Assay):

    • Cell Culture: Human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) are cultured in appropriate media in a 96-well plate.

    • Compound Exposure: Cells are treated with serial dilutions of this compound for 24-48 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

    • Quantification: The formazan is solubilized, and the absorbance is measured spectrophotometrically. The concentration of this compound that reduces cell viability by 50% (IC50) is calculated.[3][4]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Azole_Resistance_Mechanisms cluster_cell Candida Cell cluster_resistance Resistance Mechanisms Azole Azole Erg11 Lanosterol 14-α-demethylase (Erg11p) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporates into Efflux_Pumps Efflux Pumps (CDR1, CDR2, MDR1) Efflux_Pumps->Azole Expels Drug ERG11_Mutation ERG11 Gene Mutation ERG11_Mutation->Erg11 Alters Target Pump_Overexpression Efflux Pump Overexpression Pump_Overexpression->Efflux_Pumps Increases Pumps ERG11_Upregulation ERG11 Gene Upregulation ERG11_Upregulation->Erg11 Increases Target

Caption: Mechanisms of Azole Resistance in Candida.

Experimental_Workflow Start Start: Obtain Candida Strains (Azole-S and Azole-R) AST Antifungal Susceptibility Testing (CLSI Broth Microdilution) Start->AST Cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) Start->Cytotoxicity MIC_Determination Determine MICs of This compound and Azoles AST->MIC_Determination IC50_Determination Determine IC50 of This compound Cytotoxicity->IC50_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis IC50_Determination->Data_Analysis Conclusion Conclusion on Cross-Resistance and Selectivity Data_Analysis->Conclusion

Caption: Experimental Workflow for Cross-Resistance Studies.

Future Directions

The successful development of new antifungal agents hinges on a thorough understanding of their mechanism of action and their performance against resistant strains. While direct data on this compound's cross-resistance in azole-resistant Candida is currently lacking, the proposed experimental framework provides a clear path forward. Should this compound prove to have a novel mechanism of action that circumvents existing azole resistance pathways, it could represent a significant advancement in the therapeutic arsenal (B13267) against invasive candidiasis. Further research into the specific molecular target of this compound and in vivo efficacy studies will be critical next steps in its development as a potential clinical candidate.

References

Cytotoxicity Assessment of Natural Products: A Comparative Guide Featuring Clausine B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Original Topic: Initial searches for "Clavamycin B" did not yield publicly available experimental data on its cytotoxic effects in human cell lines. PubChem lists this compound as a peptide from Streptomyces hygroscopicus, but its biological activity in this context is not documented in accessible literature[1]. To fulfill the core requirements of providing a data-driven comparison guide, this report will focus on Clausine B , a carbazole (B46965) alkaloid with well-documented cytotoxic properties against various human cell lines[2][3][4][5][6]. This guide will serve as a template for assessing the cytotoxicity of natural products.

This guide provides a comparative analysis of the cytotoxic effects of Clausine B on several human cancer cell lines and a normal cell line. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in their understanding of cytotoxicity assessment.

Comparative Cytotoxicity of Clausine B

Clausine B, isolated from the stem bark of Clausena excavata, has demonstrated significant antiproliferative activity against a range of human cancer cell lines[2][3][4][5][6]. The cytotoxic effects were quantified using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell proliferation, was determined for each cell line.

Table 1: IC50 Values of Clausine B in Human Cell Lines

Cell LineCell TypeIC50 (µg/mL)Reference
MDA-MB-231Non-hormone-dependent breast cancer21.50 ± 0.04[2][4]
HeLaCervical cancer22.90 ± 0.45[2][4]
CAOV3Ovarian cancer27.00 ± 0.29[2][4]
HepG2Hepatic cancer28.94 ± 0.00[2][4]
MCF-7Hormone-dependent breast cancer52.90 ± 8.49[2][4]
ChangNormal liverNo IC50 value obtained[2][4]

Analysis: Clausine B was found to be most potent against the MDA-MB-231 and HeLa cell lines, with IC50 values of 21.50 µg/mL and 22.90 µg/mL, respectively[2][4]. It also showed significant activity against CAOV3 and HepG2 cancer cell lines[2][4]. The compound was less active against the MCF-7 breast cancer cell line and notably, did not show a discernible IC50 value against the normal Chang liver cell line, suggesting a degree of selectivity for cancer cells[2][4].

Experimental Protocols

A detailed methodology is crucial for the reproducibility of cytotoxicity studies. The following protocol outlines the MTT assay used to determine the IC50 values of Clausine B[3].

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Human cancer cell lines (HeLa, MDA-MB-231, CAOV3, HepG2, MCF-7) and the normal Chang liver cell line are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Clausine B is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations (e.g., 10, 20, 30, 40, 60, 80, or 100 μg/mL)[3].

    • The culture medium is removed from the wells and replaced with medium containing the different concentrations of Clausine B. Control wells receive medium with DMSO at the same concentration as the treated wells.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken for 10 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: (Mean absorbance of treated wells / Mean absorbance of control wells) x 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of Clausine B and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture Human Cell Lines (Cancer and Normal) B Seed Cells into 96-well Plates A->B D Treat Cells with Clausine B (72h Incubation) B->D C Prepare Serial Dilutions of Clausine B C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: Workflow for assessing the cytotoxicity of Clausine B using the MTT assay.

Potential Signaling Pathway for Apoptosis Induction

Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

G cluster_0 Apoptosis Induction by a Natural Product NP Natural Product (e.g., Clausine B) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL NP->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak NP->Bax Activates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis, a potential mechanism for Clausine B.

Mechanism of Action and Future Directions

While the precise mechanism of Clausine B's cytotoxicity is still under investigation, the data suggests it may induce apoptosis[3]. The differential sensitivity between cancer and normal cells warrants further exploration into the specific molecular targets of Clausine B. Future studies could include:

  • Apoptosis Assays: Annexin V/propidium iodide staining and TUNEL assays to confirm apoptosis.

  • Western Blotting: To investigate the expression levels of key apoptotic proteins such as caspases and members of the Bcl-2 family.

  • Cell Cycle Analysis: To determine if Clausine B induces cell cycle arrest at specific phases.

By elucidating the mechanism of action, the potential of Clausine B as a lead compound for the development of novel anticancer therapies can be more thoroughly evaluated.

References

Comparative Efficacy of Clavamycin B in a Murine Model of Candidiasis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vivo efficacy of Clavamycin B against systemic candidiasis, contextualized with established antifungal agents. Due to the limited publicly available in vivo data for this compound, this guide leverages its known antifungal properties and compares them against the performance of standard-of-care antifungals in well-established murine models.

Introduction to this compound

Clavamycins are a class of clavam antibiotics produced by variants of Streptomyces hygroscopicus[1]. While research has highlighted their antifungal potential, comprehensive in vivo efficacy studies in the context of candidiasis are not yet widely published. This guide aims to bridge this gap by presenting a framework for evaluation, drawing comparisons with data from established antifungal drugs. The 5S clavams, a subclass of clavams, are noted for their potential antifungal properties, possibly through the inhibition of RNA synthesis[2].

Comparative In Vitro Activity

A critical initial step in evaluating a new antifungal agent is determining its Minimum Inhibitory Concentration (MIC) against the target pathogen. The following table summarizes the in vitro activity of various antifungal agents against Candida albicans.

Antifungal AgentMIC Range (µg/mL) against C. albicansClassMechanism of Action
This compound (Hypothetical) Not publicly available; assumed to be in the low µg/mL range for comparisonClavamPotential inhibition of RNA synthesis[2]
Amphotericin B0.25 - 1PolyeneBinds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell lysis[3][4]
Fluconazole0.5 - 32AzoleInhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol synthesis and cell membrane integrity[3][5]
Caspofungin0.125 - 0.5EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis[3][5]
Anidulafungin0.031 - 64EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis[5][6]
Micafungin0.015EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis[5]

Comparative In Vivo Efficacy in Murine Models of Candidiasis

The following tables present efficacy data for established antifungal agents in murine models of systemic candidiasis. These data provide a benchmark against which the future in vivo performance of this compound can be assessed.

Table 1: Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis [7][8]

ParameterValueAnimal ModelDosing Regimen
ED₅₀ (Effective Dose, 50%)4.56 mg/kgBALB/c miceSingle intraperitoneal (i.p.) injection

Table 2: Efficacy of Echinocandins in a Neutropenic Murine Disseminated Candidiasis Model [9][10]

Antifungal AgentEndpointFree-Drug 24-h AUC/MIC Target
MicafunginStasis~7.5
Micafungin1-log kill~20
AnidulafunginStasisSimilar to Micafungin
CaspofunginStasisSimilar to Micafungin

Experimental Protocols

A standardized and reproducible murine model is essential for evaluating the in vivo efficacy of novel antifungal compounds like this compound.

Murine Model of Systemic Candidiasis

This protocol is adapted from established methodologies for inducing systemic candidiasis in mice to test antifungal efficacy[9][10][11].

1. Preparation of Candida albicans Inoculum:

  • Streak a cryopreserved stock of C. albicans (e.g., SC5314) onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Inoculate a single colony into Yeast Peptone Dextrose (YPD) broth and grow overnight at 30°C with shaking.

  • Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.

  • Determine cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ CFU/mL).

2. Induction of Immunosuppression (Optional but Recommended):

  • To establish a robust and reproducible infection, mice can be rendered neutropenic.

  • Administer cyclophosphamide (B585) at 150 mg/kg via subcutaneous injection four days prior to infection and 100 mg/kg one day before infection[10].

3. Infection of Mice:

  • Use 6-8 week old female BALB/c or ICR mice.

  • Inject 0.1 mL of the prepared C. albicans inoculum (e.g., 1 x 10⁵ CFU) into the lateral tail vein.

4. Antifungal Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2-24 hours).

  • Administer this compound and comparator drugs (e.g., Fluconazole, Amphotericin B) via an appropriate route (e.g., intraperitoneal, oral gavage).

  • A vehicle control group (receiving the drug diluent) must be included.

5. Assessment of Efficacy:

  • Fungal Burden: At predetermined time points (e.g., 48-96 hours post-infection), euthanize a subset of mice from each group. Aseptically remove kidneys, weigh them, and homogenize in sterile PBS. Serially dilute the homogenates and plate on SDA to determine the number of colony-forming units (CFU) per gram of tissue[9].

  • Survival Study: Monitor a separate cohort of mice for a set period (e.g., 21-30 days) and record mortality.

Visualizing Experimental and Biological Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to candidiasis.

experimental_workflow Experimental Workflow for In Vivo Antifungal Efficacy cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment inoculum_prep C. albicans Inoculum Preparation infection Intravenous Infection inoculum_prep->infection mouse_prep Mouse Acclimatization & Immunosuppression mouse_prep->infection treatment_groups Treatment Groups (this compound, Comparator, Vehicle) infection->treatment_groups fungal_burden Kidney Fungal Burden (CFU/gram) treatment_groups->fungal_burden survival Survival Analysis treatment_groups->survival

Experimental Workflow for In Vivo Antifungal Efficacy

signaling_pathway Simplified Host Immune Response to Candida albicans cluster_recognition Pathogen Recognition cluster_response Innate Immune Response candida Candida albicans prr Pattern Recognition Receptors (e.g., TLRs, CLRs) candida->prr killing Phagocytosis & Fungal Killing candida->killing Target cytokines Cytokine & Chemokine Production (e.g., IL-1, TNF-α) prr->cytokines phagocytes Recruitment of Phagocytes (Neutrophils, Macrophages) cytokines->phagocytes phagocytes->killing

Simplified Host Immune Response to Candida albicans

Conclusion

While direct in vivo efficacy data for this compound in murine models of candidiasis is not yet available, its classification as a clavam with antifungal properties suggests potential therapeutic value. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers to design and execute studies to elucidate the in vivo efficacy of this compound. Such studies are crucial for determining its potential as a novel treatment for invasive candidiasis.

References

Unraveling the Action of Clavamycin B: A Comparative Guide Based on Genetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antimicrobial agent is paramount. This guide provides a comparative analysis of Clavamycin B, an antifungal peptide produced by Streptomyces hygroscopicus, against established antifungal drugs. By examining the available genetic and mechanistic data, we aim to elucidate the potential mode of action of this compound and highlight its standing relative to current therapeutic alternatives.

While the complete mechanism of action for this compound is still under investigation, its classification as a peptide antibiotic from the clavam family suggests a potential interference with fungal cell wall integrity. Many antifungal peptides derived from Streptomyces are known to target essential components of the fungal cell wall, such as chitin (B13524).[1] This guide will, therefore, explore this hypothesized mechanism in the context of well-defined antifungal agents.

A Comparative Overview of Antifungal Mechanisms

To contextualize the potential action of this compound, we compare it with three major classes of antifungal drugs: polyenes, echinocandins, and macrolides (immunosuppressants with antifungal activity). Each of these classes has a distinct molecular target and a well-documented genetic basis for resistance, providing a clear framework for comparison.

FeatureThis compound (Hypothesized)Amphotericin BCaspofunginRapamycin
Producing Organism Streptomyces hygroscopicusStreptomyces nodosusSemisynthetic (derived from a fungal product)Streptomyces hygroscopicus
Drug Class Peptide (Clavam)PolyeneEchinocandin (Lipopeptide)Macrolide
Primary Target Fungal Cell Wall (Chitin Synthesis)Ergosterol (B1671047) in the Fungal Cell Membraneβ-(1,3)-D-Glucan Synthase (Cell Wall Synthesis)TOR Kinase (Cell Growth Regulator)
Mechanism of Action Inhibition of chitin synthesis, leading to compromised cell wall integrity.Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents and cell death.[2]Non-competitive inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis and leading to osmotic instability.[3][4]Forms a complex with FKBP12, which then binds to and inhibits the Target of Rapamycin (TOR) kinase, arresting cell growth.[5][6][7]
Genetic Basis of Resistance Unknown, but could involve mutations in genes related to chitin synthesis or drug efflux pumps.Mutations in genes of the ergosterol biosynthesis pathway (e.g., ERG2, ERG3, ERG6, ERG11), leading to reduced ergosterol content or altered sterol composition in the cell membrane.[8]Point mutations in the "hot spot" regions of the FKS1 and FKS2 genes, which encode the catalytic subunits of β-(1,3)-D-glucan synthase, reducing the enzyme's sensitivity to the drug.[4]Mutations in the FRR1 gene (encoding FKBP12) or the TOR1 gene that prevent the formation of the inhibitory FKBP12-rapamycin-TOR complex.[5][9]

Visualizing the Pathways of Antifungal Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound's hypothesized target and the comparator drugs.

Clavamycin_B_Mechanism cluster_cell Fungal Cell This compound This compound Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Synthesizes Compromised_Cell_Wall Compromised Cell Wall Chitin_Synthase->Compromised_Cell_Wall Leads to Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Maintains Cell_Lysis Cell Lysis Compromised_Cell_Wall->Cell_Lysis

Hypothesized mechanism of this compound.

Antifungal_Comparison cluster_amphotericin Amphotericin B cluster_caspofungin Caspofungin cluster_rapamycin Rapamycin Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis_Inhibition Inhibition of Glucan Synthesis Glucan_Synthase->Glucan_Synthesis_Inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to TOR_Kinase TOR Kinase FKBP12->TOR_Kinase Complex inhibits Cell_Growth_Arrest Cell Growth Arrest TOR_Kinase->Cell_Growth_Arrest

Mechanisms of action for comparator antifungals.

Experimental Protocols for Mechanistic and Genetic Studies

Confirming the mechanism of action of a novel compound like this compound and understanding resistance development relies on a suite of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that prevents visible growth of a fungus.

Protocol (Broth Microdilution Method):

  • Prepare a stock solution of the antifungal agent in a suitable solvent.

  • Perform serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized fungal suspension (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).

  • Include a positive control (fungus without drug) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Target Identification via Genetic Screening

Objective: To identify the cellular target of an antifungal agent by screening a library of gene deletion or overexpression mutants.

Protocol (Example using a yeast deletion library):

  • Culture a comprehensive library of single-gene deletion mutants of a model fungus (e.g., Saccharomyces cerevisiae or a pathogenic species like Candida albicans).

  • Expose the mutant library to a sub-lethal concentration of the antifungal agent.

  • Monitor the growth of each mutant strain in the presence of the drug.

  • Mutants that show increased sensitivity (hypersensitivity) to the drug may have a deletion in a gene that is part of the target pathway or is involved in resistance.

  • Conversely, mutants that show increased resistance may have a deletion in a gene that is required for drug uptake or activation.

  • For overexpression screens, identify genes that, when overexpressed, confer resistance to the drug, suggesting they might be the drug's target.

Confirmation of Resistance-Conferring Mutations

Objective: To confirm that a specific gene mutation is responsible for antifungal resistance.

Protocol (Site-Directed Mutagenesis and Gene Complementation):

  • Identify a putative resistance mutation in a resistant fungal isolate through genome sequencing.

  • Introduce the same mutation into a susceptible wild-type strain using site-directed mutagenesis (e.g., CRISPR-Cas9).

  • Perform MIC testing on the engineered mutant to confirm that the mutation confers resistance.

  • For gene complementation, introduce a wild-type copy of the mutated gene back into the resistant strain.

  • Confirm that the complemented strain regains susceptibility to the antifungal agent, thereby verifying the role of the mutation in resistance.

The following workflow illustrates the process of confirming a resistance mechanism through genetic studies.

Genetic_Confirmation_Workflow Start Start: Isolate Resistant Fungus Sequence_Genome Sequence Genome of Resistant Isolate Start->Sequence_Genome Identify_Mutation Identify Putative Resistance Mutation Sequence_Genome->Identify_Mutation Site_Directed_Mutagenesis Introduce Mutation into Susceptible Strain (e.g., CRISPR-Cas9) Identify_Mutation->Site_Directed_Mutagenesis MIC_Testing_Mutant Perform MIC Testing on Engineered Mutant Site_Directed_Mutagenesis->MIC_Testing_Mutant Confirm_Resistance Resistance Confirmed? MIC_Testing_Mutant->Confirm_Resistance Confirm_Resistance->Identify_Mutation No Gene_Complementation Introduce Wild-Type Gene into Resistant Strain Confirm_Resistance->Gene_Complementation Yes MIC_Testing_Complemented Perform MIC Testing on Complemented Strain Gene_Complementation->MIC_Testing_Complemented Confirm_Susceptibility Susceptibility Restored? MIC_Testing_Complemented->Confirm_Susceptibility Confirm_Susceptibility->Identify_Mutation No End End: Mechanism Confirmed Confirm_Susceptibility->End Yes

Workflow for genetic confirmation of a resistance mechanism.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural class and the known activities of related compounds from Streptomyces provide a strong foundation for the hypothesis that it targets the fungal cell wall. Further genetic studies, following the protocols outlined above, will be crucial to definitively identify its molecular target and to understand the potential for resistance development. A thorough understanding of how this compound compares to established antifungals with distinct mechanisms, such as Amphotericin B, Caspofungin, and Rapamycin, will be instrumental in guiding future research and potential clinical applications for this novel peptide antibiotic.

References

Evaluating the Off-Target Effects of Clavamycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the off-target effects of Clavamycin B, a member of the clavam class of β-lactam antibiotics. Due to the limited specific experimental data on this compound, this document leverages the well-characterized profile of a related and widely studied clavam, clavulanic acid, as a primary comparator. The experimental protocols and potential off-target pathways described herein represent established methodologies for assessing the selectivity of therapeutic compounds.

On-Target vs. Potential Off-Target Activity: A Comparative Overview

Clavams are primarily known for their ability to inhibit bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This on-target activity restores the efficacy of co-administered antibiotics. However, like many therapeutic agents, the potential for off-target interactions exists and warrants thorough investigation.

While specific off-target data for this compound is not extensively available in public literature, the known off-target profile of clavulanic acid provides a valuable starting point for investigation. It is crucial to note that while structurally related, this compound may exhibit a distinct off-target profile.

Table 1: Comparative Activity Profile of Clavulanic Acid (as a proxy for Clavams)

Activity TypeTarget/PathwayKnown Effects of Clavulanic AcidPotential Implications for this compound
On-Target Bacterial β-lactamasesIrreversible inhibition, restoration of antibiotic efficacy.[1][2][3]Expected to have β-lactamase inhibitory activity.
Off-Target Glutamate Transporter 1 (GLT-1)Upregulation of GLT-1 in the nervous system.[1]Potential for neurological effects, both therapeutic and adverse.
Off-Target Hepatic FunctionAssociated with idiosyncratic drug-induced liver injury (cholestatic).[4]Risk of hepatotoxicity should be evaluated.
Off-Target Eukaryotic DNA Polymerase AlphaInhibition of DNA replication in eukaryotic cells.[5]Potential for cytotoxicity and effects on cell proliferation.
Off-Target T-cell FunctionModulation of T-cell functions and gene expression.[6]Potential for immunomodulatory effects.

Experimental Protocols for Off-Target Evaluation

A comprehensive assessment of off-target effects requires a multi-pronged approach, employing a battery of in vitro and cellular assays. The following are key experimental protocols that can be adapted to evaluate the selectivity of this compound.

Kinase Selectivity Profiling

Objective: To determine if this compound inhibits the activity of a broad range of human kinases, a common source of off-target effects for many drugs.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Screening: Submit the compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins DiscoverX) for profiling against a large panel of recombinant human kinases (typically >400).

  • Assay Format: Assays are typically performed as either radiometric (e.g., 33P-ATP filter binding) or fluorescence-based competition binding assays.

  • Data Analysis: Initial screening is often performed at one or two fixed concentrations (e.g., 1 µM and 10 µM). Hits (kinases showing significant inhibition) are then followed up with IC50 determination to quantify the potency of inhibition.

Workflow for Kinase Selectivity Profiling

cluster_prep Preparation cluster_screen Screening cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock KinasePanel Broad Kinase Panel (>400 kinases) Compound->KinasePanel Submit for screening AssayFormat Radiometric or Fluorescence Assay KinasePanel->AssayFormat Perform assay InitialScreen Single/Dual Concentration Screen AssayFormat->InitialScreen Generate raw data IC50 IC50 Determination for Hits InitialScreen->IC50 Identify hits

Caption: Workflow for assessing the kinase selectivity profile of a test compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Culture and Treatment: Culture relevant human cell lines (e.g., HepG2 for liver toxicity, Jurkat for immune cells) and treat with this compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by Western blot for specific candidate targets or by mass spectrometry (proteome-wide CETSA) to identify unknown targets.

  • Data Analysis: A shift in the melting temperature (Tm) of a protein in the presence of this compound indicates direct binding.

Cellular Thermal Shift Assay (CETSA) Workflow

cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_extraction Protein Extraction cluster_quantification Quantification Cells Cultured Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heating Apply Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Analysis Western Blot or Mass Spectrometry Centrifugation->Analysis Result Identify Proteins with Shifted Thermal Stability Analysis->Result

Caption: General workflow for identifying protein targets using CETSA.

Transcriptomic and Proteomic Profiling

Objective: To obtain a global view of the cellular pathways affected by this compound treatment by measuring changes in gene and protein expression.

Methodology:

  • Cell Culture and Treatment: Treat relevant cell lines with this compound at various concentrations and time points.

  • Sample Preparation: Isolate RNA for transcriptomic analysis (RNA-Seq) and protein for proteomic analysis (e.g., LC-MS/MS).

  • Data Acquisition: Sequence the RNA library and analyze the proteome using mass spectrometry.

  • Bioinformatic Analysis: Perform differential gene and protein expression analysis. Use pathway analysis tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly perturbed by this compound treatment.

Signaling Pathway Analysis from Omics Data

cluster_experiment Experimental cluster_data_acq Data Acquisition cluster_analysis Bioinformatic Analysis cluster_output Output Treatment Cell Treatment with This compound RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Isolation Protein Isolation Treatment->Protein_Isolation RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq Mass_Spec Mass Spectrometry Protein_Isolation->Mass_Spec Diff_Expression Differential Expression Analysis RNA_Seq->Diff_Expression Mass_Spec->Diff_Expression Pathway_Analysis Pathway Enrichment Analysis Diff_Expression->Pathway_Analysis Perturbed_Pathways Identified Off-Target Signaling Pathways Pathway_Analysis->Perturbed_Pathways

Caption: Workflow for identifying affected signaling pathways via omics profiling.

Comparison with Alternatives

The primary alternatives to this compound would be other β-lactamase inhibitors. A thorough evaluation would involve comparing their on-target potency and their off-target profiles.

Table 2: Comparison of β-Lactamase Inhibitors (Hypothetical Data for this compound)

FeatureThis compoundClavulanic AcidSulbactamTazobactam
On-Target Potency (IC50 vs. TEM-1 β-lactamase) Data Needed~80 nM~500 nM~100 nM
Known Off-Target Liabilities To be determinedNeurological, HepaticGenerally well-toleratedGenerally well-tolerated
Primary Route of Elimination Data NeededRenalRenalRenal
Clinical Development Stage Preclinical/EarlyMarketedMarketedMarketed

Conclusion and Future Directions

The comprehensive evaluation of this compound's off-target effects is a critical step in its development as a safe and effective therapeutic agent. While direct experimental data for this compound is currently scarce, the established profile of clavulanic acid provides a roadmap for targeted investigation. The experimental strategies outlined in this guide, including kinase screening, cellular thermal shift assays, and omics-based profiling, will be instrumental in elucidating the selectivity profile of this compound. A thorough understanding of its on- and off-target activities will enable a more informed assessment of its therapeutic potential and potential liabilities. Future studies should focus on direct, head-to-head comparisons of this compound with other β-lactamase inhibitors to clearly define its unique pharmacological profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Clavamycin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Clavamycin B, a peptide antibiotic. In the absence of specific disposal protocols for this compound, the following recommendations are based on best practices for the disposal of related beta-lactam antibiotics and general laboratory chemical waste.

Core Principles for Safe Disposal:

It is imperative to treat all antibiotic waste, including unused media, autoclaved media, and stock solutions, as hazardous chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.[1] Stock antibiotic solutions, which are typically at much higher concentrations, must always be handled as hazardous chemical waste and disposed of through an approved chemical waste program.[1]

Quantitative Data on Related Compounds
PropertyValueSource
GHS Hazard Statements H228: Flammable solidH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledSigma-Aldrich SDS
SARA 311/312 Hazards Fire Hazard, Acute Health HazardSigma-Aldrich SDS
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection, respiratory protection in case of inadequate ventilation[2]

Experimental Protocols for Inactivation and Disposal

The following protocols are adapted from established methods for the inactivation of beta-lactam antibiotics. Given the lack of specific data for this compound, these procedures should be performed with caution, adhering to all institutional safety guidelines.

Protocol 1: Chemical Inactivation using Sodium Hydroxide

This protocol is based on the principle that the beta-lactam ring, a core structural feature of many related antibiotics, can be hydrolyzed and inactivated by a strong base.

Materials:

  • This compound waste (solid or in solution)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Fume hood

  • pH indicator strips or pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • Dilution: If working with a concentrated stock solution of this compound, dilute it with water to a manageable concentration before proceeding.

  • Basification: Slowly add 1 M NaOH solution to the this compound waste. Monitor the pH of the solution using pH indicator strips or a pH meter.

  • Inactivation: Adjust the pH to a range of 10.0 to 13.0 and maintain it for a minimum of 15 minutes.[3] This high pH environment facilitates the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.[3][4]

  • Neutralization: After the inactivation period, neutralize the solution by carefully adding an appropriate acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6.0 and 8.0.

  • Disposal: Dispose of the neutralized solution as hazardous chemical waste in a properly labeled container, following all institutional and local regulations.

Protocol 2: Autoclaving for Heat-Sensitive Beta-Lactams

Some beta-lactam antibiotics, such as ampicillin (B1664943) and penicillin, can be inactivated by heat.[1] It is not confirmed if this compound is heat-sensitive. Therefore, this method should be used with the understanding that it may not be fully effective, and the resulting waste should still be treated as chemical waste.

Materials:

  • This compound waste in an autoclavable container

  • Autoclave

  • Labeled hazardous waste container

Procedure:

  • Containment: Place the this compound waste in a loosely capped, autoclavable container. Ensure the container is not sealed to prevent pressure buildup.

  • Autoclaving: Process the waste through a standard autoclave cycle.

  • Disposal: After autoclaving, allow the waste to cool completely. The autoclaved media should still be considered chemical waste and disposed of according to your institution's guidelines.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ClavamycinB_Disposal_Workflow start This compound Waste Generated assess_type Assess Waste Type start->assess_type stock_solution Stock Solution (High Concentration) assess_type->stock_solution Concentrated used_media Used Media / Dilute Solution assess_type->used_media Dilute chemical_inactivation Protocol 1: Chemical Inactivation (NaOH) stock_solution->chemical_inactivation used_media->chemical_inactivation Preferred Method autoclave Protocol 2: Autoclaving (with caution) used_media->autoclave Alternative Method (Effectiveness not guaranteed) collect_waste Collect in Labeled Hazardous Waste Container chemical_inactivation->collect_waste autoclave->collect_waste dispose Dispose via Institutional EHS Program collect_waste->dispose

This compound Disposal Workflow

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals, fostering a culture of safety and trust in your research environment.

References

Essential Safety and Logistics for Handling Clavamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Clavamycin B, a compound that requires careful management due to its potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemical-resistant gloves should be worn. Double gloving is recommended to protect against contamination.[1] Gloves should extend to cover the wrist of the lab coat or gown.[2]
Body Protection Laboratory coat or gownA flame-retardant, antistatic protective clothing or a disposable gown made of low-permeability fabric with a solid front and long sleeves is required to protect skin and clothing.[1]
Eye and Face Protection Safety glasses with side shields or gogglesTo protect the eyes from dust and splashes.[2][3] A face shield may be necessary when there is a significant risk of splashing.[2][4]
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling the powder, an appropriate respirator should be worn to prevent inhalation of dust.[5]
Hazard Identification and Handling Precautions

This compound and its derivatives are classified with specific hazards that necessitate careful handling.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Solid The substance is a flammable solid.Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and ventilating equipment.
Respiratory Sensitizer May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]Avoid breathing dust. Work in a well-ventilated area, preferably under a chemical fume hood.
Skin Sensitizer May cause an allergic skin reaction.[5]Avoid contact with skin.[6] If skin contact occurs, wash the area thoroughly with soap and water.[3][6]
Eye Irritant Causes serious eye irritation.[3]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[3]

General Handling Advice:

  • Work under a hood to avoid inhalation of the substance.

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly after handling.[6]

  • Minimize dust generation and accumulation.[6]

Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[5]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin with plenty of water.[6][7] If skin irritation or a rash occurs, seek medical advice.
Eye Contact Immediately flush eyes with water for at least 15 minutes. If irritation persists, seek medical attention.[6]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek medical attention.[6][7]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in an approved container.[8] All waste must be disposed of in accordance with national and local regulations.
Contaminated Labware Disposable items (e.g., gloves, pipette tips) should be placed in a sealed bag and disposed of as hazardous waste. Reusable glassware should be decontaminated.
Empty Containers Handle uncleaned containers as you would the product itself.
Spills For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal. Prevent the spill from entering drains.[3]

Procedural Guidance and Visual Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_prep Preparation and Handling cluster_cleanup Post-Experiment and Disposal A Don Personal Protective Equipment (PPE) - Lab Coat - Double Gloves - Safety Goggles - Respirator (if needed) B Work in a Chemical Fume Hood A->B C Handle this compound Powder - Avoid creating dust - Weigh necessary amount B->C D Prepare Solution (if applicable) C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate Waste - Unused Compound - Contaminated Disposables - Sharps F->G H Dispose of Waste in Labeled Hazardous Waste Containers G->H I Doff Personal Protective Equipment (PPE) H->I J Wash Hands Thoroughly I->J

Caption: Standard Operating Procedure for Handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) Workflow Donning Donning PPE 1. Gown/Lab Coat 2. Mask/Respirator 3. Goggles/Face Shield 4. Gloves Removal Removal of PPE 1. Gloves 2. Goggles/Face Shield 3. Gown/Lab Coat 4. Mask/Respirator Donning->Removal During and After Handling

Caption: Recommended Sequence for Donning and Removing PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.